molecular formula C8H7BrN2 B1292064 6-bromo-1-methyl-1H-indazole CAS No. 590417-94-0

6-bromo-1-methyl-1H-indazole

Cat. No.: B1292064
CAS No.: 590417-94-0
M. Wt: 211.06 g/mol
InChI Key: SVVSOIGNROPKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSOIGNROPKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626440
Record name 6-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590417-94-0
Record name 6-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-bromo-1-methyl-1H-indazole structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-bromo-1-methyl-1H-indazole: Structure, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. Among the many functionalized indazoles, this compound has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the C6 position provides a reactive handle for cross-coupling reactions, while the methyl group at the N1 position prevents tautomerization and directs substitution, making it a predictable and reliable intermediate in complex synthetic pathways.[3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental structure and properties, detail its synthesis, and explore its critical role in the development of next-generation therapeutics, particularly in the realm of oncology.[4][5]

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. This compound is an aromatic heterocyclic compound with the following key identifiers.[6][7]

  • Chemical Name: this compound

  • CAS Number: 590417-94-0[8]

  • Molecular Formula: C₈H₇BrN₂[6]

  • Molecular Weight: 211.06 g/mol [6]

  • Canonical SMILES: CN1N=CC2=C1C=C(Br)C=C2

  • InChI Key: SVVSOIGNROPKMS-UHFFFAOYSA-N

The structure consists of a bicyclic indazole core, with a bromine atom substituted at position 6 of the benzene ring and a methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Solid
Molecular Weight 211.06 g/mol [6][7]
Density 1.6 ± 0.1 g/cm³[9]
Boiling Point 293.6°C at 760 mmHg[9]
Flash Point 131.4 ± 19.8 °C[9]
XLogP3 2.8[6][9]
Polar Surface Area (PSA) 17.8 Ų[6][9]
Spectroscopic Data

While detailed spectral data requires experimental acquisition, the expected signatures can be predicted based on the structure. Characterization is typically performed using NMR, Mass Spectrometry, and IR spectroscopy.[10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the N-methyl group. The protons at C4, C5, and C7 will appear as doublets or doublets of doublets, while the C3 proton will be a singlet. The methyl group protons will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), with the molecular ion peaks (M+ and M+2) around m/z 210 and 212.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic ring system, and C-Br stretching.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved in a two-step process starting from a commercially available aniline derivative. First, the parent 6-bromo-1H-indazole is synthesized, followed by selective N-methylation.

Synthesis of 6-bromo-1H-indazole

A robust and scalable method for preparing the precursor, 6-bromo-1H-indazole, involves the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[10]

Rationale: This classical approach, known as the Jacobson indazole synthesis, is effective for creating the indazole ring system. The process begins with the protection of the amine (acetylation), followed by N-nitrosation and in-situ cyclization, which is driven by the elimination of a stable leaving group. The final hydrolysis step removes the acetyl protecting group.

Experimental Protocol: Synthesis of 6-bromo-1H-indazole[10]
  • Step 1: Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Step 2: Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Step 3: Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to facilitate hydrolysis of the intermediate.

  • Step 4: Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.

N-Methylation of 6-bromo-1H-indazole

The final step is the selective methylation at the N1 position. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers.[3] However, careful selection of the base and electrophile can favor the thermodynamically more stable N1 product. A common and effective method utilizes a strong base and a methylating agent like dimethyl sulfate or methyl iodide.[12]

Rationale: The indazole anion formed upon deprotonation by a base like potassium hydroxide is nucleophilic at both N1 and N2. The N1 position is generally less sterically hindered and leads to the more stable product, making it the preferred site of alkylation under thermodynamic control.

Proposed Experimental Protocol:
  • Step 1: Deprotonation: Suspend 6-bromo-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Cool the mixture in an ice bath (0°C). Add a strong base, such as potassium hydroxide or sodium hydride, portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Methylation: While maintaining the cool temperature, add dimethyl sulfate or methyl iodide dropwise to the reaction mixture.

  • Step 3: Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Step 4: Quenching and Extraction: Carefully quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride C 6-bromo-1H-indazole B->C Isoamyl Nitrite, Potassium Acetate, HCl (hydrolysis) D This compound C->D KOH or NaH, Dimethyl Sulfate (or MeI) in DMF

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The bromine atom at the C6 position is a key functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[5]

Indazole derivatives are known to possess a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][11] this compound is a frequent starting point for the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][10]

Applications cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Therapeutic Scaffolds A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Kinase Inhibitors (e.g., for Oncology) B->E F Anti-inflammatory Agents C->F H CNS-Active Agents C->H G Antimicrobial Compounds D->G

Caption: Role as a scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on aggregated GHS data, the compound is classified with the following hazards:[6][13]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[13]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[13]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Avoid breathing dust, fumes, or vapors.[13]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Recommended storage temperature is often room temperature or refrigerated (2-8°C).[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and established synthetic routes make it an ideal starting point for creating vast libraries of novel compounds. The strategic presence of the bromine atom unlocks access to powerful cross-coupling chemistry, allowing for the systematic modification and optimization of molecular properties to achieve desired therapeutic effects. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of this key building block is essential for accelerating the journey from concept to clinic.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 6-bromo-1-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. Synthesizing available data with established analytical principles, this document is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application in synthesis, characterization, and downstream processes.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting diverse biological pathways. The specific substitution of a bromine atom at the 6-position and a methyl group at the 1-position of the indazole core, as in this compound, imparts distinct physicochemical properties that are critical for its synthetic utility and the biological activity of its derivatives. A thorough understanding of these characteristics is paramount for its successful implementation in research and development.

Molecular and Structural Properties

This compound is a solid at room temperature, with the following fundamental properties:

PropertyValueSource
CAS Number 590417-94-0[2]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
Exact Mass 209.97926 Da[2]
Physical Form Solid[3]

The structure of this compound, with its bicyclic aromatic system, dictates its reactivity and intermolecular interactions. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the N1 position influences its solubility and metabolic stability.

Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that while some experimental data is available for related compounds, specific, experimentally determined values for this particular molecule are not widely published. The data presented here is a combination of computed values and information extrapolated from closely related structures.

ParameterValue (Predicted/Inferred)Source
Melting Point Not explicitly available. Related compound 6-bromo-1H-indazole has a melting point of 180-186 °C.
Boiling Point 293.6 °C at 760 mmHg (Computed)
Density 1.6 ± 0.1 g/cm³ (Computed)
Refractive Index 1.663 (Computed)
XLogP3 2.8 (Computed)[2]
Polar Surface Area (PSA) 17.8 Ų (Computed)[2]
Solubility Profile

Expected Solubility:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate to High Solubility: Alcohols (e.g., methanol, ethanol), Dichloromethane, Chloroform

  • Low Solubility: Water, Hexanes

The methyl group at the N1 position, compared to an unsubstituted NH, is expected to slightly decrease its polarity and may enhance its solubility in less polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a dedicated public repository of spectra for this specific compound is not available, the expected spectral features can be predicted based on the analysis of closely related indazole derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring. For a related compound, 6-bromo-3-methyl-1-tosyl-1H-indazole, aromatic proton signals are observed in the 7.3-8.1 ppm region.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of unique carbon signals will correspond to the eight carbon atoms in the molecule. Chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2) will be observed.[5] For this compound, this would appear at m/z 210 and 212.

  • Fragmentation: Common fragmentation pathways for indazoles involve the loss of small molecules like HCN. The C-Br bond may also cleave, leading to a fragment corresponding to the [M-Br]⁺ ion.

Experimental Methodologies

For researchers requiring definitive characterization of in-house synthesized or procured this compound, the following established protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[6]

Protocol:

  • Finely powder a small amount of the crystalline solid.

  • Pack the powder into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute for a rapid preliminary determination.

  • Allow the apparatus to cool, and then repeat the determination with a fresh sample, heating at a slower rate of 1-2°C per minute as the expected melting point is approached.[6]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This is the melting point range.

NMR Sample Preparation and Acquisition

Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

FT-IR Sample Preparation (Thin Solid Film)

This method is often preferred for its simplicity and the absence of interfering signals from mulling agents.[7]

Protocol:

  • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

  • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]

  • Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

Protocol:

  • Dissolve a small amount of the sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph for volatile compounds.

  • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key physicochemical characteristics, drawing upon computed data and established principles for related compounds. The outlined experimental protocols offer a robust framework for the in-house characterization of this important molecule, ensuring its quality and suitability for research and development applications.

Visualizations

Workflow for Physicochemical Characterization

G Figure 1. Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Structure_Confirmation Structure & Purity Confirmation MP->Structure_Confirmation Solubility->Structure_Confirmation NMR NMR (1H, 13C) Spectroscopy->NMR FTIR FT-IR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS Data_Analysis Spectral Interpretation & Data Compilation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Data_Analysis->Structure_Confirmation

Caption: Analytical Workflow for this compound Characterization.

Key Spectroscopic Techniques and Their Outputs

G Figure 2. Spectroscopic Techniques for Structural Elucidation NMR ¹H & ¹³C NMR Provides information on the chemical environment of protons and carbons, connectivity, and the carbon skeleton. Output_NMR Chemical Shifts (ppm) Coupling Constants (Hz) NMR->Output_NMR Output FTIR FT-IR Spectroscopy Identifies functional groups present in the molecule based on their vibrational frequencies. Output_FTIR Absorption Bands (cm⁻¹) FTIR->Output_FTIR Output MS Mass Spectrometry Determines the molecular weight and provides structural information from fragmentation patterns. Output_MS Mass-to-Charge Ratio (m/z) Isotopic Pattern MS->Output_MS Output

Caption: Spectroscopic Techniques for Structural Elucidation.

References

6-Bromo-1-methyl-1H-indazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth overview of 6-bromo-1-methyl-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical identifiers, physicochemical properties, synthesis methodologies, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical Identifiers and Properties

Precise identification of a chemical compound is fundamental for reproducible scientific research. This compound is uniquely identified by its CAS (Chemical Abstracts Service) number and other standardized identifiers.

Key Identifiers

A comprehensive list of identifiers for this compound is provided in the table below. The CAS number, 590417-94-0 , serves as the universally accepted identifier for this specific chemical substance[1][2][3][4][5].

Identifier TypeValueSource
CAS Number 590417-94-0[1][2][3][5][6]
Molecular Formula C₈H₇BrN₂[1][5][6][7]
IUPAC Name 6-bromo-1-methylindazole[6]
InChI InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3[6]
InChIKey SVVSOIGNROPKMS-UHFFFAOYSA-N[6][7]
SMILES CN1N=CC2=C1C=C(Br)C=C2[6]
EC Number 692-962-9[6]
PubChem CID 22558675[6]
DSSTox Substance ID DTXSID40626440[6][7]
Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 211.06 g/mol [5][6]
Exact Mass 209.97926 Da[6]
Physical Form Solid
Boiling Point 293.6°C at 760 mmHg[7]
Density 1.6±0.1 g/cm³[7]
Flash Point 131.4±19.8 °C[7]
Refractive Index 1.663[7]
Storage Temperature Room Temperature

Synthesis and Chemical Reactivity

The indazole scaffold is a privileged structure in medicinal chemistry, and the synthesis of its derivatives is of significant interest[8][9]. While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general understanding of the synthesis of related indazole compounds can be inferred.

A common route to indazole derivatives involves the cyclization of appropriately substituted phenyl precursors. For instance, the synthesis of 6-bromo-1H-indazole, a closely related precursor, can be achieved through the diazotization of 4-bromo-2-methylaniline followed by cyclization[10]. The methylation of the indazole nitrogen at the N1 position would be a subsequent step to yield the target compound.

The following diagram illustrates a generalized synthetic workflow for indazole derivatives, which can be conceptually adapted for the synthesis of this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_modification Functionalization cluster_product Final Product Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt Diazotization Indazole Core Indazole Core Diazonium Salt->Indazole Core Intramolecular Cyclization Methylation Methylation Indazole Core->Methylation N-Alkylation This compound This compound Methylation->this compound

Caption: Generalized workflow for the synthesis of N-methylated indazole derivatives.

Applications in Drug Discovery and Development

Indazole-containing compounds are of great interest to the pharmaceutical industry due to their wide range of biological activities[8][9][11][12]. The indazole nucleus is a key component in numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents[8][11][13].

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent at the 6-position provides a reactive handle for further functionalization, often through cross-coupling reactions, to introduce diverse chemical moieties and explore structure-activity relationships.

While specific therapeutic claims for this compound itself are not prevalent, its derivatives are actively investigated. For example, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their potential as anticancer agents[14]. The incorporation of this scaffold into larger molecules allows for the modulation of their physicochemical properties and biological targets.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[6].

Precautionary Measures

When handling this compound, it is essential to follow standard laboratory safety protocols:

  • P264: Wash hands and any exposed skin thoroughly after handling[7].

  • P270: Do not eat, drink or smoke when using this product[7].

  • P301+P317: IF SWALLOWED: Get medical help[7].

  • P330: Rinse mouth[7].

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations[7].

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a well-defined chemical entity with the CAS number 590417-94-0. Its chemical structure, featuring a reactive bromine atom on the indazole core, makes it a valuable intermediate for the synthesis of a diverse array of compounds, particularly in the field of medicinal chemistry. A thorough understanding of its identifiers, properties, and safe handling procedures is paramount for its effective and responsible use in research and development. The indazole scaffold continues to be a promising area for the discovery of new therapeutic agents, and this compound will likely remain a key building block in these endeavors.

References

The Privileged Scaffold: A Technical Guide to the Biological Activities of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted 1H-indazoles. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), and presents detailed, field-proven experimental protocols for their evaluation. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this fertile area of chemical biology. We will dissect the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these versatile compounds, supported by mechanistic diagrams and quantitative data to facilitate a comprehensive understanding.

The 1H-Indazole Core: A Foundation for Diverse Bioactivity

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][4][5] The 1H-tautomer is generally the most thermodynamically stable and, consequently, the most predominantly studied form in medicinal chemistry.[2][4] The unique electronic distribution and structural rigidity of the 1H-indazole scaffold allow it to serve as an effective bioisostere for other key structures, such as indole, and to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This versatility has led to the development of numerous indazole-based compounds that have entered clinical trials or are used as therapeutic agents.[1][6]

The synthetic accessibility of the 1H-indazole core allows for systematic modification at multiple positions, enabling fine-tuning of its pharmacological properties.[2][7][8] This guide will explore how substitutions on the indazole ring system profoundly influence its interaction with various biological targets, leading to a wide spectrum of therapeutic effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted 1H-indazoles have garnered significant attention for their potent and diverse anticancer activities, targeting multiple facets of cancer biology, including uncontrolled proliferation, apoptosis evasion, and immune escape.[2][6][9]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1H-indazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

  • Tyrosine Kinase Inhibition: The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment for tyrosine kinases.[6] For instance, Linifanib and Entrectinib, both containing this pharmacophore, demonstrate the critical role of the indazole structure in enhancing antitumor activity.[6] Derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and the Bcr-Abl fusion protein.[2]

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K pathway is a critical signaling cascade for cell growth and survival. Certain 3-ethynyl-1H-indazoles have been shown to inhibit key components of this pathway, including PI3Kα, PDK1, and mTOR, with low micromolar potencies.[10]

  • Apoptosis Induction: Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, compound 6o was found to trigger apoptosis by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[6][11]

  • Immune Checkpoint Inhibition: A novel approach involves targeting the PD-1/PD-L1 immune checkpoint pathway. 4-phenyl-1H-indazole derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, thereby activating the tumor immune microenvironment.[12]

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase (IDO1) is an enzyme involved in tryptophan metabolism that contributes to immune suppression in the tumor microenvironment.[13] 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors to reactivate the anticancer immune response.[13]

Anticancer_Mechanisms_of_1H_Indazoles Figure 1. Key Anticancer Mechanisms of Substituted 1H-Indazoles cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_immune Immunomodulation Indazole Substituted 1H-Indazoles TK Tyrosine Kinases (EGFR, FGFR, Bcr-Abl) Indazole->TK Inhibits PI3K PI3K/AKT/mTOR Pathway Indazole->PI3K Inhibits Bcl2 Bcl-2 Family Inhibition Indazole->Bcl2 Inhibits p53 p53/MDM2 Modulation Indazole->p53 Modulates PD1 PD-1/PD-L1 Inhibition Indazole->PD1 Inhibits IDO1 IDO1 Inhibition Indazole->IDO1 Inhibits Proliferation Decreased Cell Proliferation TK->Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis Bcl2->Apoptosis p53->Apoptosis Immune Enhanced Anti-Tumor Immunity PD1->Immune IDO1->Immune

Caption: Key Anticancer Mechanisms of Substituted 1H-Indazoles.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1H-indazoles is highly dependent on the nature and position of substituents.

Compound Series Key Substitutions Target/Activity Potency (IC50) Reference
1H-indazole-6-amineN-(4-fluorobenzyl) at C6Antiproliferative (HCT116)14.3 µM[9]
1H-indazole-3-amineVaried mercaptoacetamidesAntiproliferative (K562)5.15 µM (for compound 6o)[6][11]
3-ethynyl-1H-indazolesVaried aryl/amino groupsPI3Kα Inhibition361 nM (for compound 10)[10]
4-phenyl-1H-indazoleVaried heterocyclic scaffoldsPD-1/PD-L1 Inhibition189.6 nM (for compound Z13)[12]
1,3-dimethyl-6-amino indazoleN-(4-bromobenzyl) at C6IDO1 InhibitionConcentration-dependent[13]

Table 1: Representative SAR data for anticancer 1H-indazole derivatives.

Analysis of SAR studies reveals that substitutions at the C3, C5, and C6 positions of the indazole ring significantly impact activity. For instance, in one study on 1H-indazole-3-amine derivatives, the presence of fluorine substituents on the phenyl ring at the C-5 position was crucial for antitumor activity against Hep-G2 cells.[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.[6]

Objective: To determine the concentration of a substituted 1H-indazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[6][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted 1H-indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.625 to 100 µM).[6] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Substituted 1H-indazoles have emerged as potent anti-inflammatory agents, acting through multiple mechanisms to suppress the inflammatory response.[14][15]

Mechanism of Action: Modulating Key Inflammatory Mediators

The anti-inflammatory effects of 1H-indazoles are attributed to their ability to inhibit crucial enzymes and signaling molecules in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX): N-substituted indazolones and other derivatives inhibit prostaglandin cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[14][15] This mechanism is shared with many nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Inhibition of Lipoxygenase (LOX): Certain indazoles also inhibit 5'-lipoxygenase, an enzyme responsible for producing leukotrienes, another class of potent inflammatory mediators.[14][16]

  • Cytokine Suppression: A significant part of their anti-inflammatory action is due to the blockage of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14][15]

  • Free Radical Scavenging: Many indazole derivatives can stabilize free radicals, which are generated during inflammation and contribute to tissue damage.[14][15]

Anti_Inflammatory_Workflow Figure 2. Evaluation Workflow for Anti-Inflammatory 1H-Indazoles Start Synthesized 1H-Indazole Derivative InVivo In Vivo Model (Carrageenan-induced paw edema) Start->InVivo InVitro In Vitro Mechanistic Assays Start->InVitro Result Potent Anti-inflammatory Lead Compound InVivo->Result Significant edema reduction COX2 COX-2 Inhibition Assay InVitro->COX2 Cytokine Cytokine Release Assay (TNF-α, IL-1β) InVitro->Cytokine ROS Free Radical Scavenging (DPPH, NO Assay) InVitro->ROS COX2->Result High inhibition Cytokine->Result Suppressed release ROS->Result High scavenging activity

Caption: Evaluation Workflow for Anti-Inflammatory 1H-Indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

Objective: To assess the ability of a substituted 1H-indazole to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in normal saline

  • Test compound (substituted 1H-indazole) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac)

  • Plebismometer or digital calipers

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6): Vehicle control, Positive control, and Test compound groups (at least two doses, e.g., 50 and 100 mg/kg).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plebismometer immediately before carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.

Antimicrobial Activity: A Scaffold for New Antibacterials

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacterial pathogens.[1][4][17]

Mechanism of Action: Targeting Essential Bacterial Processes
  • Inhibition of FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors, thereby blocking bacterial cytokinesis.[18]

  • DNA Gyrase Inhibition: Molecular docking studies suggest that some indazole derivatives can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

Spectrum of Activity

1H-indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

  • Gram-positive: Activity has been reported against Bacillus subtilis, Staphylococcus aureus (including resistant strains), and Streptococcus pyogenes.[1][17][18]

  • Gram-negative: Activity has been observed against Escherichia coli and Salmonella typhimurium.[1][17]

Compound Series Key Substitutions Target Organism Potency (MIC/Zone of Inhibition) Reference
3-methyl-1H-indazoles1-(2-(piperidin-1-yl)ethan-1-oyl)B. subtilis & E. coliZone of inhibition: 22 mm & 46 mm[1][17]
4-bromo-1H-indazolesVaried substitutionsS. pyogenesMIC: 4 µg/mL (for compound 9)[18]
Fused carbothioamides3,3a,4,5-tetrahydro-2H-benzo[g]indazoleS. aureusMIC: 3.125 µg/mL (for compound 62)[1]

Table 2: Representative data for antimicrobial 1H-indazole derivatives.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Emerging research highlights the potential of 1H-indazoles in the treatment of neurological disorders like Parkinson's and Alzheimer's disease.[5][19]

Mechanism of Action: Modulating Neurological Targets
  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. 1H-indazole derivatives, particularly those incorporating a 1,2,4-oxadiazole ring, have been developed as potent and selective MAO-B inhibitors.[20][21]

  • Sodium Channel Modulation: Oxadiazolylindazole derivatives act as voltage-dependent sodium channel modulators, demonstrating neuroprotective activity in hippocampal neurons. They show potent activity against the Na(v)1.6 isoform.[22]

  • Tau Hyperphosphorylation Reduction: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to decrease the loss of dopaminergic neurons and alleviate behavioral damage by reducing the hyperphosphorylation of the tau protein.[19]

  • Kinase Inhibition: Indazoles can inhibit kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2).[5]

Conclusion and Future Directions

The substituted 1H-indazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and varied biological activities. The ability to systematically modify the core structure has allowed for the development of targeted inhibitors for kinases, enzymes involved in inflammation and neurodegeneration, and even novel targets like bacterial cell division proteins and immune checkpoints.

The future of 1H-indazole research lies in leveraging the wealth of existing SAR data to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling, structure-guided design, and innovative synthetic strategies will be paramount in unlocking the full therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the versatility of the 1H-indazole core ensures it will remain a cornerstone of drug discovery efforts for years to come.

References

role of 6-bromo-1-methyl-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 6-bromo-1-methyl-1H-indazole in Medicinal Chemistry

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that, with relatively minor modifications, can bind to a variety of biological targets, yielding a diverse range of therapeutic agents. The indazole ring system is a quintessential example of such a scaffold, recognized for its unique chemical properties and broad pharmacological potential.[1] This bicyclic heterocycle is a bioisostere of indole and is present in numerous FDA-approved drugs and clinical candidates for treating a spectrum of diseases, including cancer, inflammation, and neurological disorders.[2][3]

This guide focuses on a particularly strategic derivative: This compound . We will dissect the rationale behind its design, explore its synthesis and functionalization, and illuminate its application as a cornerstone intermediate in the development of targeted therapeutics. The purpose here is not merely to list facts, but to provide a causal narrative—explaining the "why" behind the "how"—to empower researchers and drug development professionals in their quest for novel chemical entities.

The Molecular Blueprint: Deconstructing this compound

The utility of this compound in medicinal chemistry is not accidental; it is a product of deliberate structural design. Each component of the molecule serves a distinct and critical function.

  • The Indazole Core: This aromatic, 10 π-electron system provides a rigid, planar scaffold ideal for presenting substituents in a well-defined three-dimensional orientation for target binding.[2] Its nitrogen atoms can act as hydrogen bond donors or acceptors, crucial for anchoring the molecule within a protein's active site.

  • The N1-Methyl Group: Indazole exists in two primary tautomeric forms, 1H and 2H. This ambiguity can be detrimental in a drug development campaign, leading to inconsistent biological data and complex metabolic profiles. By introducing a methyl group at the N1 position, we lock the tautomeric form, ensuring a single, consistent molecular entity.[4] This seemingly minor modification is vital for establishing clear Structure-Activity Relationships (SAR) and optimizing drug properties.

  • The C6-Bromo Substituent: This is the molecule's primary reactive handle. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably Suzuki, Heck, and Buchwald-Hartwig couplings.[5][6] This allows for the facile and modular introduction of a wide array of chemical functionalities at this position, enabling the rapid generation of compound libraries to explore the chemical space around a biological target. Furthermore, the lipophilicity and electronic properties conferred by the bromine atom can enhance membrane permeability and target engagement.[7]

Physicochemical Properties

A foundational understanding of a building block's physical and chemical properties is essential for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[8]
Molecular Weight 211.06 g/mol [8][9]
Appearance Solid (White to off-white)[10]
CAS Number 590417-94-0[8][9]
InChIKey SVVSOIGNROPKMS-UHFFFAOYSA-N[8][10]
Purity Typically ≥97%[10]
Storage Temperature Room Temperature[10]

Synthesis and Functionalization: Forging the Core and Beyond

The practical utility of a chemical scaffold is directly tied to the efficiency and scalability of its synthesis. This compound benefits from robust synthetic routes that allow for its production and subsequent diversification.

Diagram: General Synthetic and Diversification Workflow

G cluster_0 Core Synthesis cluster_1 N1-Methylation cluster_2 C6 Diversification A 4-bromo-2-methylaniline B Acetylation & Diazotization A->B 1. Acetic Anhydride 2. Isoamyl Nitrite C 6-Bromo-1H-indazole B->C Cyclization D This compound C->D Dimethyl Sulfate or Methyl Iodide, Base F Suzuki Coupling D->F E Aryl/Heteroaryl Boronic Acid E->F G Final Bioactive Compound (e.g., Kinase Inhibitor) F->G

Caption: Synthetic pathway from a common starting material to the target scaffold and its subsequent diversification.

Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a well-documented industrial procedure, emphasizing scalability and reproducibility.[11]

Objective: To synthesize the core 6-Bromo-1H-indazole scaffold.

Materials:

  • 4-bromo-2-methylaniline (Starting Material)

  • Chloroform (Solvent)

  • Acetic Anhydride

  • Potassium Acetate

  • Isoamyl Nitrite

  • Concentrated Hydrochloric Acid

  • 50% Aqueous Sodium Hydroxide

  • Heptane

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature remains below 40°C.

  • Diazotization and Cyclization: To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.

  • Work-up and Hydrolysis: After completion, cool the mixture to 25°C. Remove volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation to remove residual organics. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole.[11]

Functionalization at the C6 and C3 Positions

While the C6-bromo atom is the primary site for diversification, the C3 position is also amenable to functionalization, typically after initial modification at C6. A common and powerful strategy involves iodination at C3, followed by a second cross-coupling reaction.[5][6]

Protocol 2: C3-Iodination of 6-Bromo-1H-indazole

This procedure creates a di-halogenated intermediate, enabling sequential and regioselective cross-coupling reactions.[5][12]

Objective: To prepare 6-bromo-3-iodo-1H-indazole for further diversification.

Materials:

  • 6-Bromo-1H-indazole

  • Dimethylformamide (DMF)

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₄) and Potassium Carbonate (K₂CO₃)

Procedure:

  • Deprotonation: Dissolve 6-bromo-1H-indazole (10 mmol) in DMF. Add powdered KOH (20 mmol) and stir the mixture at room temperature.

  • Iodination: In a separate flask, dissolve iodine (15 mmol) in a small amount of DMF. Add this solution dropwise to the reaction mixture. Continue stirring at room temperature for 3 hours.[5][12]

  • Work-up: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and potassium carbonate to quench excess iodine and neutralize the base. A precipitate will form.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5][12] This intermediate can then be N-methylated and subjected to sequential, site-selective Suzuki couplings.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound is demonstrated through its successful application in the synthesis of potent and selective drug candidates.

Case Study 1: Anticancer Agents - Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology.[11] Many such inhibitors target the ATP-binding site of kinases, and the indazole core mimics the adenine portion of ATP. Derivatives of this compound have been developed as potent inhibitors of key oncogenic kinases like VEGFR-2.[13]

The 6-position of the indazole ring often extends into a solvent-exposed region of the kinase active site, making it an ideal point for introducing substituents that can enhance potency and modulate pharmacokinetic properties. The synthesis of these inhibitors frequently involves a Suzuki coupling reaction at the C6 position of the this compound core.[5]

Diagram: Inhibition of a Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor (e.g., VEGF) RTK_inactive VEGFR-2 (Inactive) Ligand->RTK_inactive Binds RTK_active VEGFR-2 (Active) Dimerized & Phosphorylated RTK_inactive->RTK_active ATP PI3K PI3K RTK_active->PI3K Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Indazole_Drug Indazole-Based Kinase Inhibitor Indazole_Drug->RTK_active Blocks ATP Binding Site

Caption: Mechanism of action for an indazole-based VEGFR-2 inhibitor in blocking downstream signaling.

Case Study 2: Antimicrobial Agents

The versatility of the 6-bromo-1H-indazole scaffold extends beyond oncology. By functionalizing the N1 position with a propargyl group, the molecule becomes a substrate for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This reaction allows for the efficient coupling of the indazole core to a wide variety of azide-containing fragments, rapidly generating libraries of 1,2,3-triazole derivatives.[7]

Researchers have synthesized series of these compounds and evaluated their antimicrobial efficacy.[7] The bromine at the C6 position was found to be important, as its electron-withdrawing nature and effect on lipophilicity can enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[7][14]

Biological Activity of 6-bromo-1H-indazole-Triazole Derivatives

The following table summarizes representative data for novel triazole derivatives synthesized from a 6-bromo-1H-indazole precursor, demonstrating their potential as antimicrobial agents.[7]

Compound IDR-Group on TriazoleMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coli
8a PhenylModerately Active-
8b 4-ChlorophenylModerately Active-
8f 4-NitrophenylPotentially Active-
8g 2,4-DichlorophenylPotentially Active-
Data abstracted from Savaniya et al. (2024) to illustrate the concept. "Potentially" and "Moderately" active are qualitative descriptors used in the source publication.[7]

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its pre-installed reactive handle at C6 and the fixed N1-methyl tautomer provide a robust and reliable platform for systematic drug design and optimization. Its proven utility in developing kinase inhibitors and its emerging potential in creating novel antimicrobial agents underscore the power of the indazole privileged scaffold.[3][7]

Future work will likely focus on leveraging this building block in new synthetic methodologies, such as C-H activation at other positions on the ring, to unlock novel chemical space. As our understanding of complex biological pathways deepens, the ability to rapidly and reliably synthesize diverse libraries of molecules around a validated core like this compound will remain an indispensable component of successful drug discovery programs.

References

An In-Depth Technical Guide: The 6-Bromo-1-Methyl-1H-Indazole Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[2][3] Within the medicinal chemistry landscape, the indazole core has emerged as a "privileged scaffold"—a molecular framework that is recognized by multiple biological targets.[2][4][5] This guide provides a detailed technical analysis of the 6-bromo-1-methyl-1H-indazole scaffold as a strategic starting point for the rational design of novel kinase inhibitors. We will explore its chemical attributes, synthetic utility, structure-activity relationships (SAR), and the key experimental protocols required for inhibitor profiling, offering field-proven insights for researchers in drug discovery.

Introduction: The Kinase Inhibitor Landscape & The Privileged Indazole Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, controlling everything from cell proliferation and differentiation to apoptosis and metabolism.[6] Given their central role, it is unsurprising that aberrant kinase activity is implicated in a multitude of human cancers.[2][7]

The ATP-binding pocket, while conserved across the kinome, possesses subtle but exploitable differences that allow for the design of selective inhibitors.[8] The indazole moiety, a bicyclic aromatic heterocycle, has proven to be an exceptionally effective scaffold for engaging with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[9] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, cementing its status as a privileged structure in oncology drug discovery.[2] This guide focuses specifically on a strategically substituted variant: this compound.

Kinase_Signaling_Pathway cluster_input Signal Input cluster_receptor Cellular Receptor cluster_cascade Intracellular Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Enters Nucleus, Activates Response Gene Expression, Proliferation, Survival TF->Response Inhibitor This compound -Based Inhibitor Inhibitor->RAF Inhibits ATP Binding

Figure 1: A generic kinase signaling cascade, a common target for indazole-based inhibitors.

The this compound Core: A Strategic Starting Point

The selection of a starting scaffold in a drug discovery campaign is a critical decision. The this compound core is not arbitrary; each component serves a deliberate and strategic purpose.

  • The Indazole Core: As mentioned, the nitrogen atoms of the indazole ring are perfectly positioned to form key hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[9]

  • The N1-Methyl Group: The methylation at the N1 position is a crucial, field-proven modification. It serves two primary functions:

    • Blocks Tautomerization: It locks the scaffold in the 1H-indazole tautomeric form, which is generally preferred for kinase binding. This ensures a consistent binding mode and simplifies the interpretation of SAR.

    • Provides a Vector: It prevents the formation of an N-H hydrogen bond donor, which can be metabolically labile or lead to off-target effects. Instead, it provides a stable, defined vector for further chemical modification if desired.[10]

  • The C6-Bromo Group: The bromine atom at the C6 position is the scaffold's primary asset for chemical diversification. It is an ideal "handle" for a wide variety of palladium-catalyzed cross-coupling reactions.[11][12] This allows for the systematic and efficient exploration of chemical space by attaching different aryl, heteroaryl, or alkyl groups. This vector typically points towards the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance potency and, critically, modulate selectivity against other kinases.

This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Receptor Tyrosine Kinases (RTKs) like AXL and c-Met, as well as serine/threonine kinases like CDKs.[13][14][15]

Synthetic Accessibility: Building a Diverse Chemical Library

The utility of a scaffold is directly proportional to its synthetic tractability. The this compound core allows for the rapid generation of a library of analogs, primarily through functionalization at the C6-bromo position.

Core Synthesis

The 6-bromo-1H-indazole starting material can be synthesized on a large scale from commercially available precursors like 4-bromo-2-methylaniline through a diazotization and cyclization process.[16] Subsequent N-methylation provides the desired scaffold.

Key Derivatization: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the C6 position is readily activated by palladium catalysts, enabling a suite of powerful bond-forming reactions. The Suzuki-Miyaura coupling is arguably the most common and robust method used with this scaffold.[11][17]

  • Suzuki-Miyaura Coupling: Reacts the C6-bromo position with an aryl or heteroaryl boronic acid (or boronate ester) to form a new C-C bond. This is the workhorse reaction for exploring SAR at this position.

  • Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of various amine-containing groups.

  • Sonogashira Coupling: Forms a C-C triple bond by coupling with a terminal alkyne.

Synthetic_Workflow Start 6-Bromo-1-Methyl- 1H-Indazole Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki Coupling (Aryl Boronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald Sonogashira Sonogashira (Alkyne) Coupling->Sonogashira Library Diverse Library of C6-Substituted Analogs Suzuki->Library Buchwald->Library Sonogashira->Library SAR_Logic cluster_scaffold Core Scaffold cluster_modification Modification Strategy cluster_testing Biological Testing cluster_analysis Data Analysis Scaffold 6-Bromo-1-Methyl- 1H-Indazole Modification Vary Substituent (R) at C6 Position Scaffold->Modification Is diversified via cross-coupling Assay Kinase Inhibition Assay (e.g., AXL, c-Met) Modification->Assay Generates analogs for testing Data Measure IC₅₀ & Calculate Selectivity Assay->Data Yields quantitative potency data Insight Identify Key Interactions (H-bonding, Sterics) Data->Insight Leads to mechanistic understanding Insight->Modification Informs next design cycle

References

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bench to Breakthrough

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. The indazole nucleus, a privileged scaffold, is a cornerstone in the design of numerous pharmacologically active agents, from kinase inhibitors to potent anti-infectives.[1] The compound at the heart of this guide, 6-bromo-1-methyl-1H-indazole, represents a key building block within this chemical space. However, its successful application hinges not just on its synthetic accessibility but on a profound understanding of its fundamental physicochemical properties. Poor solubility can cripple in vitro assays and lead to low or erratic bioavailability, while unforeseen instability can compromise drug safety, efficacy, and shelf-life.[2]

This document is structured not as a rigid template but as a logical, causality-driven guide. It is designed for the hands-on researcher, the process chemist, and the formulation scientist. We will move from the foundational—the intrinsic properties of the molecule—to the practical, providing detailed, field-tested protocols to systematically evaluate its solubility profile and degradation pathways. The core philosophy is one of validation and prediction: to equip you with the experimental frameworks necessary to not only measure but also anticipate the behavior of this molecule, thereby de-risking its progression through the development pipeline.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock of all subsequent development activities. These parameters govern its behavior in both biological and chemical systems.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
CAS Number 590417-94-0[4]
Appearance White or off-white powder or crystalline powder[5]
XLogP3 (Calculated) 2.8[3]
Purity (Typical) ≥97%[4]
Storage Room Temperature[4]

The calculated LogP value of 2.8 suggests a moderate lipophilicity, indicating that while the compound favors a lipid environment, it is not excessively greasy, which can be a good starting point for balancing solubility and permeability.

Aqueous and Solvent Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations. For oral drug candidates, dissolution in the gastrointestinal tract is a prerequisite for absorption.[6] The initial qualitative assessment of this compound reveals a challenging profile for aqueous-based systems.

Qualitative Solubility Profile

As a starting point, the compound's general solubility has been described in supplier technical documents. This information is crucial for selecting appropriate solvents for stock solutions and initial analytical work.

SolventSolubility Classification
WaterPractically Insoluble
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
Data compiled from supplier specifications.[5]

The poor aqueous solubility is a significant hurdle that must be quantitatively understood and addressed. The following sections provide robust protocols for determining both kinetic and thermodynamic solubility, two distinct but complementary measures essential for drug discovery and development.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from high-throughput screening to definitive equilibrium measurements.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation Kinetic Kinetic Solubility Assay (High-Throughput) Purpose_K Purpose: - Rank-order compounds - Flag early liabilities - Guide SAR Kinetic->Purpose_K Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic->Thermo For Promising Candidates Purpose_T Purpose: - Definitive equilibrium value - Inform formulation development - Support biopharmaceutical classification Thermo->Purpose_T Start Receive Compound (this compound) Start->Kinetic Initial Screening

Caption: Workflow for comprehensive solubility assessment.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Causality: In early discovery, speed is paramount. Kinetic solubility assays are designed for high-throughput screening to quickly identify compounds with potential solubility liabilities.[7] This method determines the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer. It mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Rapidly add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear 96-well plate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize co-solvent effects.

  • Incubation: Allow the plate to incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility value is defined as the highest concentration that does not show a significant increase in turbidity above the background.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: This is the gold-standard method for determining the true equilibrium solubility of a compound.[6] It is a lower-throughput but more accurate measurement, essential for later-stage development, formulation, and regulatory filings. The method ensures that the solution has reached equilibrium with the most stable crystalline form of the compound, providing a definitive solubility value.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, simulated gastric fluid).

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 3.2).

Stability Profile and Forced Degradation Analysis

Evaluating the intrinsic stability of a drug substance is a mandatory regulatory requirement and a cornerstone of safe drug development.[5][8] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under harsh conditions.[9] The objectives are threefold: to identify potential degradation products, to elucidate degradation pathways, and to develop and validate a stability-indicating analytical method capable of separating the parent drug from all its degradants.[4]

Experimental Workflow for Forced Degradation Studies

This diagram illustrates a systematic approach to stress testing, in line with regulatory expectations.

G cluster_0 Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze Samples at Time Points by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 60°C, solution/solid) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Start Prepare Stock Solution of Compound in Suitable Solvent Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress Outcome Identify Degradants Elucidate Pathways Validate Method Analysis->Outcome

Caption: Workflow for ICH-compliant forced degradation studies.

Protocol 3: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from impurities, excipients, or degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the industry standard.[9] The development of such a method is a prerequisite for analyzing samples from forced degradation and long-term stability studies.

Suggested Starting Method Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes to elute the parent compound and any more lipophilic degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity, coupled with a Mass Spectrometer (MS) for identification of degradant masses.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is spectrally pure and resolved from all degradation products in the stressed samples.

Protocol 4: Forced Degradation Study

Causality: By subjecting the molecule to conditions more severe than it will ever encounter during storage, we accelerate the formation of degradation products that might only appear after months or years under normal conditions.[9] This provides critical insights into the molecule's inherent weaknesses.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C. Also, place a known amount of the solid compound in an oven at 60°C.

    • Photostability: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (a specified exposure to cool white fluorescent and near-UV light). A control sample should be wrapped in aluminum foil to shield it from light.

  • Sampling: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base samples, neutralize the aliquot before injection into the HPLC.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that secondary degradation is minimized.

Predicted Degradation Pathways

Based on the known chemistry of the indazole scaffold and related bromo-aromatic compounds, we can predict several potential degradation pathways for this compound.

G cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound Photo_Product1 5-bromo-1-methyl-1H-benzimidazole (via Phototransposition) Parent->Photo_Product1 UVB Irradiation Photo_Product2 1-methyl-1H-indazole (via Photoreduction/Debromination) Parent->Photo_Product2 UVB Irradiation Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product Strong Acid/Base, Heat Oxidation_Product N-Oxides or Ring-Hydroxylated Species Parent->Oxidation_Product H₂O₂

Caption: Potential degradation pathways of this compound.

Mechanistic Insights:

  • Photodegradation: The transformation of indazoles to benzimidazoles under UV irradiation is a known photochemical rearrangement.[9] Furthermore, studies on halogenated indazoles have shown that photoreduction (de-bromination) can also occur.[9] Therefore, exposure to light is a critical stability parameter to investigate for this molecule.

  • Hydrolysis: The indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. The presence of the electron-withdrawing bromine atom may influence the rate of this degradation.

  • Oxidation: The nitrogen atoms in the indazole ring are potential sites for oxidation, which could lead to the formation of N-oxides, a common metabolic and chemical degradation pathway for nitrogen-containing heterocycles.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While publicly available data on this specific molecule is limited, the application of the standardized, robust protocols outlined herein will generate the critical data package required for any successful drug discovery and development program. By understanding the causality behind each experimental choice—from high-throughput kinetic screens to definitive forced degradation studies—researchers can proactively identify and mitigate risks associated with poor solubility and chemical instability. The predicted degradation pathways serve as a scientifically grounded starting point for method development and degradant identification. Executing this playbook will ensure that the full potential of this compound as a valuable synthetic intermediate can be realized on a foundation of solid scientific data.

References

An In-depth Technical Guide to the Reactivity of the 6-Bromo Position in 1-Methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indazole C6-Position

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a privileged structure in a multitude of FDA-approved therapeutics, including kinase inhibitors like Axitinib and Pazopanib.[1][2] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, making it a focal point in drug discovery.[1] Within this framework, functionalization of the indazole core is paramount for modulating pharmacological properties.

This guide focuses specifically on the 1-methyl-1H-indazole system, where the N1-position is protected, thus preventing tautomerism and simplifying reactivity analysis.[3] The bromine atom at the C6-position serves as a uniquely versatile synthetic handle. Its electronegativity and status as an excellent leaving group in transition metal catalysis open a gateway to a diverse array of chemical transformations. Understanding the nuances of its reactivity is not merely an academic exercise; it is fundamental to the rational design and efficient synthesis of novel indazole-based drug candidates.

This document provides a comprehensive exploration of the key transformations achievable at the 6-bromo position of 1-methyl-1H-indazole, grounded in mechanistic principles and supported by actionable experimental protocols.

Synthesis of the Core Scaffold: 1-Methyl-6-bromo-1H-indazole

A robust and scalable synthesis of the starting material is the logical entry point. The most common route begins with the commercially available 6-bromo-1H-indazole. The critical step is the regioselective N-methylation. While direct alkylation of 1H-indazoles can yield a mixture of N1 and N2 isomers, the use of specific base and solvent systems can strongly favor the desired N1 product.[3] Cesium carbonate in a polar aprotic solvent like DMF is known to promote selective N1 alkylation.[4]

Optimized Protocol for N1-Methylation

Objective: To synthesize 1-methyl-6-bromo-1H-indazole from 6-bromo-1H-indazole with high regioselectivity.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Potassium hydroxide (2.0 equiv)[5] or Cesium Carbonate (1.5 equiv)[4]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 6-bromo-1H-indazole in DMF, add potassium hydroxide (or cesium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Allow the mixture to stir at this temperature for approximately 10 minutes to ensure complete deprotonation.

  • Add methyl iodide dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-bromo-1H-indazole as a solid.

Causality: The choice of a strong base like KOH or Cs2CO3 ensures efficient deprotonation of the indazole N-H.[4][5] The N1 anion is generally the thermodynamically more stable, and in polar aprotic solvents like DMF, the reaction tends to favor the N1-alkylated product. The methyl group at N1 also serves to lock the tautomeric form, simplifying subsequent reactivity studies at the C6 position.

The Gateway to Complexity: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of the 6-bromo substituent is unlocked through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily susceptible to oxidative addition into a Pd(0) complex, the rate-determining step in many of these catalytic cycles.[6] This reactivity makes 1-methyl-6-bromo-1H-indazole an ideal substrate for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction for aryl bromides due to its broad functional group tolerance and the general stability and low toxicity of its boronic acid or ester coupling partners.[7][8]

Mechanistic Rationale: The catalytic cycle, shown below, begins with the oxidative addition of the 6-bromo-1-methyl-1H-indazole to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)(L2)-X Pd(0)L2->R-Pd(II)-X Oxidative Addition Oxidative Addition Oxidative Addition->Pd(0)L2 R-X (1-Methyl-6-bromo-1H-indazole) Transmetalation R'-B(OH)2 Base R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L2)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination R-R' R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 1-methyl-6-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[7][9]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[7]

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100860-85[9]
PdCl₂(dppf)·DCMK₂CO₃Dioxane/H₂O1001270-90[7]

Table 1: Representative conditions for Suzuki-Miyaura coupling of 6-bromoindazoles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the introduction of nitrogen-based functionalities, which are crucial for modulating physicochemical properties like solubility and basicity in drug candidates, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine.

Causality in Catalyst Selection: The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to facilitate both the oxidative addition and the final reductive elimination step, which is often the turnover-limiting step in C-N coupling. The choice of base is also crucial, with strong, non-nucleophilic bases like NaOtBu or LHMDS being standard.

General Protocol for Buchwald-Hartwig Amination
  • Charge a reaction tube with 1-methyl-6-bromo-1H-indazole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv) and a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromide by a nucleophile via the SNAr mechanism is generally challenging for simple aryl bromides.[10] This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The 1-methyl-1H-indazole ring itself is not sufficiently electron-withdrawing to activate the C6-bromo position for SNAr with common nucleophiles under standard conditions. For this transformation to be viable, additional activating groups would likely need to be installed on the benzene portion of the indazole core, a significant synthetic modification. Therefore, for C-O, C-S, or C-N bond formation, palladium-catalyzed methods are vastly superior in scope and reliability.

Lithiation via Metal-Halogen Exchange

An alternative strategy for functionalization involves converting the C-Br bond into a C-Li bond. This metal-halogen exchange is typically performed at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium. The resulting 6-lithio-1-methyl-1H-indazole is a potent nucleophile that can react with a wide range of electrophiles.

Experimental Considerations: This method requires strictly anhydrous and anaerobic conditions. The reaction is typically run in an ethereal solvent like THF or diethyl ether at -78 °C. The choice of organolithium reagent and reaction time is critical to avoid side reactions, such as attack at other positions on the indazole ring.[11]

Lithiation_Workflow cluster_setup Step 1: Lithiation cluster_quench Step 2: Electrophilic Quench Start 1-Methyl-6-bromo-1H-indazole in dry THF Conditions n-BuLi or t-BuLi, -78 °C Start->Conditions Intermediate 6-Lithio-1-methyl-1H-indazole Conditions->Intermediate Electrophile Add Electrophile (E+) (e.g., CO₂, R-CHO, DMF) Intermediate->Electrophile Product 6-E-1-methyl-1H-indazole Electrophile->Product

Caption: Workflow for functionalization via lithiation and electrophilic quench.

General Protocol for Lithiation-Electrophilic Quench
  • Dissolve 1-methyl-6-bromo-1H-indazole in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation) in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, dry, and purify as previously described.

ElectrophileResulting Functional Group
CO₂ then H⁺ workupCarboxylic Acid (-COOH)
DMFAldehyde (-CHO)
R-CHOSecondary Alcohol (-CH(OH)R)
D₂ODeuterium (-D)

Table 2: Examples of functional groups introduced via lithiation.

Comparative Summary and Strategic Application

The choice of method for functionalizing the 6-bromo position depends entirely on the desired final structure.

MethodBond FormedKey StrengthsKey Limitations
Suzuki-Miyaura C-C (Aryl, Vinyl)Excellent functional group tolerance; commercially available reagents.Requires synthesis of boronic acids/esters.
Buchwald-Hartwig C-NBroad scope of amines; crucial for medicinal chemistry.Requires specialized, often air-sensitive, ligands.
SNAr C-NuAtom-economical; no metal catalyst needed.Very limited scope; requires strong activation.
Lithiation C-C, C-H, C-OAccess to functionalities not possible via cross-coupling.Requires cryogenic temperatures and strictly inert conditions.

Table 3: Comparative analysis of reactivity at the C6-bromo position.

For building complex biaryl structures or introducing heterocycles, Suzuki-Miyaura coupling is the undisputed workhorse. For modulating solubility and introducing hydrogen-bond donors/acceptors, Buchwald-Hartwig amination is essential. For installing small, functionalized groups like carboxylates or aldehydes, lithiation offers a direct and powerful route.

Conclusion

The 6-bromo position of 1-methyl-1H-indazole is a robust and highly tractable synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide reliable and versatile pathways for C-C and C-N bond formation. While alternative strategies like lithiation exist for specific transformations, the breadth and functional group tolerance of cross-coupling make it the cornerstone of synthetic strategies targeting this position. A thorough understanding of these reaction classes, their mechanistic underpinnings, and their practical requirements empowers researchers to efficiently navigate the chemical space around the indazole core, accelerating the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 6-bromo-1-methyl-1H-indazole (CAS No: 590417-94-0), a heterocyclic building block frequently utilized in medicinal chemistry and drug development.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a field-proven operational guide for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards.[3] A thorough understanding of its toxicological profile is the foundation of a robust safety protocol. The primary risks are associated with irritation and acute toxicity if ingested or inhaled.[3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][6]

Causality: The brominated heterocyclic structure contributes to its irritant properties. Upon contact with skin or mucous membranes, the compound can cause local inflammation and irritation.[3][5] If inhaled, the fine particles can irritate the respiratory tract.[6] Ingestion can lead to systemic toxic effects, hence its classification as harmful if swallowed.[4]

Physicochemical Properties

Understanding the physical properties of a compound is essential for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Appearance Solid powder
InChIKey SVVSOIGNROPKMS-UHFFFAOYSA-N

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] This is the primary defense against inhaling dust particles, which can cause respiratory irritation.[3]

  • Safety Stations: An eyewash station and an emergency safety shower must be readily accessible and located close to the workstation.[7][8] This ensures immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the procedures being performed. The following table provides a baseline for required equipment.

Protection TypeSpecificationRationale and Source
Eye/Face Protection Chemical safety goggles or a face shield.Required to prevent eye irritation from airborne particles or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][9]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation. Gloves must be inspected before use and removed using the proper technique to avoid self-contamination.[3][10]
Body Protection A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or coveralls.Protects skin and personal clothing from contamination.[8][11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable or if working outside a fume hood.Prevents inhalation of the compound, which is a respiratory irritant.[7][9]

Safe Handling and Storage Protocols

Methodical and cautious handling is crucial to minimize exposure and prevent accidents.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a 1. Conduct Pre-Use Risk Assessment b 2. Verify Engineering Controls (Fume Hood) a->b c 3. Don Appropriate PPE b->c d 4. Transfer from Stock to Weigh Vessel (in Fume Hood) c->d e 5. Weigh Compound (Minimize Dust) d->e f 6. Prepare Solution or Add to Reaction e->f g 7. Decontaminate Work Surfaces f->g h 8. Segregate and Label Waste g->h i 9. Doff PPE and Wash Hands h->i end End of Process i->end

Caption: Standard Operating Procedure Workflow for this compound.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) before retrieving the chemical.

  • Aliquotting: Gently open the primary container. Avoid creating airborne dust. Use a clean spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or paper.

  • Closure: Securely close the primary container immediately after aliquotting to prevent moisture absorption and contamination.[3]

  • Dissolution/Addition: If preparing a solution, add the solvent to the vessel containing the weighed compound. If adding to a reaction, do so carefully to prevent splashing.

  • Decontamination: After transfer, decontaminate the spatula and the weighing area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.[12]

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[10]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[7][13] The storage temperature should be at room temperature.

  • Container: Keep the container tightly closed to protect it from moisture.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and amines.[3] Contact with these substances can lead to vigorous, potentially hazardous reactions. Store locked up in a designated chemical cabinet.[3]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, get medical advice.[3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. If symptoms like coughing or shortness of breath occur, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and drink plenty of water afterwards.[3] Call a POISON CENTER or doctor if you feel unwell.[3]

Spill Response

The appropriate response depends on the size and location of the spill.[14]

G cluster_exposure cluster_major_spill cluster_minor_spill start Incident Occurs (Spill or Exposure) is_spill Is it a Spill? start->is_spill exposure_node Follow First Aid Procedures (Sec 4.1) is_spill->exposure_node No (Exposure) is_major Is Spill >1 Liter or Uncontrolled? is_spill->is_major Yes seek_medical Seek Medical Attention exposure_node->seek_medical evacuate Evacuate Area is_major->evacuate Yes (Major) ppe_check Ensure Proper PPE is_major->ppe_check No (Minor) alert_supervisor Alert Supervisor & Call Emergency Services (911) evacuate->alert_supervisor secure_area Secure Area, Prevent Entry alert_supervisor->secure_area contain Contain Spill with Inert Absorbent ppe_check->contain collect Sweep/Shovel into Sealed Container contain->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Label as Hazardous Waste for Disposal decontaminate->dispose

Caption: Decision Tree for Responding to Incidents Involving this compound.

Protocol for a Minor Solid Spill (<1 Liter, Contained):

  • Alert Personnel: Notify others in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 2.2.

  • Containment: Avoid generating dust.[7] Gently cover the spill with an inert absorbent material like vermiculite or sand.[12]

  • Collection: Carefully sweep or scoop up the material and place it into a suitable, sealable container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[14]

  • Disposal: Label the container with "Hazardous Waste" and the chemical name. Arrange for disposal through your institution's environmental health and safety (EHS) office.[6]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[7][13] A water spray can be used to cool fire-exposed containers.[7]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[3][9]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Treatment: Do not allow the material to enter drains or sewer systems.[9][13]

  • Procedure: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in sealed, properly labeled containers.[6]

  • Professional Disposal: The disposal of this material must be handled by a licensed professional waste disposal service or through your institution's EHS department.[6]

References

Methodological & Application

Application Notes and Protocols for the N-Methylation of 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the procedural nuances of N-methylation of 6-bromo-1H-indazole, a critical transformation in the synthesis of various pharmacologically active molecules. We delve into the critical aspects of regioselectivity, offering two distinct, validated protocols for the preferential synthesis of the N1 and N2 isomers. This document provides not only step-by-step instructions but also the underlying chemical principles that govern the reaction's outcome, empowering researchers to troubleshoot and adapt these methods. The protocols are designed to be self-validating, with clear benchmarks for success and guidance on the characterization of the final products.

Introduction: The Significance of N-Methylated Indazoles

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The specific site of N-alkylation on the indazole ring—either at the N1 or N2 position—can profoundly influence the molecule's pharmacological profile and physicochemical properties. Consequently, the ability to selectively synthesize either the N1- or N2-methylated isomer of key intermediates like 6-bromo-1H-indazole is of paramount importance in drug discovery and development. This application note provides detailed protocols to achieve selective N-methylation, a common challenge in synthetic medicinal chemistry.[1][2][3]

The Challenge of Regioselectivity in Indazole Alkylation

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[1][4] The regioselectivity of this reaction is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder attack at the N1 position, favoring N2 alkylation.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role in directing the alkylation to a specific nitrogen. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product.[4][5][6]

By carefully controlling these parameters, it is possible to achieve high regioselectivity for either the N1 or N2 methylated product.

Mechanistic Overview of N-Methylation

The N-methylation of 6-bromo-1H-indazole proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indazole N-H by a suitable base to form an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent to form the N-methylated product.

The choice of base and solvent system is critical in determining the regiochemical outcome. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N1 isomer.[2][3][7] Conversely, conditions that favor kinetic control can lead to a higher proportion of the N2 isomer.

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Methyl-6-bromo-1H-indazole (N1-Methylation)

This protocol is optimized for the regioselective synthesis of the N1-methylated product, which is often the thermodynamically more stable isomer.[5][6]

Materials:

  • 6-bromo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-bromo-1H-indazole.

Workflow for N1-Methylation:

N1_Methylation_Workflow start Start dissolve Dissolve 6-bromo-1H-indazole in anhydrous THF start->dissolve add_NaH Add NaH (1.2 eq) at 0 °C dissolve->add_NaH stir_rt Stir at room temperature (30-60 min) add_NaH->stir_rt add_methylating_agent Add methylating agent (1.1 eq) at 0 °C stir_rt->add_methylating_agent stir_monitor Stir at room temperature and monitor reaction progress add_methylating_agent->stir_monitor quench Quench with saturated aqueous NH4Cl stir_monitor->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify by Column Chromatography workup->purify end End purify->end N2_Methylation_Workflow start Start dissolve Dissolve 6-bromo-1H-indazole in anhydrous DMF start->dissolve add_base Add K2CO3 or Cs2CO3 dissolve->add_base stir_rt Stir at room temperature (15-30 min) add_base->stir_rt add_MeI Add Methyl Iodide (1.1 eq) stir_rt->add_MeI stir_monitor Stir at room temperature and monitor reaction progress add_MeI->stir_monitor workup_extract Pour into water and extract with Ethyl Acetate stir_monitor->workup_extract workup_dry Wash, Dry, and Concentrate workup_extract->workup_dry purify Purify by Column Chromatography workup_dry->purify end End purify->end

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to selectively functionalize the indazole ring is therefore of paramount importance in medicinal chemistry and drug development, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction using 6-bromo-1-methyl-1H-indazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure high-yield and reproducible synthesis of 1-methyl-6-aryl-1H-indazoles.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The choice of a suitable phosphine ligand is critical at this stage, as it influences the electron density and steric environment around the palladium center, thereby affecting the rate and efficiency of the oxidative addition.[8]

  • Transmetalation: In this step, the aryl group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[9][10] The base plays a crucial role in the overall reaction rate and selectivity.[10]

  • Reductive Elimination: This is the final, bond-forming step where the two organic fragments (the indazole and the aryl group) are coupled, and the desired product is released from the palladium center. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAd Oxidative Addition PdII_Ind Ind-Pd(II)L_n-Br Transmetal Transmetalation PdII_Ind_Ar Ind-Pd(II)L_n-Ar RedElim Reductive Elimination Product 1-methyl-6-aryl-1H-indazole RedElim->Product Ind_Br This compound Ind_Br->OxAd Ar_BOH2 Ar-B(OH)₂ Ar_BOH2->Transmetal Base Base Base->Transmetal

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Experimental Protocol: Synthesis of 1-methyl-6-phenyl-1H-indazole

This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The conditions outlined below are a robust starting point and can be adapted for coupling with other aryl or heteroaryl boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound211.062111.01.0
Phenylboronic acid121.931461.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6440.80.050.05
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-5 mL--
Water-1 mL--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (40.8 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. The solvent mixture should be degassed to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Reaction Execution: The reaction mixture is then heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[2][11]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-methyl-6-phenyl-1H-indazole as a solid.

Key Considerations and Optimization

  • Choice of Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust and versatile catalyst for this transformation,[11] other palladium sources such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands can also be effective.[12][13] The choice of ligand can significantly impact the reaction efficiency, particularly with sterically hindered or electronically challenging substrates.

  • The Role of the Base: A base is essential for the activation of the boronic acid.[9][10] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction kinetics and yield.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized indazoles. The protocol detailed herein for the coupling of this compound provides a reliable and adaptable method for the preparation of a wide range of 6-aryl-1-methyl-1H-indazoles. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized 1-Methyl-1H-Indazole Scaffold

The 1-methyl-1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology. Its unique physicochemical properties and ability to form key interactions with biological targets have made it a cornerstone for the development of potent and selective kinase inhibitors. The strategic functionalization of this core, particularly at the 6-position, allows for the modulation of pharmacological activity, optimization of pharmacokinetic properties, and exploration of structure-activity relationships (SAR).

6-Bromo-1-methyl-1H-indazole serves as a versatile and crucial building block for the synthesis of these complex molecular architectures. The bromine atom at the C6-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides detailed, field-proven protocols for the most pivotal of these transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure reproducibility and success. The indazole scaffold is a key component in numerous compounds targeting kinases and other proteins implicated in cancer and other diseases.[1][2]

I. Suzuki-Miyaura Coupling: Forging Key Biaryl Linkages

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures that are ubiquitous in pharmaceuticals. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which can profoundly influence the biological activity of the resulting molecule.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For nitrogen-containing heterocycles like indazoles, which can act as ligands themselves and potentially poison the catalyst, a robust catalytic system is essential.

  • Catalyst and Ligand: A pre-formed palladium catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is commonly used. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often effective for coupling with heteroaryl halides.[3]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed due to their efficacy and compatibility with a broad range of functional groups.

  • Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or DME/water are common choices, as the water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-methyl-6-(4-methoxyphenyl)-1H-indazole

  • Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 mmol, 211 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: To the solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 41 mg).

  • Solvent Addition and Degassing: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90692
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90695
3(3-Pyridyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851285
4(2-Thienyl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80288[4]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(Br)L₂ (Ar = 1-methyl-indazol-6-yl) Pd(0)L2->ArPd(II)XL2 Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)XL2->ArPd(II)R'L2 [R'-B(OH)₃]⁻ Transmetalation Transmetalation ArPd(II)R'L2->Pd(0)L2 Ar-R' Product Ar-R' ArPd(II)R'L2->Product Reductive_Elimination Reductive Elimination Boronic_Acid R'-B(OH)₂ Base Base (e.g., K₂CO₃) Base->Boronic_Acid Activation Aryl_Halide Ar-Br

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Heck Reaction: Vinylation of the Indazole Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5] This transformation is particularly useful for introducing vinyl groups, such as acrylates, onto the 6-position of the 1-methyl-1H-indazole scaffold, which can then be further elaborated.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium source. In many cases, for electron-rich aryl bromides, the Heck reaction can proceed without a phosphine ligand (phosphine-free conditions), particularly at higher temperatures with a polar aprotic solvent like DMF or NMP. However, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich ligand, can improve yields and lower reaction temperatures.

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the reaction and regenerate the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred as they can stabilize the charged intermediates in the catalytic cycle.

Experimental Protocol: Heck Reaction

Reaction: Synthesis of (E)-ethyl 3-(1-methyl-1H-indazol-6-yl)acrylate

  • Reagent Preparation: To a sealable reaction tube, add this compound (1.0 mmol, 211 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL), followed by triethylamine (1.5 mmol, 0.21 mL) and ethyl acrylate (1.2 mmol, 0.13 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Data Presentation: Representative Heck Reactions
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF11018~85 (estimated)
2StyrenePd(OAc)₂ (2)Et₃NDMF12024~80 (estimated)
3n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃DMAc14012~90 (estimated)

Diagram: Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, and PPh₃ in a reaction tube B Add DMF, Et₃N, and ethyl acrylate A->B C Seal the tube and heat B->C D Cool and pour into water C->D Monitor by TLC/LC-MS E Extract with ethyl acetate D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for the Heck reaction.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the most reliable method for forming a C(sp²)–C(sp) bond, coupling an aryl halide with a terminal alkyne.[6] This reaction is invaluable for installing alkynyl groups, which can serve as versatile synthetic handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of the final pharmacophore.

Causality Behind Experimental Choices
  • Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF. Anhydrous and anaerobic conditions are typically required to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 1-methyl-6-(phenylethynyl)-1H-indazole

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 211 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or heat to 50-70 °C for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate).

Data Presentation: Representative Sonogashira Couplings
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)6Et₃NTHF60491
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10Et₃NDMF50388
31-HexynePdCl₂(PPh₃)₂ (3)6i-Pr₂NHToluene70585

Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ Pd(II) Ar-Pd(II)-Br Pd(0)->Pd(II) Oxidative Addition (Ar-Br) Pd(II)->Pd(0) Reductive Elimination (Ar-C≡CR) Cu-Acetylide Cu-C≡CR Pd(II)->Cu-Acetylide Transmetalation Cu(I) Cu(I)Br Cu(I)->Cu-Acetylide R-C≡CH, Base Cu-Acetylide->Cu(I) Transmetalation

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of a multitude of protein kinases.[1][2] This structural motif is central to the design of numerous targeted therapeutics, including several FDA-approved anticancer drugs like Axitinib and Pazopanib.[3][4] Among the various functionalized indazoles, 6-bromo-1-methyl-1H-indazole stands out as a versatile and strategically vital starting material. The bromine atom at the C6 position provides a reactive handle for introducing diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound for the generation of novel kinase inhibitors. We will detail field-proven protocols for key C-C and C-N bond-forming reactions, explain the mechanistic rationale behind experimental choices, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

The Strategic Importance of the Indazole Scaffold

Indazole derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][5][6] Their success as kinase inhibitors stems from the bicyclic structure's ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP.[7] The methylation at the N1 position of this compound serves to block one of the tautomeric forms, ensuring regiochemical control in subsequent reactions and often enhancing metabolic stability.[8]

The C6-bromo substituent is the key to diversification. Its strategic position allows for the introduction of various groups that can extend into different sub-pockets of the kinase active site, thereby modulating the inhibitor's selectivity and potency profile. The general workflow involves leveraging this bromo-substituent for palladium-catalyzed cross-coupling reactions to build molecular complexity.

G cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Intermediate Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amine D 6-Aryl/Heteroaryl Derivatives B->D E 6-Amino Derivatives C->E F Final Kinase Inhibitor Candidates D->F Further Functionalization E->F Further Functionalization

Figure 1: General synthetic workflow for diversifying the this compound scaffold.

Core Synthetic Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C(sp²)–C(sp²) bonds.[9][10] It involves the reaction of an organoboron reagent (boronic acid or ester) with a halide, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild conditions, tolerance of a vast array of functional groups, and the commercial availability of a wide diversity of boronic acids.[11][12]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂(Br)] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_boronate [Ar-Pd(II)L₂(Ar')] transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 6-Aryl-1-methyl-1H-indazole reductive_elimination->product arbr This compound arbr->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-indazole

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 211.06 mg)

  • (4-methoxyphenyl)boronic acid (1.5 mmol, 227.97 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (6 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Conditions

The versatility of the Suzuki coupling allows for the use of various boronic acids to generate a library of kinase inhibitor precursors.

Coupling Partner (Boronic Acid/Ester)Catalyst (mol%)BaseSolvent SystemTemp (°C)Typical Yield (%)Reference
(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/Water80-100High[11]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8085-95[12]
(Thiophen-2-yl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8080-90[12]
Phenylboronic acidXPhos Precatalyst (1.5)K₃PO₄Dioxane/Water6095[13]

Core Synthetic Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial linkage in many kinase inhibitors.[14] This reaction couples an aryl halide with an amine and has largely replaced harsher classical methods. Its development has significantly expanded the ability to synthesize complex aryl amines.[14][15]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) center. A key difference is the subsequent step where the amine coordinates to the palladium complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting.[14][16]

Buchwald_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L(Br)] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amide [Ar-Pd(II)L(NR₂)] amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 6-(Dialkylamino)-1-methyl-1H-indazole reductive_elimination->product arbr This compound arbr->oxidative_addition amine R₂NH + Base amine->amine_coordination

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-phenyl-(1-methyl-1H-indazol-6-yl)amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 211.06 mg)

  • Aniline (1.2 mmol, 111.7 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene to form the catalyst pre-mixture.

  • To the Schlenk tube, add this compound and aniline.

  • Add the catalyst pre-mixture and additional toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.

Data Summary: Buchwald-Hartwig Amination Conditions

The reaction is broadly applicable to a range of amine coupling partners.

AmineCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
AnilinePd(OAc)₂ / XPhosNaOtBuToluene100High[16]
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-95[14]
IndolePd(OAc)₂ / SIPr·HClNaOHDioxane10070-85[15]
Ammonia EquivalentsPd G3 PrecatalystK₃PO₄tAmylOH11060-80[14]

Characterization and Biological Evaluation

Structure and Purity Verification: All synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight.[17]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Kinase Inhibition Assays: Following purification and characterization, the compounds are evaluated for their biological activity. A primary in vitro screening typically involves determining the half-maximal inhibitory concentration (IC₅₀) against a panel of target kinases. This data helps establish the potency and selectivity profile of the newly synthesized inhibitors, guiding further structure-activity relationship (SAR) studies.[18]

Conclusion and Future Outlook

This compound is an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and versatile platforms for rapidly generating diverse libraries of compounds. By strategically modifying the C6 position, researchers can fine-tune molecular properties to achieve potent and selective inhibition of target kinases. Future work will continue to leverage these foundational reactions while exploring newer methodologies like C-H activation to further expand the accessible chemical space and accelerate the discovery of next-generation targeted therapies.[11]

References

Application Note: Sonogashira Coupling of 6-Bromo-1-methyl-1H-indazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Sonogashira coupling of 6-bromo-1-methyl-1H-indazole, a key transformation for the synthesis of novel indazole-based compounds in drug discovery. Indazole derivatives are of significant pharmacological importance, with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The Sonogashira reaction, a robust palladium and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, offers a powerful method for the direct installation of alkynyl moieties onto the indazole scaffold, enabling the exploration of new chemical space.[5][6][7][8] This document outlines a detailed experimental protocol, discusses the underlying mechanistic principles, and provides troubleshooting guidance for researchers in pharmaceutical and medicinal chemistry.

Introduction: The Strategic Importance of Indazole Alkynylation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The functionalization of the indazole ring system is a critical aspect of drug design, allowing for the fine-tuning of a compound's pharmacological profile. The introduction of an alkynyl group at the 6-position of the 1-methyl-1H-indazole core via Sonogashira coupling provides a versatile handle for further chemical modifications, such as cycloadditions, or can itself contribute to biological activity. This reaction is performed under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules.[5][9][10]

The Sonogashira Coupling: Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][11] A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.

A zerovalent palladium species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (this compound).[5][11] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5] This activated alkyne species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the desired alkynylated indazole product and regenerate the active palladium(0) catalyst.[11]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Cu(I)X Cu(I)X Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-Cu(I) R-C≡C-Cu(I) Cu(I)X->R-C≡C-Cu(I) R-C≡C-Cu(I)->Cu(I)X R-C≡CH R-C≡CH R-C≡CH->R-C≡C-Cu(I) Base Base-H+ Base-H+

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a representative procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials and Reagents
  • Substrates: this compound, Phenylacetylene

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Other: Inert gas (Argon or Nitrogen), Celite®, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.02-0.1 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., THF or DMF, 5-10 mL per mmol of substrate) via syringe.

  • Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) via syringe.

  • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may vary depending on the specific alkyne and should be determined experimentally.[12] Aryl bromides generally require heating to achieve a reasonable reaction rate.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

Work-up and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(phenylethynyl)-1-methyl-1H-indazole.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection and control of several parameters.

ParameterTypical Range/ChoiceRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)Pd(II) precatalysts are generally more air-stable than Pd(0) catalysts.[13] The choice of phosphine ligand can influence catalytic activity.
Copper Co-catalyst CuI (2-10 mol%)Essential for the formation of the copper acetylide intermediate, which accelerates the reaction.[5][6] Can be omitted in "copper-free" protocols to avoid Glaser homocoupling, though this may require different ligands or conditions.[13]
Base Triethylamine, Diisopropylethylamine, DBU (2-3 equiv)Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[5][14] Must be anhydrous.
Solvent THF, DMF, Acetonitrile, TolueneShould be anhydrous and deoxygenated. The choice can affect catalyst solubility and reaction rate.[15] DMF is a good solvent for a wide range of substrates but can be difficult to remove.
Temperature Room Temp. to 100 °CAryl bromides typically require heating.[12][13] Higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling).[13][16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use fresh, high-purity catalysts and anhydrous, deoxygenated solvents.[13] Increase the reaction temperature, especially for aryl bromides.[12] Consider a more active palladium precatalyst or ligand system.
Formation of Black Precipitate Palladium black formation (catalyst decomposition).Ensure strictly anaerobic conditions.[13] Certain solvents like THF may promote this; consider switching to DMF or toluene.[17]
Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper catalyst loading.Thoroughly degas the reaction mixture.[13] Reduce the amount of CuI or consider a copper-free protocol.[13]
Difficulty in Purification Persistent catalyst residues or byproducts.Ensure a thorough aqueous workup, including a wash with ammonium chloride to remove copper. Consider filtering the crude product through a plug of silica gel before column chromatography.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the C-C bond formation between this compound and terminal alkynes. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse array of alkynylated indazole derivatives. These products serve as valuable intermediates and final compounds in the pursuit of novel therapeutics, underscoring the importance of this reaction in modern drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1H-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Bromo-1H-Indazole in Medicinal Chemistry

6-Bromo-1H-indazole is a pivotal heterocyclic building block in the landscape of modern drug discovery and development.[1][2] Its rigid bicyclic structure and the presence of a strategically positioned bromine atom render it an exceptionally versatile intermediate for the synthesis of a multitude of biologically active molecules.[1] The indazole core is a recognized "privileged scaffold," frequently appearing in compounds targeting a range of therapeutic areas, most notably in the development of kinase inhibitors for oncology.[1][3] The bromine atom at the 6-position serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug candidates. Consequently, the robust, scalable, and cost-effective synthesis of high-purity 6-bromo-1H-indazole is a critical undertaking for any pharmaceutical or biotechnology company engaged in the development of indazole-based therapeutics.

This comprehensive guide provides a detailed examination of a field-proven, large-scale synthetic protocol for 6-bromo-1H-indazole, starting from 4-bromo-2-methylaniline. It delves into the mechanistic underpinnings of the key reaction steps, offers a comparative analysis of alternative synthetic strategies, and outlines rigorous safety and purification protocols essential for industrial-scale production.

Comparative Analysis of Synthetic Routes for 6-Bromo-1H-Indazole

While several methods for the synthesis of the indazole core have been reported, two primary routes have demonstrated practical utility for the large-scale production of 6-bromo-1H-indazole. The choice of a specific route in an industrial setting is a multifactorial decision, balancing considerations of starting material cost and availability, process safety, scalability, and overall yield.

ParameterRoute A: From 4-Bromo-2-methylanilineRoute B: From 4-Bromo-2-fluorobenzaldehyde
Starting Material Cost & Availability 4-bromo-2-methylaniline is a readily available and cost-effective starting material.4-bromo-2-fluorobenzaldehyde is generally more expensive and may have a more limited supplier base.
Key Transformation Diazotization of the aniline followed by in-situ intramolecular cyclization.[1]Condensation with hydrazine followed by cyclization.[4]
Reagents & Reaction Conditions Utilizes acetic anhydride, potassium acetate, and isoamyl nitrite; requires reflux conditions.[1]Primarily uses hydrazine hydrate at elevated temperatures.[4]
Scalability & Process Safety The use of isoamyl nitrite, a flammable and potentially explosive reagent, requires careful engineering controls and temperature management on a large scale.[5][6][7] The reaction also involves the handling of acetic anhydride, which is corrosive and water-reactive.[8][9]Hydrazine is highly toxic and corrosive, necessitating stringent handling protocols and containment.[10] The reaction is generally less complex in terms of the number of reagents.
Reported Yield Moderate to high yields have been reported for analogous reactions.[1]Good to excellent yields (76-89%) have been documented.[4]
Work-up & Purification Involves a multi-step work-up including azeotropic distillation, pH adjustment, and solvent slurrying.[1]Typically involves quenching, extraction, and chromatographic purification.[4]
Recommendation for Large-Scale Synthesis Despite the reagent hazards, this route is well-documented and, with appropriate engineering and safety protocols, is a viable and economically favorable option for large-scale production due to the lower cost of the starting material.The higher cost of the starting material and the hazards of hydrazine may render this route less economically attractive for large-scale campaigns, although it offers high yields and a more direct transformation.

This guide will focus on the detailed protocol for Route A , as it represents a common and economically viable approach for the industrial-scale synthesis of 6-bromo-1H-indazole.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for process optimization, troubleshooting, and ensuring consistent product quality. The synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline proceeds through two key mechanistic stages: the formation of a diazonium species and a subsequent intramolecular cyclization.

Part 1: Diazotization of 4-Bromo-2-methylaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[11] In this protocol, isoamyl nitrite serves as the in-situ source of the nitrosyl cation (NO⁺) under acidic conditions, which are generated from the reaction of acetic anhydride with residual water and the amine itself.

The key steps are as follows:

  • Formation of the Acetamide: The synthesis begins with the acetylation of 4-bromo-2-methylaniline with acetic anhydride. This protects the amine and modulates its reactivity.

  • Generation of the Nitrosonium Ion: Isoamyl nitrite, in the presence of an acid, generates the electrophilic nitrosonium ion (NO⁺).

  • N-Nitrosation: The acetylated aniline attacks the nitrosonium ion to form an N-nitrosoamine intermediate.

  • Formation of the Diazoacetate: Tautomerization and subsequent rearrangement, facilitated by potassium acetate, leads to the formation of a diazoacetate intermediate, which is a precursor to the reactive species required for cyclization.

Part 2: Intramolecular Cyclization

The subsequent intramolecular cyclization is thought to proceed via a radical mechanism, which is a variation of the Sandmeyer-type reaction.

Mechanism of 6-bromo-1H-indazole Synthesis cluster_diazotization Part 1: Diazotization cluster_cyclization Part 2: Intramolecular Cyclization 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-acetyl-4-bromo-2-methylaniline N-acetyl-4-bromo-2-methylaniline 4-bromo-2-methylaniline->N-acetyl-4-bromo-2-methylaniline Acetic Anhydride N-nitroso intermediate N-nitroso intermediate N-acetyl-4-bromo-2-methylaniline->N-nitroso intermediate Isoamyl Nitrite, H+ Diazoacetate intermediate Diazoacetate intermediate N-nitroso intermediate->Diazoacetate intermediate Rearrangement Aryl radical Aryl radical Diazoacetate intermediate->Aryl radical Homolytic Cleavage - N2, - AcO. Indazole ring Indazole ring Aryl radical->Indazole ring Intramolecular Radical Addition 6-bromo-1H-indazole 6-bromo-1H-indazole Indazole ring->6-bromo-1H-indazole Aromatization

Caption: Mechanism of 6-bromo-1H-indazole synthesis.

Detailed Step-by-Step Protocol for Large-Scale Synthesis

This protocol is adapted for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-bromo-2-methylaniline186.0595.0 g0.51
Chloroform119.380.70 L-
Acetic anhydride102.090.109 L1.16
Potassium acetate98.1414.6 g0.15
Isoamyl nitrite117.150.147 L1.16
Concentrated Hydrochloric Acid36.46500 mL-
50% Sodium Hydroxide (aq)40.00As needed-
Heptane100.21As needed-
Water18.02As needed-
Experimental Procedure

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[1]

  • Cool the resulting solution to below 20°C using an ice bath.

  • Slowly add acetic anhydride (0.109 L) to the solution while maintaining the internal temperature below 40°C. The addition is exothermic.[1]

  • Stir the mixture for 30 minutes at ambient temperature after the addition is complete.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) in one portion.[1]

  • Follow with the addition of isoamyl nitrite (0.147 L).[1]

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).[1]

  • Once the reaction is deemed complete, cool the mixture to 25°C.[1]

Step 3: Work-up and Hydrolysis

  • Remove the volatile components (chloroform and excess reagents) from the reaction mixture under reduced pressure.[1]

  • To the residue, add water and perform an azeotropic distillation to remove any remaining volatile organic impurities.[1]

  • Add concentrated hydrochloric acid (total of 500 mL) to the residue and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.[1]

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.[1]

  • Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. This will be a highly exothermic process and requires efficient cooling.

  • Evaporate the solvent from the resulting basic mixture under reduced pressure.

  • The resulting solid is then slurried with heptane, filtered, and the filter cake is washed with fresh heptane.[1]

  • Dry the solid product under vacuum at a temperature not exceeding 50°C to yield 6-bromo-1H-indazole.[1]

Synthetic Workflow cluster_synthesis Synthesis cluster_reagents Key Reagents A Acetylation of 4-bromo-2-methylaniline B Diazotization and Cyclization A->B C Work-up and Hydrolysis B->C D Isolation and Purification C->D Final Product:\n6-bromo-1H-indazole Final Product: 6-bromo-1H-indazole D->Final Product:\n6-bromo-1H-indazole R1 Acetic Anhydride R1->A R2 Isoamyl Nitrite, Potassium Acetate R2->B R3 HCl, NaOH R3->C R4 Heptane R4->D

Caption: Synthetic workflow for 6-bromo-1H-indazole.

Safety, Health, and Environmental Considerations

The large-scale synthesis of 6-bromo-1H-indazole involves several hazardous reagents and operations that necessitate strict adherence to safety protocols.

  • Isoamyl Nitrite: This reagent is highly flammable, and its vapors can form explosive mixtures with air.[5][12] It is also toxic and can cause a rapid drop in blood pressure.[12] Handle only in a well-ventilated area, away from ignition sources. It may explode on heating.[5]

  • Acetic Anhydride: Acetic anhydride is corrosive, causing severe skin burns and eye damage.[8][9] It reacts violently with water. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[13][14]

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. All operations involving chloroform should be conducted in a closed system or with appropriate local exhaust ventilation.

  • Hydrochloric Acid and Sodium Hydroxide: Both are highly corrosive. The neutralization step is highly exothermic and requires careful, slow addition with efficient cooling to prevent uncontrolled boiling and splashing.

  • Personal Protective Equipment (PPE): At a minimum, personnel should wear chemical-resistant gloves, flame-retardant lab coats, and chemical splash goggles with a face shield. For large-scale operations, respiratory protection may be necessary.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers, must be disposed of in accordance with local, state, and federal regulations.

Large-Scale Purification and Quality Control

For pharmaceutical applications, high purity of the 6-bromo-1H-indazole intermediate is essential. The described protocol yields a product that may require further purification to meet stringent quality specifications.

  • Recrystallization: The most common and scalable method for purifying solid pharmaceutical intermediates is recrystallization. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallization of indazole derivatives include ethanol, isopropanol, and toluene/heptane mixtures.

  • Quality Control: The purity of the final product should be assessed using a battery of analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Melting Point: As a preliminary indicator of purity.

Conclusion

The large-scale synthesis of 6-bromo-1H-indazole is a well-established yet demanding process that is crucial for the pharmaceutical industry. The protocol detailed herein, based on the diazotization and cyclization of 4-bromo-2-methylaniline, represents a scalable and economically viable route. Success in large-scale production hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters, and an unwavering commitment to safety. By implementing the robust protocols and quality control measures outlined in this guide, researchers and drug development professionals can ensure a reliable supply of this critical intermediate, thereby facilitating the advancement of novel indazole-based therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 6-bromo-1-methyl-1H-indazole is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a variety of biologically active molecules. Its precise structural confirmation and purity assessment are paramount to ensure the reliability of downstream applications, from medicinal chemistry campaigns to preclinical studies.

This comprehensive technical guide provides a suite of detailed analytical methods and protocols for the robust characterization of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a deep understanding of the characterization process. The protocols are designed to be self-validating, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₈H₇BrN₂--INVALID-LINK--[1]
Molecular Weight 211.06 g/mol --INVALID-LINK--[1]
CAS Number 590417-94-0--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Purity (Typical) ≥97%--INVALID-LINK--

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is indispensable for the unambiguous characterization of this compound. The following workflow ensures a thorough evaluation of its identity, structure, and purity.

Analytical Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity and Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (EI-MS) NMR->MS Confirms Molecular Weight HPLC HPLC-UV NMR->HPLC Confirms Identity of Major Peak EA Elemental Analysis MS->EA Confirms Elemental Composition FTIR FTIR Spectroscopy HPLC->FTIR Orthogonal Confirmation of Identity

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms and the overall molecular architecture can be determined.[2]

Rationale for NMR in Structural Confirmation

The isomeric nature of substituted indazoles necessitates a robust method for confirming the position of the methyl group (N1 vs. N2) and the bromo-substituent. 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in establishing long-range correlations between protons and carbons, providing unambiguous structural assignment.[3][4]

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar indazole derivatives and established principles of NMR spectroscopy.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃~4.0 (s, 3H)~35
3-H~8.0 (s, 1H)~135
4-H~7.6 (d, J ≈ 8.5 Hz, 1H)~122
5-H~7.2 (dd, J ≈ 8.5, 1.5 Hz, 1H)~125
6-C-~115
7-H~7.8 (d, J ≈ 1.5 Hz, 1H)~110
3a-C-~123
7a-C-~140
Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) may be required for adequate signal-to-noise, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (HSQC and HMBC):

    • Acquire standard HSQC and HMBC spectra to establish one-bond and multiple-bond C-H correlations, respectively.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H NMR signals and determine the coupling constants.

    • Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in pharmaceutical analysis for the confirmation of molecular weight and the elucidation of fragmentation patterns, which can provide valuable structural information.[6][7]

Rationale for MS Analysis

For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum.[8] Electron Ionization (EI) is a common technique that induces fragmentation, offering insights into the molecule's structure.[9]

Predicted Mass Spectral Data
Ionm/z (Predicted)Comments
[M]⁺ 210/212Molecular ion peak, showing the characteristic bromine isotopic pattern.
[M-Br]⁺ 131Loss of a bromine radical.
[M-CH₃]⁺ 195/197Loss of a methyl radical.
[C₇H₅N₂]⁺ 117Subsequent loss of bromine and a methyl group.
Experimental Protocol for EI-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS or a direct insertion probe system.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Set the EI source to a standard energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a GC-MS system.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Assessment of Purity

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture, making it indispensable for assessing the purity of pharmaceutical compounds.[10] A reverse-phase HPLC method is well-suited for a moderately polar compound like this compound.

Rationale for HPLC Method Development

The primary goal of the HPLC method is to separate the main compound from any potential impurities, including starting materials, byproducts, or degradation products. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[11][12]

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis A Select Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water) A->B C Set Detection Wavelength (e.g., 254 nm) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G H Prepare Standard & Sample Solutions G->H I Inject and Acquire Data H->I J Calculate Purity (% Area) I->J

Caption: Workflow for HPLC method development, validation, and analysis.

Experimental Protocol for Reverse-Phase HPLC Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets suitability requirements as defined by USP <621>, including tailing factor, theoretical plates, and reproducibility of injections.[13][14][15][16][17]

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method:

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis

FTIR spectroscopy and elemental analysis serve as crucial orthogonal techniques to confirm the functional groups present and the elemental composition of the molecule, respectively.

FTIR Spectroscopy

FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. For this compound, characteristic peaks are expected for the aromatic C-H and C=C stretching, as well as vibrations of the indazole ring system.

Predicted FTIR Absorption Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching

  • ~1300-1000 cm⁻¹: C-N stretching

  • Below 800 cm⁻¹: C-Br stretching

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Elemental Composition for C₈H₇BrN₂:

  • Carbon (C): 45.52%

  • Hydrogen (H): 3.34%

  • Nitrogen (N): 13.27%

Protocol: Elemental analysis is typically performed using an automated CHN analyzer. A small, accurately weighed amount of the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[18][19][20]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR and elemental analysis for identity confirmation, researchers can ensure the quality and integrity of this important chemical entity. Adherence to these protocols and the principles of method validation will yield reliable and reproducible data, which is fundamental to advancing drug discovery and development programs.

References

Application Note: A Validated RP-HPLC Method for Purity Assessment of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 6-bromo-1-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. The method is developed to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for quality control in drug development and manufacturing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a critical building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Even trace-level impurities can potentially alter the pharmacological and toxicological profile of the drug product. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and scientific necessity.[2][3][4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5][6][7] This application note presents a specific RP-HPLC method optimized for this compound, explaining the scientific rationale behind the selection of chromatographic parameters to ensure a robust separation from potential process-related impurities and degradation products.

Scientific Rationale for Method Development

The development of this analytical method was guided by the physicochemical properties of this compound and established chromatographic principles.

  • Analyte Properties: this compound (C8H7BrN2, MW: 211.06 g/mol ) is a substituted indazole with a calculated LogP of approximately 2.8, indicating moderate hydrophobicity.[8][9] This characteristic makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.[10]

  • Stationary Phase Selection: The presence of a halogenated aromatic ring system suggests that interactions beyond simple hydrophobicity can be exploited for enhanced selectivity. While a standard C18 column provides good hydrophobic retention, a Pentafluorophenyl (PFP) stationary phase was selected for this method. PFP phases offer alternative selectivity for halogenated compounds and molecules with aromatic rings through a combination of hydrophobic, dipole-dipole, and π-π interactions.[11][12][13] This often leads to improved resolution between the main analyte and closely related impurities.

  • Mobile Phase Optimization: A mobile phase consisting of acetonitrile (ACN) and water provides the necessary polarity gradient for elution. Acetonitrile is chosen for its low UV cutoff and viscosity. To improve peak shape and control the ionization state of any potential acidic or basic impurities, 0.1% formic acid is added to the aqueous component. This acidification suppresses the ionization of silanol groups on the silica support, minimizing peak tailing.[14] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.[5]

  • Detection: The indazole ring system contains a chromophore that absorbs UV light. A detection wavelength of 254 nm was selected as it is a common and effective wavelength for aromatic compounds, providing high sensitivity for the analyte and its potential impurities.[5][14]

Experimental Protocol

Materials and Reagents
Material/ReagentGrade/PuritySource
This compound Ref. Std.>99.5%Commercially Available
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
WaterHPLC Grade / Milli-QIn-house purification system
Formic Acid (FA)ACS Grade, >98%Sigma-Aldrich or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
Column PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Data Acquisition Empower 3, Chromeleon, or equivalent CDS
Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter.

Analytical Workflow Diagram

The logical flow for the purity assessment is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh Accurately Weigh Reference Std. & Sample prep_start->weigh dissolve Dissolve & Dilute in Volumetric Flasks weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Ready for Injection filter->prep_end hplc_system HPLC System Setup (Column, Mobile Phase, Temp) prep_end->hplc_system sequence Create Sequence (Standards, Blanks, Samples) hplc_system->sequence inject Inject Samples into HPLC sequence->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Integrate Peaks in Chromatogram acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report (Purity, Impurity Profile) calculate->report report_end End report->report_end

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[15][16][17] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[18]

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (if applicable in a formulated product). The chromatograms showed no interfering peaks at the retention time of this compound or its known impurities. The peak purity of the analyte was also assessed using a Diode Array Detector, confirming no co-eluting peaks.

Linearity and Range

Linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration demonstrated excellent linearity.

Accuracy (Recovery)

Accuracy was determined by a recovery study, spiking a known amount of this compound reference standard into a sample mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (System Precision): Six replicate injections of the 100 µg/mL working standard solution were performed. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different HPLC system. The %RSD was calculated across both sets of data to assess the method's reproducibility.

Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's reliability during normal usage.

Validation Data Summary

The following table summarizes the acceptance criteria and typical results obtained during the method validation study.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RT.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.82%
Robustness System suitability passes.Pass

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity peak below the disregard limit (e.g., 0.05%) is not included in the calculation.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a specific, linear, accurate, precise, and robust method for the purity assessment of this compound. The use of a PFP stationary phase provides excellent selectivity, and the method is fully validated in accordance with ICH guidelines. This protocol is suitable for routine quality control analysis in both research and manufacturing environments, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-1-methyl-1H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] Its unique bioisosteric relationship with indole allows it to engage with a wide array of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[1][4] For the purposes of systematic drug discovery and optimization, Structure-Activity Relationship (SAR) studies are paramount. These studies involve the methodical synthesis and evaluation of analog libraries to decipher the precise structural requirements for potent and selective biological activity.[5][6][7]

The 6-bromo-1-methyl-1H-indazole motif is an exceptionally valuable starting material for such investigations. The N1-methyl group serves a critical role by preventing tautomerization, which simplifies the interpretation of SAR data by removing conformational ambiguity.[8] More importantly, the bromine atom at the C6 position acts as a versatile synthetic handle, enabling a diverse range of derivatizations through modern cross-coupling chemistry. This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying principles, field-proven protocols, and the strategic rationale for their use in SAR-driven drug discovery programs.

Core Derivatization Strategies at the C6 Position

The C6-bromo position is ripe for modification via palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope. We will detail the most impactful of these transformations for building a diverse chemical library.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds, particularly for introducing aryl and heteroaryl moieties.[9][10] In the context of SAR, this allows researchers to probe steric limits, explore electronic effects (e.g., electron-donating vs. electron-withdrawing groups), and introduce new hydrogen bond donors/acceptors at the C6 position.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) or a Pd(0) source like Pd(PPh₃)₄ is used.[9][11] The choice of catalyst and its associated phosphine ligand is critical. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the palladium center and facilitate the catalytic cycle.[9]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential.[10][12] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.[10]

  • Solvent: A mixed solvent system, often a combination of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water, is used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[11][12]

Suzuki_Workflow SM This compound Cat Pd Catalyst (e.g., PdCl₂(dppf)) SM->Cat BA Aryl/Heteroaryl Boronic Acid or Ester BA->Cat Base Base (e.g., K₂CO₃) Solv Solvent (e.g., Dioxane/H₂O) Prod 6-Aryl-1-methyl-1H-indazole (Coupled Product) Solv->Prod

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv).

  • Solvent Addition & Degassing: Add the solvent system, typically a 3:1 to 5:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-1-methyl-1H-indazole derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Coupling Partner (Boronic Acid) Catalyst (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%) Reference
Phenylboronic acid Pd(dppf)Cl₂ (5) K₂CO₃ (2) DME/H₂O 80 85-95 [9]
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) Cs₂CO₃ (1.3) Dioxane/EtOH/H₂O 140 (MW) 80-90 [12]
Thiophene-2-boronic acid Pd(dppf)Cl₂ (3) K₂CO₃ (2) DME 80 88 [9]

| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 92 |[9] |

Buchwald-Hartwig Amination: Installing C–N Bonds

The ability to introduce primary and secondary amines is critical for tuning the physicochemical properties of a drug candidate, such as solubility and basicity, and for creating new hydrogen bonding interactions with the target protein. The Buchwald-Hartwig amination is the gold standard for forming C(sp²)-N bonds.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[13] Ligands like RuPhos and BrettPhos, often supplied as stable "precatalysts" (e.g., BrettPhos precatalyst), are highly effective.[15] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent undesired side reactions like β-hydride elimination.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[15][16] The choice of base can be critical and is often dependent on the pKa of the amine.

  • Solvent: Anhydrous, aprotic polar solvents like tetrahydrofuran (THF) or toluene are typically used to ensure the stability of the strong base and the catalytic species.[14][15]

Buchwald_Workflow SM This compound Cat Pd Precatalyst (e.g., BrettPhos P3) SM->Cat Amine Primary or Secondary Amine (R₂NH) Amine->Cat Base Strong Base (e.g., LiHMDS) Solv Anhydrous Solvent (e.g., THF) Prod 6-(Amino)-1-methyl-1H-indazole (Coupled Product) Solv->Prod

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) and the palladium precatalyst (e.g., RuPhos G3 Palladacycle, 0.01-0.02 equiv).

  • Reagent Addition: Add the amine coupling partner (1.1-1.2 equiv) followed by the anhydrous solvent (e.g., THF).

  • Base Addition: Add the base (e.g., LiHMDS as a 1 M solution in THF, 1.2-1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and purity via ¹H NMR and HRMS.

Table 2: Representative Buchwald-Hartwig Amination Conditions

Amine Coupling Partner Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%) Reference
Morpholine RuPhos Precatalyst (1) LiHMDS (1.2) THF 65 95 [15]
Aniline BrettPhos Precatalyst (1.5) NaOtBu (1.4) Toluene 100 85-95 [17]
Benzylamine BrettPhos Precatalyst (1) LiHMDS (2.4) THF 65 89 [15]

| N-Methylpiperazine | RuPhos Precatalyst (1) | LiHMDS (1.2) | THF | 65 | 80 |[15] |

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction introduces a C(sp)–C(sp²) bond, linking a terminal alkyne to the indazole core.[18][19] The resulting alkynyl group is a versatile functional handle. It can act as a rigid linker to probe deeper into a binding pocket, or it can be further transformed (e.g., via reduction to an alkene/alkane or through click chemistry), dramatically expanding the accessible chemical space for SAR.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[18] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step.[18][19]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid produced during the reaction and to act as the solvent.

  • Modern Protocols: Copper-free Sonogashira couplings have been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[20][21] These often require specialized ligands and conditions but can provide cleaner reactions for sensitive substrates.[21]

Sonogashira_Workflow SM This compound Cat Pd Catalyst (e.g., PdCl₂(PPh₃)₂) SM->Cat Alkyne Terminal Alkyne Alkyne->Cat CoCat Cu(I) Co-catalyst (e.g., CuI) Base Amine Base/Solvent (e.g., TEA) Prod 6-(Alkynyl)-1-methyl-1H-indazole (Coupled Product) Base->Prod

Caption: General workflow for Sonogashira coupling.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv) under an inert atmosphere.

  • Solvent and Reagent Addition: Add an amine solvent such as triethylamine, followed by the terminal alkyne (1.1-1.5 equiv).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the pure alkynylated indazole.

  • Validation: Confirm the structure and purity via ¹H NMR and HRMS.

Advanced Strategies: C–H Functionalization

Beyond derivatization at the C6-bromo position, direct C–H activation offers an atom-economical approach to functionalize other positions on the indazole ring, such as C3 and C7.[22][23] While synthetically more challenging, these methods provide access to novel chemical matter that is inaccessible through traditional cross-coupling. For example, palladium-catalyzed oxidative arylation can be directed to the C7 position, particularly when an electron-withdrawing group is present at the C4 position.[22][24] These advanced strategies are typically explored in later stages of lead optimization to probe SAR in new regions of the molecule.

Conclusion

The this compound scaffold is a powerful platform for constructing diverse compound libraries for SAR exploration. Mastery of cornerstone palladium-catalyzed reactions—including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—provides the fundamental toolkit for any medicinal chemist aiming to optimize leads based on this privileged core. The protocols and strategic insights provided herein serve as a comprehensive guide for the rational design and synthesis of next-generation indazole-based therapeutics.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust experimental procedure for the nitration of 6-bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of pharmacologically active compounds. Indazole derivatives are privileged scaffolds in medicinal chemistry, and the introduction of a nitro group offers a versatile handle for further functionalization, often serving as a precursor to an amino group for library development.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, regiochemical considerations, and critical safety protocols associated with electrophilic aromatic nitration. The detailed protocol covers reaction setup, execution, work-up, purification, and characterization, designed for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Nitrated Indazoles

The indazole nucleus is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The functionalization of the indazole core is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The nitration of this compound, in particular, produces a valuable intermediate. The resulting nitro-bromo-indazole can be elaborated through various chemical transformations; for instance, the nitro group can be readily reduced to an amine, which then serves as a key building block for creating libraries of novel compounds via amide coupling, sulfonamide formation, or other amine-based chemistries.[5] This protocol details a reliable method for achieving this transformation using a classic mixed-acid approach, with a focus on controlling the reaction's regioselectivity and ensuring operational safety.

Reaction Scheme and Mechanistic Discussion

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by a stronger acid, typically sulfuric acid.[6]

Reaction:

This compound + HNO₃/H₂SO₄ → 6-bromo-1-methyl-7-nitro-1H-indazole

Mechanism: The mechanism involves two primary stages:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Attack and Aromatization: The π-system of the indazole's benzene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[7] A weak base (H₂O or HSO₄⁻) then abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity: The position of nitration on the this compound ring is governed by the directing effects of the existing substituents. The N1-methylated pyrazole ring system and the C6-bromo substituent collectively influence the electron density of the benzonoid ring. The bromine atom is an ortho-, para- director, albeit deactivating. The most electronically enriched and sterically accessible positions for electrophilic attack are C5 and C7. In many substituted 1H-indazoles, electrophilic substitution is often favored at the C7 position. This protocol is optimized for the formation of the 6-bromo-1-methyl-7-nitro-1H-indazole isomer as the major product.

Reaction Mechanism Diagram

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Indazole This compound SigmaComplex Sigma Complex (Wheland Intermediate) Indazole->SigmaComplex + NO₂⁺ Product 6-Bromo-1-methyl-7-nitro-1H-indazole SigmaComplex->Product - H⁺ H_plus H⁺

Caption: Mechanism of electrophilic nitration.

Critical Safety Precautions

Nitration reactions are highly energetic and potentially hazardous. Strict adherence to safety protocols is mandatory.[8]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents.[9][10] They can cause severe chemical burns upon contact with skin or eyes.

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of the nitrating agent or inadequate cooling can lead to a dangerous temperature increase (thermal runaway), potentially causing violent reaction or explosion.[11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[12]

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic fumes (NOx gases).[8] Ensure an emergency eyewash station and safety shower are immediately accessible. An ice bath for cooling must be readily available and large enough to contain the reaction vessel. A blast shield is recommended.

  • Quenching: The quenching step (pouring the acid mixture onto ice) must be done slowly and carefully to manage the heat generated upon dilution.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )GradeSource
This compoundC₈H₇BrN₂211.06>98%e.g., Sigma-Aldrich
Sulfuric Acid, ConcentratedH₂SO₄98.0895-98%ACS Reagent Grade
Fuming Nitric AcidHNO₃63.01>90%ACS Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93HPLC Grade
Deionized WaterH₂O18.02
Crushed Ice
Saturated Sodium BicarbonateNaHCO₃ (aq)
Brine (Saturated NaCl)NaCl (aq)
Anhydrous Magnesium SulfateMgSO₄120.37
Silica GelSiO₂230-400 meshFor chromatography
Hexanes / Ethyl AcetateHPLC GradeFor chromatography
Equipment
  • Round-bottom flasks (50 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Digital thermometer

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.11 g, 10.0 mmol).

  • Place the flask in an ice/water bath and cool to 0-5 °C.

  • Slowly and carefully add concentrated sulfuric acid (10 mL) to the flask with stirring. The solid should dissolve completely. Maintain the temperature below 10 °C during the addition.

Preparation and Addition of Nitrating Mixture
  • In a separate small, dry flask, carefully add concentrated sulfuric acid (2.5 mL) and cool it to 0-5 °C in the ice bath.

  • With extreme caution, slowly add fuming nitric acid (0.5 mL, ~12.0 mmol, 1.2 equiv) to the cold sulfuric acid. This mixture should be prepared fresh and used immediately.

  • Transfer the freshly prepared nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the solution of the indazole in sulfuric acid over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the entire addition.

Reaction Monitoring
  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a drop of the reaction mixture with a glass pipette and quench it into a vial containing ice and ethyl acetate. Spot the organic layer on a TLC plate and elute with a 3:1 Hexanes:Ethyl Acetate mixture. The product should appear as a new, more polar spot compared to the starting material.

Work-up and Isolation
  • Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture slowly onto a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate may form.

  • Allow the ice to melt, then place the beaker in an ice bath. Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.

  • Transfer the resulting slurry to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

Purification
  • Purify the crude solid by flash column chromatography on silica gel.

  • Load the crude product onto the column (either dry-loaded or dissolved in a minimal amount of DCM).

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 6-bromo-1-methyl-7-nitro-1H-indazole as a pale yellow solid. Determine the final yield.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry. The introduction of the nitro group at C7 will cause characteristic shifts in the aromatic protons, particularly the proton at C5.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 256.0/258.0 for bromine isotopes).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[13]

Experimental Workflow Visualization

Caption: Workflow for the nitration of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 6-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments, focusing on yield, regioselectivity, and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-methylation of 6-bromo-1H-indazole. Each issue is presented with its probable causes and step-by-step solutions grounded in established chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: I have set up my reaction for the N-methylation of 6-bromo-1H-indazole, but upon monitoring by TLC or LC-MS, I see mostly unreacted starting material. What could be the cause, and how can I fix it?

Answer:

Low or no conversion in this reaction typically points to one of several key factors related to the reaction setup and reagents. Let's break down the potential causes and their solutions.

Probable Causes & Solutions

Cause Explanation Recommended Solutions
Insufficiently Strong Base The N-H proton of the indazole ring is weakly acidic and requires a sufficiently strong base to be effectively deprotonated, forming the nucleophilic indazolide anion. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to drive the reaction to completion, especially at lower temperatures.[1][2]1. Switch to a Stronger Base: Consider using stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2] NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indazole.[1][3][4] 2. Increase Base Equivalents: If using a weaker base is necessary, increasing the equivalents (e.g., to 2-3 equivalents) may improve conversion, although this can sometimes lead to side reactions.
Low Reaction Temperature The kinetics of the Sₙ2 reaction between the indazolide anion and the methylating agent can be slow at room temperature or below.1. Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For instance, reactions using Cs₂CO₃ in dioxane have shown success at 90°C.[2] When using NaH in THF, reactions are often run at room temperature after an initial cooling phase for the deprotonation step.[5]
Poor Solubility of Reactants If the 6-bromo-1H-indazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete due to the heterogeneous nature of the mixture.1. Select an Appropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective for this reaction as they can dissolve the indazole and support the Sₙ2 mechanism.[1][2] 2. Ensure Anhydrous Conditions: For bases like NaH, it is crucial to use anhydrous solvents to prevent quenching of the base.
Degraded Methylating Agent Methylating agents like methyl iodide (MeI) can degrade over time, especially if not stored properly (e.g., exposure to light or moisture).1. Use Fresh Reagent: Always use a fresh or recently purified bottle of the methylating agent. 2. Proper Storage: Store methylating agents in a cool, dark place, and under an inert atmosphere if necessary.
Issue 2: Poor N-1 vs. N-2 Regioselectivity (Formation of Isomers)

Question: My reaction is producing a mixture of 6-bromo-1-methyl-1H-indazole (N-1 isomer) and 6-bromo-2-methyl-2H-indazole (N-2 isomer), which are difficult to separate. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is the most significant challenge in the N-alkylation of indazoles.[3][4][6] The indazolide anion is a mesomeric species, meaning the negative charge is delocalized over both nitrogen atoms, making both susceptible to alkylation.[7] The ratio of N-1 to N-2 products is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other.[1][8]

Factors Influencing Regioselectivity & Optimization Strategies

Factor Explanation Strategy for High N-1 Selectivity Strategy for High N-2 Selectivity
Base and Solvent System The combination of base and solvent has a profound effect on the position of alkylation. This is often attributed to the nature of the ion pair formed between the indazolide anion and the metal cation from the base.[1]The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is widely reported to favor N-1 alkylation.[1][3][4] This is thought to be due to the formation of a tight ion pair where the sodium cation coordinates with the N-2 nitrogen, sterically hindering attack at this position and directing the methylating agent to N-1.Achieving high N-2 selectivity can be more challenging. Some reports suggest that specific catalytic systems or reaction conditions favoring kinetic control can lead to the N-2 product.[9][10] For instance, TfOH-catalyzed reactions with diazo compounds have shown high N-2 selectivity.[9]
Kinetic vs. Thermodynamic Control The N-1 substituted indazole is generally the thermodynamically more stable isomer, while the N-2 isomer is often the product of kinetic control.[5][8][10]Conditions that allow for equilibration will favor the more stable N-1 product. This often involves using a strong base in a suitable solvent and allowing the reaction to proceed to completion.To favor the kinetic N-2 product, one might explore lower reaction temperatures and shorter reaction times, though this can be difficult to control and may result in incomplete conversion.
Steric Hindrance Substituents on the indazole ring, particularly at the C-7 position, can sterically block the N-1 position, thereby directing alkylation to the N-2 position.[1][8]For 6-bromo-1H-indazole, there is no substituent at C-7, so this effect is not directly applicable for favoring N-1.While not relevant for the unsubstituted C-7 in this case, this principle is important to remember for other indazole derivatives.

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor N1:N2 Regioselectivity check_conditions Analyze Current Reaction Conditions (Base, Solvent, Temperature) start->check_conditions decision_base Is a strong base (e.g., NaH) being used? check_conditions->decision_base switch_to_nah Action: Switch to NaH in anhydrous THF. decision_base->switch_to_nah No check_solvent Is the solvent THF? decision_base->check_solvent Yes purification Result: Improved N-1 Selectivity. Proceed to purification. switch_to_nah->purification switch_to_thf Action: Change solvent to anhydrous THF. check_solvent->switch_to_thf No check_temp Is the reaction temperature optimized? (e.g., 0°C for deprotonation, then RT) check_solvent->check_temp Yes switch_to_thf->purification adjust_temp Action: Optimize temperature profile. check_temp->adjust_temp No check_temp->purification Yes adjust_temp->purification

Caption: Decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent for this reaction?

Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most commonly used methylating agents. Both are effective, but MeI is more reactive. DMS is less volatile and often less expensive but is also a potent carcinogen and requires careful handling. For most lab-scale syntheses, MeI provides good results.

Q2: How can I effectively separate the N-1 and N-2 isomers if I do get a mixture?

Separation of the N-1 and N-2 isomers can typically be achieved by column chromatography on silica gel.[11] The two isomers often have slightly different polarities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can effectively separate the two products. Monitoring the separation by TLC is crucial to identify the fractions containing each isomer.

Q3: Are there any significant side reactions to be aware of?

Besides the formation of the N-2 isomer, over-methylation is a potential side reaction, though it is less common with indazoles compared to other heterocycles. If a very strong base and a large excess of the methylating agent are used, it is possible to form a quaternary ammonium salt. To avoid this, use a slight excess (1.1-1.5 equivalents) of the methylating agent.

Q4: What are the typical yields for this reaction?

Yields can vary widely depending on the chosen conditions and the success of the purification. When conditions are optimized for high N-1 selectivity (e.g., NaH in THF), isolated yields for the N-1 isomer can be in the range of 50-70% or higher, with the remainder being the N-2 isomer and some unreacted starting material.[11] Reactions that result in isomeric mixtures may have a higher combined yield, but the yield of the desired isolated isomer will be lower.[7][12]

Q5: How do I confirm the identity and regiochemistry of my products?

The identity and regiochemistry of the N-1 and N-2 isomers can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and Nuclear Overhauser Effect (NOE) experiments. The chemical shifts of the protons on the indazole ring system are different for the N-1 and N-2 isomers.[13] Additionally, HPLC-MS can be used to confirm the mass of the products.[11]

Experimental Protocols

Protocol 1: N-1 Selective Methylation of 6-bromo-1H-indazole

This protocol is optimized for achieving high regioselectivity for the N-1 position.

Materials:

  • 6-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.

  • Alkylation: Cool the suspension back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and any minor N-2 isomer.

Workflow for N-1 Selective Methylation

G start Start dissolve Dissolve 6-bromo-1H-indazole in anhydrous THF start->dissolve add_nah Add NaH (1.2 equiv) at 0°C dissolve->add_nah stir_rt Stir at RT for 30 min add_nah->stir_rt add_mei Add MeI (1.1 equiv) at 0°C stir_rt->add_mei monitor Warm to RT and monitor reaction by TLC/LC-MS add_mei->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify by Column Chromatography workup->purify end End: Isolated This compound purify->end

Caption: Step-by-step workflow for N-1 selective methylation.

References

Technical Support Center: Challenges in the Regioselective Synthesis of 1-Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 1-methyl-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole N-methylation. The indazole scaffold is a cornerstone in modern drug discovery, but controlling its methylation to favor the desired N1 or N2 isomer is a frequent and significant challenge.[1] Direct alkylation often results in difficult-to-separate isomeric mixtures, compromising yield and purity.[2][3]

This document provides field-proven insights through a troubleshooting guide and a set of frequently asked questions to address common issues encountered during synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction yields a poor N1:N2 ratio of methyl-indazole isomers. How can I improve N1-selectivity?

A1: This is the most common challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning both N1 and N2 are reactive sites.[4] The final isomeric ratio is a delicate balance of thermodynamics, kinetics, and reaction conditions.[5] To improve N1 selectivity, consider the following factors systematically.

Core Issue: The choice of base and solvent system is the primary determinant of regioselectivity.[1]

  • Cause 1: Kinetically Controlled Conditions. Polar aprotic solvents like DMF or DMSO can solvate the cation of your base, creating a more "naked" and highly reactive indazolide anion. This often leads to methylation at the more sterically accessible and kinetically favored N2 position.[1]

  • Solution 1: Switch to a Thermodynamic Control System. The combination of sodium hydride (NaH) in a less polar, ethereal solvent like tetrahydrofuran (THF) is the most widely validated system for achieving high N1-selectivity.[1][6][7] This system is believed to favor a "tight ion pair" where the sodium cation coordinates to the N2 lone pair, sterically hindering it and directing the methylating agent to the N1 position.[7][8]

  • Cause 2: Inappropriate Base. Weak bases like potassium carbonate (K2CO3) in polar solvents can lead to poor selectivity, often yielding mixtures approaching 1:1.[3][8]

  • Solution 2: Employ a Strong, Non-Nucleophilic Base in a Suitable Solvent. Sodium hydride (NaH) is the base of choice for high N1-selectivity.[1] Cesium carbonate (Cs2CO3) in solvents like dioxane has also been shown to strongly favor N1-alkylation, potentially through a chelation-controlled mechanism.[2][4][9]

  • Cause 3: Indazole Substituent Effects. The electronic and steric nature of substituents on the indazole ring significantly impacts the N1:N2 ratio.

  • Solution 3: Analyze Your Substrate.

    • Electron-withdrawing groups at the C3 position (e.g., -CO₂Me, -C(O)Me) can enhance N1 selectivity when using the NaH/THF system, possibly by promoting chelation with the sodium ion.[1][7]

    • Conversely, substituents at the C7 position can sterically block the N1 position, leading to high N2 selectivity even under conditions that would normally favor N1.[1][7] If your substrate has a C7 substituent, achieving N1 selectivity via direct methylation may be impossible, and alternative synthetic strategies should be considered.

G start Start: Poor N1:N2 Regioselectivity check_solvent Step 1: Analyze Solvent start->check_solvent solvent_is_polar Is solvent polar aprotic (e.g., DMF, DMSO)? check_solvent->solvent_is_polar check_base Step 2: Analyze Base base_is_weak Is base weak (e.g., K2CO3)? check_base->base_is_weak check_substrate Step 3: Analyze Substrate Substituents substrate_has_c7 Is there a C7 substituent? check_substrate->substrate_has_c7 solvent_is_polar->check_base No action_solvent Action: Switch to non-polar solvent like THF or Dioxane. solvent_is_polar->action_solvent Yes base_is_weak->check_substrate No action_base Action: Switch to strong base like NaH or Cs2CO3. base_is_weak->action_base Yes action_substrate Action: Direct methylation may not be feasible for N1. Consider alternative synthetic routes. substrate_has_c7->action_substrate Yes success Result: Improved N1-Selectivity substrate_has_c7->success No action_solvent->check_base action_base->check_substrate

Caption: Decision tree for troubleshooting poor N1-regioselectivity.

Q2: My reaction shows low conversion or fails to proceed entirely. What's wrong?

A2: Low or no conversion typically points to issues with reagents, reaction setup, or the reactivity of the electrophile.

  • Cause 1: Presence of Moisture. Strong bases like sodium hydride react violently and irreversibly with water. Any moisture in the solvent, on the glassware, or in the starting indazole will quench the base, preventing deprotonation and halting the reaction.[6][10]

  • Solution 1: Ensure Rigorously Anhydrous Conditions.

    • Flame-dry all glassware under vacuum or in an oven before use.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Perform the reaction under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Cause 2: Insufficiently Strong Base or Poor Solubility. If the pKa of the indazole is too low for the chosen base, deprotonation will be incomplete. Furthermore, the indazole or its resulting salt may have poor solubility in the chosen solvent, preventing it from reacting.[4]

  • Solution 2: Re-evaluate Base and Solvent.

    • Switch to a stronger base like NaH or NaHMDS.

    • If solubility is an issue, consider a solvent like dioxane, which can be heated to higher temperatures to improve solubility and reaction rates.[4]

  • Cause 3: Unreactive Methylating Agent. The reactivity of methylating agents follows the trend: Me-OTf > Me₂SO₄ > Me-I > Me-Br > Me-Cl. If you are using a less reactive agent like methyl chloride, the reaction may be sluggish.

  • Solution 3: Use a More Potent Electrophile. Methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) are common and effective methylating agents for this transformation.[11] Caution: These reagents are toxic and should be handled with extreme care in a chemical fume hood.

Q3: The N1 and N2 isomers are forming, but they are extremely difficult to separate by column chromatography. How can I improve purification?

A2: Co-elution of N1 and N2 indazole isomers is a common frustration. While baseline separation is ideal, sometimes it is not achievable with standard silica gel chromatography.

  • Cause 1: Similar Polarity. The N1 and N2 isomers often have very similar polarities, leading to overlapping spots on TLC and poor separation on the column.

  • Solution 1: Optimize Chromatography Conditions.

    • Solvent System Screening: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the separation.

    • Alternative Stationary Phases: If silica is ineffective, consider using alumina (basic or neutral) or a reverse-phase (C18) column, as the different surface interactions can sometimes resolve stubborn isomers.

  • Cause 2: Suboptimal Reaction Selectivity. The most effective way to simplify purification is to not have to do it.

  • Solution 2: Re-invest in Reaction Optimization. It is often more time- and resource-efficient to re-run the reaction under more selective conditions (see Q1) to generate a crude product with a high (>95:5) N1:N2 ratio than it is to attempt a heroic separation of a 1:1 mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is direct methylation of 1H-indazole inherently non-selective?

A1: The core issue lies in the electronic structure of the deprotonated indazole, known as the indazolide anion. This anion exhibits annular tautomerism, meaning the negative charge is delocalized across both the N1 and N2 nitrogen atoms.[2][3] This makes both nitrogens nucleophilic. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer, but under reaction conditions, both nitrogens are available for attack, leading to mixtures of products.[3][12]

Q2: What are the most critical factors that control regioselectivity in indazole methylation?

A2: The regiochemical outcome is a multifactorial problem. The key factors, ranked by typical impact, are:

  • Base/Solvent System: Determines the nature of the ion pair (tight vs. solvent-separated) and is the most powerful tool for controlling the N1/N2 ratio.[1]

  • Indazole Substituents: Steric and electronic effects of groups on the indazole ring can dramatically favor one isomer over the other, sometimes overriding the effect of the base and solvent.[1][7]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N1 product, assuming the isomers can equilibrate. However, most N-alkylations are irreversible under basic conditions.[4]

  • Methylating Agent: While less impactful on the N1/N2 ratio than other factors, the choice of methylating agent can influence reaction rates and side products.

Q3: Which reaction conditions are considered the "gold standard" for synthesizing the 1-methyl-indazole isomer?

A3: Based on extensive literature, the most reliable and highly N1-selective method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. [1][6][8] This combination consistently provides high N1:N2 ratios across a wide range of indazole substrates, particularly those with C3-electron-withdrawing groups.[1][7]

References

Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 6-bromo-1-methyl-1H-indazole. The synthesis, primarily involving the N-methylation of 6-bromo-1H-indazole, is a critical step in the development of various pharmacologically active molecules.

Troubleshooting Guide

Issue 1: Low or No Conversion of 6-bromo-1H-indazole

Potential Causes & Solutions

  • Insufficiently Strong Base: The N-H proton of the indazole ring is weakly acidic and requires a sufficiently strong base for complete deprotonation, which is crucial for the subsequent methylation.

    • Explanation: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to deprotonate the indazole efficiently, leading to poor yields.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for achieving high N1-alkylation selectivity. Cesium carbonate (Cs₂CO₃) has also been reported to be highly effective, promoting N1-alkylation with high regioselectivity.[1][2]

  • Low Reaction Temperature: The kinetics of the methylation reaction can be slow at lower temperatures, resulting in incomplete conversion.

    • Explanation: Like most chemical reactions, the rate of N-methylation increases with temperature.

    • Solution: Gently heating the reaction mixture can significantly improve the conversion rate. For instance, reactions using Cs₂CO₃ in dioxane have shown success at 90°C.[1]

  • Poor Solubility of Reactants: If the starting material or the base is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely slow and incomplete.

    • Explanation: For the reaction to proceed efficiently, the reactants must be in the same phase to interact.

    • Solution: Employ a suitable solvent that can dissolve both the 6-bromo-1H-indazole and the base. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective choices.[1]

  • Degraded Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) can degrade over time, especially if not stored properly.

    • Explanation: Methylating agents are reactive compounds and can be sensitive to moisture and light.

    • Solution: Use a fresh or recently purified bottle of the methylating agent. Ensure it has been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

Issue 2: Formation of N2-methylated Isomer (Poor Regioselectivity)

A common challenge in the N-alkylation of indazoles is the formation of a mixture of N1 and N2 isomers.[3] The desired product is typically the N1-methylated isomer, which is thermodynamically more stable.[4]

Potential Causes & Solutions

  • Reaction Conditions Favoring Kinetic Product: Certain combinations of base and solvent can favor the formation of the kinetically controlled N2-isomer.

    • Explanation: The N2 position can sometimes be more sterically accessible for the initial attack, leading to the kinetic product. Conditions that do not allow for equilibration to the more stable N1 isomer will result in a mixture.

    • Solution: To favor the thermodynamic N1 product, use conditions that allow for equilibration. A strong, non-nucleophilic base like NaH in an aprotic solvent like THF is a well-established method for achieving high N1 selectivity.[1][5] The combination of Cs₂CO₃ in DMF has also been shown to provide excellent N1:N2 regioselectivity, often exceeding 99:1.[2]

  • Steric Hindrance: While less of a factor with a small methyl group, steric hindrance around the N1 position could potentially favor N2 alkylation.

    • Explanation: Substituents on the indazole ring can influence the accessibility of the N1 and N2 positions.

    • Solution: While not directly modifiable for this specific synthesis, being aware of the electronic and steric effects of substituents is crucial when designing syntheses for other substituted indazoles.

Issue 3: Difficult Purification of the Final Product

Potential Causes & Solutions

  • Presence of Unreacted Starting Material and Isomeric Byproducts: If the reaction does not go to completion or has poor regioselectivity, the crude product will be a mixture that is difficult to separate.

    • Explanation: The starting material and the N1/N2 isomers often have similar polarities, making chromatographic separation challenging.

    • Solution: Optimize the reaction conditions to maximize conversion and regioselectivity as described above. If purification is still necessary, column chromatography on silica gel is the standard method.[6] A gradient elution system, for example, with hexane and ethyl acetate, can be effective. High-performance liquid chromatography (HPLC) can be used for analytical separation and may be adapted for preparative scale if necessary.[7]

  • Contamination with Inorganic Salts: Salts formed during the reaction and workup can contaminate the final product.

    • Explanation: Bases and byproducts from the reaction can persist through the workup.

    • Solution: A thorough aqueous workup is essential. After quenching the reaction, wash the organic layer with water and then with brine to remove inorganic impurities. Drying the organic layer over an anhydrous salt like sodium sulfate before concentrating is also a critical step.[6]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of this compound?

A1: The most direct precursor is 6-bromo-1H-indazole. This compound can be synthesized on a large scale from 4-bromo-2-methylaniline via diazotization followed by cyclization.[8]

Q2: What are the recommended reaction conditions for the N-methylation of 6-bromo-1H-indazole to achieve a high yield of the N1-isomer?

A2: For high N1-selectivity, the use of sodium hydride (NaH) as the base in tetrahydrofuran (THF) as the solvent is highly recommended.[1] An alternative, also with excellent selectivity, is cesium carbonate (Cs₂CO₃) in dioxane or DMF.[2] The reaction is typically performed by first deprotonating the indazole with the base at a low temperature (e.g., 0 °C) and then adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) and allowing the reaction to warm to room temperature or be gently heated.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material, the N1-product, and the N2-isomer. The consumption of the starting material and the appearance of the product spots will indicate the reaction's progress.

Q4: What are the typical workup and purification procedures?

A4: After the reaction is complete, it is typically quenched by carefully adding water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Optimized Experimental Protocol

This protocol is designed to favor the formation of the N1-methylated product.

Table 1: Reagents and Reaction Parameters

ParameterValue
Starting Material6-bromo-1H-indazole
BaseSodium Hydride (NaH), 60% dispersion in mineral oil
Methylating AgentMethyl Iodide (CH₃I)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield>90% (N1-isomer)

Step-by-Step Methodology

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-bromo-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of water.

  • Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visual Workflow

Below is a diagram illustrating the key decision points in troubleshooting low yield for the N-methylation of 6-bromo-1H-indazole.

TroubleshootingWorkflow Start Low Yield of this compound CheckConversion Check TLC for Starting Material Start->CheckConversion HighSM High Amount of Starting Material Remaining CheckConversion->HighSM Yes LowSM Low Amount of Starting Material Remaining CheckConversion->LowSM No Base Issue: Incomplete Deprotonation Solution: Use Stronger Base (NaH, Cs₂CO₃) HighSM->Base Temp Issue: Slow Kinetics Solution: Increase Reaction Temperature HighSM->Temp Solubility Issue: Poor Solubility Solution: Use Polar Aprotic Solvent (DMF, THF) HighSM->Solubility CheckIsomers Check for N2-Isomer by NMR/LC-MS LowSM->CheckIsomers HighIsomer High Amount of N2-Isomer CheckIsomers->HighIsomer Yes LowIsomer Low Amount of N2-Isomer CheckIsomers->LowIsomer No Regioselectivity Issue: Poor Regioselectivity Solution: Optimize Base/Solvent (NaH/THF) HighIsomer->Regioselectivity Purification Issue: Loss During Purification Solution: Optimize Chromatography/Workup LowIsomer->Purification

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed Reactions of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Indazoles are a cornerstone in medicinal chemistry, but their palladium-catalyzed functionalization is often plagued by byproduct formation, leading to purification challenges and reduced yields.

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common experimental issues and offer robust, self-validating protocols to help you achieve cleaner, more efficient reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Category 1: Low Conversion & Catalyst Inactivity

Question 1: My Suzuki-Miyaura coupling reaction with a 3-iodo-1H-indazole is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling of indazoles is a frequent issue that can typically be traced back to a few key factors related to the catalyst, reagents, or reaction conditions.

Underlying Causes:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed. This is a common problem when using Pd(II) sources without proper pre-activation or when oxygen is present in the reaction vessel.[1][2]

  • Poor Quality Reagents:

    • Base: The choice and quality of the base are critical. An inappropriate or weak base may not be sufficient to facilitate the transmetalation step.[3] Carbonate bases can sometimes be less effective, and incomplete conversion has been observed when using substoichiometric amounts.[4][5]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation and protodeboronation, especially heteroaryl boronic acids.[2][3][6]

    • Solvent: The presence of water or oxygen in the solvent can deactivate the catalyst and lead to side reactions. Solvents must be anhydrous and properly deoxygenated.[3]

  • Suboptimal Reaction Temperature: The reaction may simply require more thermal energy to overcome the activation barrier for one of the catalytic cycle steps, often the oxidative addition.[3]

Troubleshooting Protocol:

  • Catalyst System Check:

    • Use a Precatalyst: Switch to a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for clean and efficient generation of the active Pd(0) catalyst.[1][2]

    • Ligand Choice: For Suzuki-Miyaura reactions, ligands like dppf are often effective.[3][6] Ensure the palladium-to-ligand ratio is optimal; an extra equivalent of ligand can sometimes improve catalyst stability.[1]

    • Pre-activation: If using a Pd(II) salt like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) source and ligand in solution, sometimes with gentle heating, before adding the other reagents.[1]

  • Reagent Purity Assessment:

    • Base Selection: If using a carbonate base with limited success, consider switching to a stronger base like NaOt-Bu or another alkoxide. Ensure the base is fresh and has been stored under inert conditions.

    • Boronic Acid Quality: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[3]

    • Solvent Preparation: Use anhydrous, deoxygenated solvents. A common procedure is to sparge the solvent with argon or nitrogen for 15-30 minutes before use.

  • Reaction Condition Optimization:

    • Temperature: Incrementally increase the reaction temperature. For many Suzuki couplings, temperatures around 80-100 °C are effective.[7][8]

    • Degassing: Ensure the reaction vessel is thoroughly purged of oxygen. This can be achieved by several cycles of evacuating the vessel and backfilling with an inert gas (e.g., argon or nitrogen).

Category 2: Byproduct Formation

Question 2: I am observing significant amounts of a homocoupled byproduct from my boronic acid in a Suzuki-Miyaura reaction. What causes this and how can I prevent it?

Answer:

The formation of a biaryl byproduct derived from the homocoupling of the boronic acid is a classic side reaction in Suzuki-Miyaura couplings.[9][10] This issue is often exacerbated by the presence of oxygen.

Underlying Causes:

The mechanism for homocoupling often involves the reaction of two boronic acid molecules, catalyzed by Pd(II) species.[2] If the reaction mixture contains Pd(II) that has not entered the primary cross-coupling cycle, or if Pd(0) is re-oxidized, it can promote this undesired pathway. The presence of molecular oxygen is known to significantly increase the rate of homocoupling.[2][10]

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Degassing: Before adding the catalyst, thoroughly degas the reaction mixture (substrates, base, solvent) by subjecting it to several vacuum/inert gas backfill cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction.

  • Optimize Catalyst Addition:

    • Add the palladium catalyst after the degassing procedure.

    • Using Pd(0) sources or efficient precatalysts that rapidly generate Pd(0) can minimize the amount of active Pd(II) available for homocoupling.[2]

  • Reaction Conditions:

    • Temperature: In some cases, running the reaction at the lowest effective temperature can disfavor side reactions.

    • Base: The choice of base can influence the rate of competing pathways. While a strong base is needed, ensure it is not promoting catalyst decomposition.

Workflow for Minimizing Homocoupling:

start Homocoupling Observed degas Improve Degassing Protocol (Vacuum/Inert Gas Cycles) start->degas Primary Cause: Oxygen inert Maintain Positive Inert Atmosphere degas->inert catalyst Optimize Catalyst Addition (Add last, use precatalyst) inert->catalyst temp Lower Reaction Temperature catalyst->temp product Clean Cross-Coupling Product temp->product

Caption: Troubleshooting workflow for homocoupling byproducts.

Question 3: In my Buchwald-Hartwig amination of a bromo-indazole, I'm getting a significant amount of the debrominated (hydrodehalogenated) indazole. What is happening and how do I stop it?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a well-known side reaction in various cross-coupling reactions, including Buchwald-Hartwig aminations.[11][12][13]

Underlying Causes:

This byproduct can form through a competing pathway in the catalytic cycle. One common mechanism is β-hydride elimination from the palladium-amide intermediate, which can compete with the desired reductive elimination step.[11][14] This forms an imine and a palladium-hydride species, which can then reductively eliminate to produce the hydrodehalogenated arene. The solvent or other components in the reaction mixture can also act as a hydride source.[3]

Troubleshooting Protocol:

  • Ligand Modification: The choice of ligand is paramount in controlling this side reaction.

    • Steric Hindrance: Switching to a more sterically hindered phosphine ligand can often suppress hydrodehalogenation.[3] Bulky ligands can disfavor the geometry required for β-hydride elimination and promote the desired C-N bond-forming reductive elimination. The development of sterically hindered ligands was a key breakthrough in the advancement of the Buchwald-Hartwig reaction.[11]

    • Bidentate Ligands: Bidentate phosphine ligands like BINAP and dppf were instrumental in early generations of this reaction, in part because they help prevent catalyst decomposition pathways that can lead to side reactions.[11]

  • Base Selection: The nature and strength of the base can influence the rate of this side reaction.

    • Consider switching to a different base. For instance, if using a strong organic amine base, trying an inorganic base like Cs₂CO₃ or K₃PO₄ might be beneficial.[3]

  • Solvent Choice: The solvent can sometimes be a source of the unwanted hydride.

    • If using an alcohol or another protic solvent, switching to an aprotic solvent like toluene or dioxane is recommended.[3]

Table 1: Ligand and Base Considerations for Reducing Hydrodehalogenation

ParameterRecommendationRationale
Ligand Use bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) or appropriate bidentate ligands.Steric bulk favors reductive elimination over β-hydride elimination.[3][11]
Base Screen different bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄).The base can influence the stability of key intermediates and the rate of competing pathways.[3]
Solvent Use aprotic, anhydrous solvents (e.g., Toluene, Dioxane).Avoids potential hydride donation from protic solvents.[3]
Category 3: Regioselectivity Issues

Question 4: My N-arylation/alkylation of an unprotected 1H-indazole is giving me a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the functionalization of the indazole nitrogen atoms is a classic challenge. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] However, reactions can proceed under kinetic or thermodynamic control, leading to mixtures of N-1 and N-2 substituted products.[15][16]

Underlying Causes & Control Strategies:

The outcome of N-1 vs. N-2 functionalization is a delicate balance of electronics, sterics, and reaction conditions.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Often favors the N-2 position, which can be more nucleophilic. Reactions run at lower temperatures for shorter times may favor the kinetic N-2 product. For example, Silyl Hilbert-Johnson glycosylation under kinetic control has been shown to yield the N-2 isomer.[15]

    • Thermodynamic Control: Favors the more stable N-1 product. Higher temperatures, longer reaction times, or conditions that allow for equilibration can drive the reaction towards the N-1 isomer.[4][5][15]

  • Influence of Substituents: The electronic and steric nature of substituents on the indazole ring can dramatically influence the N-1/N-2 ratio. For instance, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity.[4][5]

  • Reagents and Catalysts:

    • Bases and Solvents: The combination of base and solvent is critical. For example, using NaH in THF has been shown to favor N-1 alkylation for a variety of alkylating agents.[4] In contrast, using certain carbonate bases in DMF can result in poor selectivity.[16]

    • Catalysts for N-2 Selectivity: Specific catalytic systems have been developed to selectively target the N-2 position. For instance, using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts can promote selective N-2 alkylation with alkyl 2,2,2-trichloroacetimidates.[17]

Troubleshooting Protocol for Regioselectivity:

  • Define Your Target: First, decide whether the N-1 or N-2 isomer is the desired product.

  • For N-1 Selectivity (Thermodynamic Product):

    • Conditions: Use conditions that favor thermodynamic equilibrium. This may involve higher reaction temperatures and longer reaction times.

    • Base/Solvent System: A common starting point is NaH in an aprotic solvent like THF or DMF.[4]

  • For N-2 Selectivity (Kinetic Product):

    • Conditions: Use conditions that favor kinetic control, such as lower temperatures and shorter reaction times.

    • Substituent Effects: If possible, leverage substrates with substituents known to direct to the N-2 position (e.g., electron-withdrawing groups at C-7).[4][5]

    • Specialized Catalysts: Employ catalyst systems specifically designed for N-2 alkylation, such as those using TfOH or Cu(II) triflate.[17]

Decision Tree for Indazole N-Functionalization:

start Goal: Selective N-Functionalization n1 Target: N-1 Isomer (Thermodynamic) start->n1 n2 Target: N-2 Isomer (Kinetic/Directed) start->n2 cond_n1 Higher Temp, Longer Time, NaH/THF n1->cond_n1 Strategy cond_n2 Lower Temp, Shorter Time n2->cond_n2 Strategy cat_n2 Use Directed Catalysis (e.g., TfOH, Cu(II)) n2->cat_n2 Strategy sub_n2 Utilize Substrate Control (e.g., C7-EWG) n2->sub_n2 Strategy

Caption: Decision guide for controlling N-1 vs. N-2 selectivity.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole required for cross-coupling reactions? A1: While not always strictly necessary, N-protection is generally recommended, especially for Heck and Sonogashira couplings. The unprotected N-H can interfere with the catalytic cycle, potentially leading to side reactions or catalyst inhibition.[3] For Suzuki reactions, success has been reported with unprotected indazoles, but protection often leads to more robust and reproducible results.[3]

Q2: How does an electron-withdrawing group (like a nitro group) on the indazole ring affect the reaction? A2: An electron-withdrawing group, such as a nitro group, generally makes the C-X bond (e.g., C-I) on the indazole more reactive towards oxidative addition, which is often the rate-determining step.[3] However, it can also increase the propensity for side reactions. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center in these cases.[3]

Q3: Can I use the same ligand for different types of palladium-catalyzed reactions on my indazole? A3: Not necessarily. The optimal ligand is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck). For instance, dppf is a common choice for Suzuki reactions[3], while specialized, bulky monophosphine ligands are often required for high-yielding Buchwald-Hartwig aminations.[11] Ligand choice can also be a powerful tool to control regioselectivity in certain reactions.[18][19] It is crucial to consult the literature for robust ligand systems for the specific transformation you are performing.

Q4: My reaction is clean but very slow. What's the first thing I should try? A4: Assuming your reagents are pure and the system is inert, the first parameter to adjust is usually the temperature.[3] Many palladium-catalyzed reactions have a significant thermal activation barrier. Incrementally increasing the temperature by 10-20 °C can often dramatically increase the reaction rate without introducing significant new byproducts. If that fails, screening a panel of ligands is the next logical step, as the ligand directly influences the rates of the elementary steps in the catalytic cycle.

References

troubleshooting poor conversion in 6-bromo-1H-indazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 6-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot poor conversion and regioselectivity issues, ensuring the success of your experiments.

The N-alkylation of indazoles is a cornerstone of many synthetic endeavors, yet it is frequently plagued by challenges, most notably the formation of a mixture of N1 and N2 regioisomers.[1][2][3][4] The inherent electronic ambiguity of the indazole anion often leads to variable N1:N2 selectivity, which is highly dependent on substrate electronics and reaction conditions.[5] This guide will dissect the causality behind common experimental pitfalls and provide robust, self-validating protocols to overcome them.

Troubleshooting Guide: Tackling Poor Conversion and Selectivity

This section addresses specific problems you may encounter during the alkylation of 6-bromo-1H-indazole, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 6-bromo-1H-indazole. Here are the likely culprits and how to address them:

Potential Cause & Explanation Troubleshooting Steps
Insufficiently Strong Base: The N-H proton of indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation to form the reactive indazolide anion. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough, leading to incomplete conversion.[4][6]1. Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for achieving high conversion.[1][2][3] Cesium carbonate (Cs₂CO₃) has also been shown to be highly effective, particularly in solvents like dioxane at elevated temperatures.[7][8] 2. Ensure proper base handling. NaH is sensitive to moisture. Use freshly opened or properly stored NaH and ensure your reaction is conducted under anhydrous conditions.
Poor Solubility of Reactants: If the indazole starting material or the deprotonated indazolide salt has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.1. Select an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are generally good choices for dissolving the reactants and promoting the reaction.[2][6] 2. Consider heating. Increasing the reaction temperature can improve both solubility and reaction kinetics.[6][7][8]
Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide or tosylate) may have degraded due to improper storage or handling.1. Use a fresh or purified alkylating agent. 2. Consider a more reactive electrophile. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase its reactivity. Alkyl tosylates are also excellent electrophiles for this transformation.[1][7]
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures, leading to sluggish or stalled reactions.Increase the reaction temperature. A common starting point is room temperature, but heating to 50-90°C is often necessary to drive the reaction to completion, depending on the specific base and solvent system used.[2][7][8]
Issue 2: Poor N1:N2 Regioselectivity (Mixture of Isomers)

The most common challenge in indazole alkylation is controlling the position of alkylation. The formation of both N1 and N2 isomers complicates purification and reduces the yield of the desired product.[1][3][5]

Understanding the Root Cause: Kinetic vs. Thermodynamic Control

The regioselectivity of indazole alkylation is a classic example of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]

  • Thermodynamic Product (N1-alkylation): Conditions that allow for equilibration, such as the use of a strong, non-coordinating base in a less polar solvent, tend to favor the formation of the more stable N1-alkylated product.

  • Kinetic Product (N2-alkylation): The N2 position can sometimes be more kinetically favored for attack. Certain conditions may trap this initial product before it can equilibrate.

Below is a diagram illustrating the general principle of N-alkylation and the resulting isomers.

G cluster_0 Deprotonation cluster_1 Alkylation Indazole 6-Bromo-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion N1_Product N1-alkyl-6-bromo-1H-indazole (Thermodynamic Product) Anion->N1_Product Attack at N1 N2_Product N2-alkyl-6-bromo-2H-indazole (Kinetic Product) Anion->N2_Product Attack at N2 Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Product

Caption: General workflow for the N-alkylation of 6-bromo-1H-indazole.

Strategies for Improving N1-Selectivity:

Condition Rationale Recommended Protocol
Base and Solvent Selection The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2][3] This system is believed to favor the thermodynamically more stable N1-product. Conversely, conditions like K₂CO₃ in DMF often result in poor selectivity and a mixture of isomers.[5][9][10]See "Protocol 1: Highly N1-Selective Alkylation" below.
Temperature and Reaction Time Allowing the reaction to reach thermodynamic equilibrium is key. This may require elevated temperatures and longer reaction times.Monitor the reaction over time. If a mixture is observed initially, continued heating may lead to isomerization to the more stable N1-product, although this is not always the case.
Nature of the Alkylating Agent While less impactful for simple alkyl groups, very bulky alkylating agents can sterically hinder attack at the N2 position, potentially favoring N1 substitution.[2][11]This is more of a consideration in substrate design than a simple troubleshooting step.

Strategies for Achieving N2-Selectivity:

While N1-alkylation is often desired, there are instances where the N2-isomer is the target. Achieving high N2-selectivity can be more challenging.

Condition Rationale Recommended Protocol
Substituent Effects The presence of substituents on the indazole ring can dramatically alter the N1:N2 ratio. A bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[1][2][12]This is a substrate-dependent strategy. If your synthesis allows, installing a directing group at C7 can be a powerful approach.
Specialized Reagents Certain reaction conditions have been developed to specifically favor N2-alkylation. For instance, Mitsunobu reactions can show a preference for the N2-isomer.[2][4] Additionally, TfOH-catalyzed reactions with diazo compounds have been reported to give excellent N2-selectivity.[13]See "Protocol 2: Selective N2-Alkylation" below.
Issue 3: Difficulty in Separating N1 and N2 Isomers

The similar polarities of the N1 and N2 alkylated indazole isomers often make their separation by column chromatography a difficult and low-yielding process.[14][15]

Solutions:

  • Optimize for Selectivity: The most effective solution is to avoid the problem in the first place by optimizing the reaction for high regioselectivity using the strategies outlined above.

  • Advanced Chromatography: If separation is unavoidable, consider using high-performance column chromatography with a shallow solvent gradient to improve resolution.

  • Recrystallization: It may be possible to find a solvent system that allows for the selective recrystallization of one isomer from the mixture.[14]

Experimental Protocols

Here are detailed, step-by-step methodologies for key alkylation procedures.

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position. The combination of NaH in THF is a robust method for synthesizing N1-alkylated indazoles.[2][12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation (TfOH-Catalyzed)

This protocol is based on a method for the highly selective N2-alkylation of indazoles using diazo compounds and a catalytic amount of triflic acid (TfOH).[12][13]

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why is N1 vs. N2 alkylation such a common problem with indazoles?

The indazole ring system has two nucleophilic nitrogen atoms. When deprotonated, the resulting anion is resonance-stabilized, with negative charge density on both N1 and N2. This allows for alkylation to occur at either position, leading to a mixture of isomers.[5] The final product ratio is determined by a delicate balance of factors including the reaction conditions and the electronic and steric properties of the indazole substrate.[2][4]

Q2: I used K₂CO₃ in DMF and got a 1:1 mixture of N1 and N2 isomers. Is this expected?

Yes, this is a very common outcome. The combination of a weak base like potassium carbonate in a polar aprotic solvent like DMF often provides poor regioselectivity, leading to roughly equal amounts of the N1 and N2 products.[5][9][10] To favor the N1 isomer, a switch to a stronger base like NaH in a less polar solvent like THF is recommended.[2]

Q3: Can I use a protecting group to direct the alkylation?

Absolutely. Using a protecting group is a valid strategy to achieve regioselectivity. For instance, you can selectively protect the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM).[16] After protection, the C3 position can be functionalized, and subsequent deprotection yields the desired C3-substituted N2-unprotected indazole, which can then be alkylated at N1. Alternatively, protecting one nitrogen allows for exclusive alkylation at the other. However, this adds extra steps to your synthesis (protection and deprotection), so direct selective alkylation is often preferred if it can be optimized.

Q4: How do I confirm the identity of my N1 and N2 isomers?

The regiochemistry of the isolated N1 and N2 substituted indazole isomers can be unambiguously assigned using a combination of one and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.[2][4][10] For example, an HMBC experiment may show a correlation between the protons of the N-alkyl group and the C7a or C3 carbons of the indazole ring, allowing for a definitive assignment.[4]

Summary of Recommended Conditions for Regiocontrol

Desired ProductBaseSolventTemperatureKey Considerations
N1-alkylated NaHTHF0 °C to 50 °CFavors the thermodynamic product.[1][2]
N1-alkylated Cs₂CO₃Dioxane90 °CHigh yields and excellent N1 selectivity have been reported.[7][8]
Mixture of N1/N2 K₂CO₃DMFRoom Temp to 120 °COften leads to poor selectivity.[5][9]
N2-alkylated N/A (Catalyst)DCM0 °C to Room TempRequires specific reagents like a diazo compound and TfOH catalyst.[12][13]
N2-alkylated PPh₃/DIADTHF0 °C to Room TempMitsunobu conditions can favor N2 products.[2][4]

Below is a decision-making workflow to guide your experimental design.

G start Start: Alkylation of 6-Bromo-1H-indazole desired_product What is your desired product? start->desired_product n1_path N1-alkylated Isomer desired_product->n1_path N1 n2_path N2-alkylated Isomer desired_product->n2_path N2 thermodynamic_cond Use Thermodynamic Conditions: NaH in THF or Cs₂CO₃ in Dioxane n1_path->thermodynamic_cond kinetic_cond Use Specific N2-Selective Methods: Mitsunobu or TfOH/Diazo Compound n2_path->kinetic_cond analysis Analyze N1:N2 Ratio (LC-MS, NMR) thermodynamic_cond->analysis kinetic_cond->analysis troubleshoot Poor Conversion or Selectivity? analysis->troubleshoot optimize Refer to Troubleshooting Guide: - Change Base/Solvent - Adjust Temperature - Check Reagents troubleshoot->optimize Yes success Successful Synthesis troubleshoot->success No optimize->analysis

Caption: Decision workflow for regioselective indazole alkylation.

References

Technical Support Center: Purification of Crude 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of crude 6-bromo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with obtaining this key synthetic intermediate in high purity. We will address common issues encountered during purification, from identifying typical impurities to troubleshooting advanced separation techniques.

Section 1: Understanding Your Crude Material & Initial Strategy

The first step in any successful purification is understanding the composition of your crude product. The synthetic route used to prepare this compound will heavily influence the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude material likely contains a mixture of substances originating from the starting materials, side reactions, and the methylation step itself. The most common impurities include:

  • Unreacted Starting Material: Residual 6-bromo-1H-indazole is a very common impurity.[1]

  • Regioisomers: The primary isomeric impurity is typically 6-bromo-2-methyl-1H-indazole . The methylation of 1H-indazoles can occur at either the N1 or N2 position, and separating these isomers can be challenging due to their similar physical properties.[2][3]

  • Over-methylated Products: Depending on the strength of the methylating agent and reaction conditions, quaternary indazolium salts could form.

  • Residual Solvents: Solvents used in the reaction and initial work-up (e.g., DMF, THF, acetone) are often present.[4][5]

  • Reagents: Traces of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., potassium carbonate, sodium hydride) may remain.

Q2: What is the best overall strategy to purify my crude product?

A2: The optimal strategy depends on the initial purity and the scale of your reaction. A preliminary analysis by Thin Layer Chromatography (TLC) or a crude ¹H NMR is essential to guide your decision. The workflow below outlines a typical decision-making process.

G start Crude this compound tlc_nmr Analyze by TLC / Crude ¹H NMR start->tlc_nmr main_spot Is there one major spot/set of signals with minor, well-separated impurities? tlc_nmr->main_spot Assess Impurity Profile complex_mixture Is it a complex mixture with closely running spots (isomers)? main_spot->complex_mixture No recrystallize Attempt Direct Recrystallization main_spot->recrystallize Yes chromatography Perform Silica Gel Column Chromatography complex_mixture->chromatography Yes purity_check1 Check Purity (TLC/NMR/HPLC) recrystallize->purity_check1 purity_check2 Check Purity of Fractions chromatography->purity_check2 is_pure1 Is Purity >98%? purity_check1->is_pure1 is_pure2 Are fractions containing pure isomer identified? purity_check2->is_pure2 is_pure1->chromatography No end_product Pure this compound is_pure1->end_product Yes is_pure2->chromatography No, optimize conditions combine_re_xtal Combine pure fractions & Recrystallize if solid is_pure2->combine_re_xtal Yes combine_re_xtal->end_product G cluster_prep Preparation cluster_run Execution cluster_post Work-up pack_column 1. Pack silica column with non-polar eluent dry_load 2. Prepare sample via 'dry loading' method pack_column->dry_load elute 3. Elute with gradually increasing polarity dry_load->elute collect 4. Collect fractions elute->collect tlc 5. Monitor fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent combine->evaporate final_product Pure Product evaporate->final_product

References

Technical Support Center: Overcoming Solubility Challenges with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during your experiments. Drawing from established scientific principles and field-proven techniques, this resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Core Problem: Why Do My Indazole Derivatives Have Poor Solubility?

This section addresses the fundamental reasons behind the solubility challenges often observed with indazole derivatives.

FAQ 1.1: What intrinsic properties of the indazole scaffold contribute to poor solubility in organic solvents?

The solubility of indazole derivatives is fundamentally governed by their molecular structure and the intermolecular forces they can form.[1][2] Key contributing factors include:

  • Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for the formation of strong, directional hydrogen bonds between indazole molecules, leading to a highly stable crystal lattice.[3][4] Overcoming this lattice energy requires a solvent that can effectively compete for these hydrogen bonding interactions.

  • Crystal Packing: The planar nature of the indazole ring can facilitate efficient packing in the solid state, leading to high crystal lattice energy.[5][6] This strong packing makes it energetically unfavorable for individual molecules to be solvated and break away from the crystal.

  • Polarity and Lipophilicity: While the indazole core has polar characteristics, extensive substitution with non-polar, lipophilic groups can significantly decrease its affinity for polar organic solvents. The "like dissolves like" principle suggests that molecules are most soluble when the solute-solvent interactions are similar in strength to the solute-solute and solvent-solvent interactions.[7]

FAQ 1.2: How do different substituents on the indazole ring affect its solubility?

Substituents play a crucial role in modulating the physicochemical properties of the parent indazole scaffold.

  • Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the potential for hydrogen bonding with polar solvents, thereby improving solubility.[8]

  • Ionizable Groups: The presence of acidic or basic functional groups allows for the formation of salts.[9] Salt formation can dramatically increase solubility in polar protic solvents. For instance, a basic nitrogen atom can be protonated to form a more soluble hydrochloride salt.[10]

  • Lipophilic Groups: Conversely, the addition of large, non-polar, or greasy substituents will generally decrease solubility in polar solvents but may increase it in non-polar solvents like hexane or toluene.

Section 2: Troubleshooting Guide: Practical Steps to Enhance Solubility

This section provides a systematic approach to resolving solubility issues in the laboratory.

Q2.1: My indazole derivative won't dissolve in common solvents like DCM, EtOAc, or MeOH. What is my first step?

When facing poor solubility, a systematic solvent screening is the most logical first step. This process helps to empirically identify a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 1-2 mg of your indazole derivative into several small, clean vials.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a single solvent from a diverse panel.

  • Observation & Agitation: Vigorously vortex or agitate the vials for 1-2 minutes. Observe for dissolution.

  • Heating: If the compound has not dissolved, gently warm the vial (e.g., to 40-50 °C) to see if solubility increases with temperature. Be cautious with volatile solvents.

  • Sonication: If the compound is still insoluble, sonicate the vial for 5-10 minutes. This can help break up aggregates and facilitate dissolution.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured aliquot of the solvent and repeat the agitation/heating/sonication steps. Record the total volume of solvent required to achieve dissolution.

  • Documentation: Carefully document the solubility in each solvent (e.g., soluble, partially soluble, insoluble) and the approximate concentration achieved.

Data Presentation: Solvent Screening Table

SolventDielectric ConstantPolarity IndexObservations (at RT)Observations (with heat)
Dichloromethane (DCM)9.13.1InsolublePartially Soluble
Ethyl Acetate (EtOAc)6.04.4InsolubleInsoluble
Methanol (MeOH)32.75.1Partially SolubleSoluble
Dimethylformamide (DMF)36.76.4SolubleSoluble
Dimethyl Sulfoxide (DMSO)46.77.2SolubleSoluble
Tetrahydrofuran (THF)7.64.0Partially SolubleSoluble
Acetonitrile (ACN)37.55.8Partially SolubleSoluble

This table is for illustrative purposes. Your results will vary based on the specific indazole derivative.

Q2.2: Solvent screening identified a few potential solvents, but the solubility is still too low for my needs. What's next?

If a single solvent is insufficient, the use of co-solvents is a powerful and widely used technique.[11][12] A co-solvent system can modulate the polarity of the solvent mixture to better match the solute.[13][14]

Experimental Workflow: Co-Solvent System Optimization

The following workflow helps in systematically identifying an optimal co-solvent mixture.

CoSolventWorkflow start Start: Compound with low solubility in primary solvent (e.g., Water or Buffer) select_cosolvents Select a panel of water-miscible organic co-solvents (e.g., DMSO, DMF, EtOH, PEG400) start->select_cosolvents prepare_stock Prepare a high-concentration stock solution of the compound in the best single solvent (from Q2.1) select_cosolvents->prepare_stock titration Perform a titration experiment: Add aliquots of the primary solvent to the stock solution prepare_stock->titration observe Observe for precipitation. Note the ratio at which the compound crashes out. titration->observe binary_mixtures Prepare binary mixtures of the primary solvent and each co-solvent at various ratios (e.g., 9:1, 4:1, 1:1) observe->binary_mixtures test_solubility Test the solubility of the compound in each binary mixture binary_mixtures->test_solubility identify_best Identify the co-solvent and ratio that provides the highest solubility test_solubility->identify_best ternary_option Optional: Explore ternary systems if binary systems are insufficient identify_best->ternary_option end End: Optimized co-solvent system identified identify_best->end Finalize System ternary_option->test_solubility Iterate with a third component ternary_option->end Finalize System

Caption: Workflow for optimizing a co-solvent system.

Causality Behind Co-solvency: Co-solvents work by disrupting the hydrogen-bonding network of a highly polar solvent like water, reducing the solvent's polarity and making it more favorable for a less polar solute to dissolve.[12][13] For instance, adding ethanol to water breaks up the strong water-water interactions, creating a microenvironment that is more accommodating to a hydrophobic drug molecule.

Q2.3: My indazole derivative has an acidic or basic functional group. Can I use pH modification?

Absolutely. For ionizable compounds, pH modification is one of the most effective strategies to enhance solubility.[1][9][15] The solubility of a weakly basic or acidic compound is highly dependent on the pH of the solution.[16][17]

  • Weakly Basic Indazoles: These compounds are more soluble at lower pH values where the basic group is protonated, forming a more soluble cationic species. Adding a small amount of an acid (e.g., HCl, TFA) can dramatically increase solubility in protic solvents.

  • Weakly Acidic Indazoles: These compounds are more soluble at higher pH values where the acidic proton is removed, forming a more soluble anionic species. The addition of a base (e.g., NaOH, NH4OH) can improve solubility.

Experimental Protocol: pH Adjustment for a Weakly Basic Indazole

  • Prepare a Suspension: Create a suspension of your compound in the desired solvent (e.g., a buffer solution or an alcohol/water mixture).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acid Titration: Add a dilute acid solution (e.g., 0.1 M HCl) dropwise while stirring.

  • Monitor Dissolution: Observe the suspension. As the pH drops, the compound should begin to dissolve.

  • Final pH: Record the pH at which complete dissolution is achieved. This is the minimum pH required for solubility at that concentration.

Mechanism of pH Modification

pH_Modification cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Indazole_Low Insoluble Indazole (R-NH) + H⁺ Indazole_High_Sol Soluble Cation (R-NH₂⁺) Indazole_Low->Indazole_High_Sol Protonation Indazole_High Insoluble Indazole (R-NH) + OH⁻ Indazole_Low_Sol Soluble Anion (R-N⁻) + H₂O Indazole_High->Indazole_Low_Sol Deprotonation caption Effect of pH on the solubility of a basic indazole derivative.

Caption: pH modification for a basic indazole derivative.

Section 3: Advanced Strategies for Persistent Solubility Issues

When standard techniques are insufficient, more advanced formulation or chemical modification strategies may be necessary, particularly in a drug development context.

FAQ 3.1: I've tried everything and my compound is still not soluble enough for my in vivo studies. What other options do I have?

For challenging compounds, especially those intended for preclinical or clinical development, several advanced strategies can be employed.

  • Prodrug Approach: This involves chemically modifying the indazole derivative to create a more soluble "prodrug" that, once administered, is converted back to the active parent drug by enzymes in the body.[18][19][20] A common strategy is to add a highly soluble moiety, like a phosphate group, which can be cleaved by phosphatases.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[9][13] The amorphous form has higher free energy and thus greater solubility than its crystalline counterpart.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][22] The poorly soluble indazole derivative can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[22][23]

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale (nanosuspensions) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate.[21][24]

Decision Tree for Advanced Strategy Selection

AdvancedStrategies start Persistent Solubility Issue is_ionizable Does the molecule have a suitable functional group for modification? start->is_ionizable is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No prodrug Consider Prodrug Strategy (e.g., phosphate, ester) is_ionizable->prodrug Yes dev_stage Is this for early discovery or late-stage development? is_thermally_stable->dev_stage No asd Consider Amorphous Solid Dispersion (e.g., spray drying, hot melt extrusion) is_thermally_stable->asd Yes (HME) nanotech Consider Nanotechnology (e.g., nanosuspension, milling) dev_stage->nanotech Early Stage complexation Consider Cyclodextrin Complexation dev_stage->complexation Either Stage asd->dev_stage Check Stage

References

Technical Support Center: Scale-Up Synthesis of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights and robust troubleshooting protocols to ensure a successful and scalable synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound is principally a two-step process starting from a commercially available precursor:

  • Formation of the Indazole Core: Typically, 6-bromo-1H-indazole is synthesized via the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[1] This initial step is crucial as the purity of the resulting 6-bromo-1H-indazole directly impacts the efficiency and outcome of the subsequent methylation step.

  • N-Methylation: The key transformation involves the regioselective methylation of the 6-bromo-1H-indazole nitrogen. This step is notoriously challenging due to the formation of two primary regioisomers: the desired N1-methylated product (this compound) and the undesired N2-methylated isomer.[2]

The following workflow diagram illustrates the general synthetic pathway and highlights the critical challenge of regioselectivity.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Downstream Processing A 4-bromo-2-methylaniline B Diazotization & Cyclization A->B  Isoamyl nitrite,  Potassium acetate   C 6-bromo-1H-indazole B->C D 6-bromo-1H-indazole E Methylation Reaction D->E  Base,  Methylating Agent   F This compound (Desired N1 Isomer) E->F G 6-bromo-2-methyl-1H-indazole (Undesired N2 Isomer) E->G H Mixture of N1/N2 Isomers I Purification H->I  Chromatography /  Recrystallization   J Isolated Product I->J

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the N-methylation of 6-bromo-1H-indazole?

The primary challenge is controlling the regioselectivity of the methylation. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The resulting N1 and N2 isomers often have very similar physical properties, making their separation by standard techniques like column chromatography difficult and costly at scale.[2] Achieving high selectivity for the desired N1 isomer is paramount for an efficient process.

Q2: What factors influence the N1 vs. N2 selectivity in the methylation reaction?

Several factors critically influence the ratio of N1 to N2 methylated products:

  • Choice of Base: Stronger, bulkier bases tend to favor deprotonation at the less sterically hindered N1 position. For example, sodium hydride (NaH) often provides better N1 selectivity compared to weaker bases like potassium carbonate (K₂CO₃).[2]

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used.[2] Some studies suggest that less polar solvents may favor N1 methylation in similar heterocyclic systems.[3]

  • Counterion: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the nucleophilicity of the indazole anion at each nitrogen, thereby affecting the isomer ratio. Cesium carbonate (Cs₂CO₃) is often reported to give high N1 selectivity.[2]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. The N1-substituted indazole is often the thermodynamically more stable product.[2]

Q3: My reaction is complete, but I'm struggling to separate the N1 and N2 isomers. What are the best purification strategies?

Due to the similar polarity of the isomers, chromatographic separation can be challenging.[2] Consider the following:

  • Recrystallization: This is often the most effective and scalable method. Experiment with various solvent systems, such as methanol/water or ethanol/water, to find conditions where the desired N1 isomer preferentially crystallizes.[2]

  • Optimized Chromatography: If chromatography is unavoidable, extensive screening of eluents and stationary phases is necessary. Sometimes, specialized or chiral columns can provide better resolution, although this may not be economically viable for large-scale production.

Q4: What are the common impurities I should look for in my final product?

Impurities can originate from starting materials, side reactions, or degradation.[4] Key impurities include:

  • Unreacted 6-bromo-1H-indazole: Indicates an incomplete reaction.

  • The N2-methylated isomer: The most common process-related impurity.

  • Over-brominated species: If bromination conditions in the first step are not well-controlled, di-bromo indazole species may form and carry through.[4]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, THF, heptane) are common.[1][4]

  • Degradation Products: The indazole ring can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to light and air.[4]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Problem 1: Low Conversion / Incomplete Reaction

Symptoms: Significant amount of starting material (6-bromo-1H-indazole) remains after the reaction time, as observed by TLC or HPLC.

Potential Cause Underlying Rationale & Solution
1. Insufficiently Strong Base The N-H proton of the indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation to form the reactive indazolide anion.[2] ► Solution: Switch from a weak base (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure the base is fresh and handled under anhydrous conditions, especially NaH.
2. Low Reaction Temperature The kinetics of the SN2 reaction may be slow at lower temperatures, leading to incomplete conversion within a practical timeframe. ► Solution: Gradually increase the reaction temperature. For instance, reactions with Cs₂CO₃ in dioxane have been shown to be effective at 90°C.[2] Monitor for potential side reactions or degradation at higher temperatures.
3. Poor Solubility of Reactants If the 6-bromo-1H-indazole or the base is not fully dissolved, the reaction becomes heterogeneous and slow. ► Solution: Choose a more suitable solvent. Polar aprotic solvents like DMF or THF are generally effective at dissolving the reactants and promoting the reaction.[2] Ensure adequate stirring to maintain a homogeneous mixture.
4. Inactive Methylating Agent Methylating agents like methyl iodide can degrade over time, especially with exposure to light or moisture. ► Solution: Use a fresh bottle of the methylating agent or purify it before use. Store it according to the manufacturer's recommendations.
Problem 2: Poor N1:N2 Regioselectivity

Symptoms: Formation of a significant amount of the undesired 6-bromo-2-methyl-1H-indazole isomer, often leading to a product mixture that is difficult to purify.

Selectivity_Troubleshooting Start Poor N1:N2 Ratio Base Evaluate Base Start->Base Solvent Optimize Solvent Base->Solvent Is base strong enough? (e.g., NaH, Cs₂CO₃) K2CO3 Weaker Base (K₂CO₃) Often gives isomer mixtures Base->K2CO3 No NaH Stronger Base (NaH) Favors N1 alkylation in THF Base->NaH Yes Temp Adjust Temperature Solvent->Temp Is solvent optimal? (e.g., THF, Dioxane) DMF DMF Can lead to mixtures Solvent->DMF No THF THF/Dioxane Often improves N1 selectivity Solvent->THF Yes End Improved N1 Selectivity Temp->End Is reaction under thermodynamic control?

Caption: Decision tree for troubleshooting poor N1:N2 regioselectivity.

Parameter to Optimize Rationale & Recommended Action
1. Base and Solvent System This is the most critical factor. The combination of base and solvent dictates the environment of the indazolide anion. A stronger base in a suitable solvent can favor the formation of the thermodynamically more stable N1 product. ► Protocol: The use of sodium hydride (NaH) in THF has been demonstrated to strongly favor N1-alkylation.[2] Similarly, cesium carbonate (Cs₂CO₃) in dioxane is reported to provide high N1 selectivity.[2] Avoid combinations like K₂CO₃ in DMF, which are known to produce significant isomer mixtures.[2]
2. Reaction Temperature & Time Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1 isomer. ► Protocol: After the initial addition of reagents, consider a longer reaction time at a moderate temperature (e.g., 50-90°C, depending on the solvent) to allow for potential equilibration. Monitor the N1:N2 ratio over time by HPLC to determine the optimal reaction duration.
Problem 3: Safety Concerns During Scale-Up

Symptoms: Exothermic reactions, handling of hazardous materials, and potential for runaway reactions.

Hazard Mitigation Strategy & Best Practices
1. Use of Sodium Hydride (NaH) NaH is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. ► Protocol: Always handle NaH (typically as a dispersion in mineral oil) under an inert atmosphere (e.g., Nitrogen or Argon). Use a syringe or powder-addition funnel for controlled, portion-wise addition. Ensure the reaction vessel is equipped with adequate cooling and a gas outlet. Quench any residual NaH carefully and slowly with a proton source like isopropanol or ethanol at a low temperature before adding water.
2. Exothermic Reaction The alkylation reaction can be exothermic, especially during the addition of the methylating agent. ► Protocol: Add the methylating agent (e.g., methyl iodide) slowly and controllably, while monitoring the internal temperature of the reactor. Use an ice bath or chiller to maintain the desired temperature. For large-scale reactions, a jacketed reactor with automated temperature control is essential.
3. Product and Reagent Toxicity This compound is harmful if swallowed.[5] Many reagents used are toxic and/or corrosive.[6][7] ► Protocol: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7] Ensure safety showers and eyewash stations are readily accessible.[6]
4. Hazardous Combustion Products In case of fire, hazardous gases like carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide can be produced.[6] ► Protocol: Use appropriate fire extinguishers (water spray, CO₂, dry chemical).[6] Firefighters should wear self-contained breathing apparatus.[6]

IV. Detailed Experimental Protocols

Protocol 1: N1-Selective Methylation of 6-bromo-1H-indazole

This protocol is optimized for high N1-selectivity, drawing upon literature recommendations.[2]

Reagents & Equipment:

  • 6-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Jacketed reactor or round-bottom flask with magnetic stirring, inert gas inlet, and temperature probe

  • Addition funnel

Procedure:

  • Setup: Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the vessel, add 6-bromo-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10-15 mL per gram of indazole). Stir the mixture to achieve a suspension or solution.

  • Deprotonation: Cool the mixture to 0°C using an ice bath. Add NaH (1.1 eq, 60% dispersion) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 5°C. Hydrogen gas will evolve.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become more homogeneous as the sodium salt of the indazole forms.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5°C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

V. References

  • Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole. Benchchem. Available from: --INVALID-LINK--

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. Available from: --INVALID-LINK--

  • This compound - SAFETY DATA SHEET. (2012-05-08). Available from: --INVALID-LINK--

  • Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Benchchem. Available from: --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available from: --INVALID-LINK--

  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem. Available from: --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available from: --INVALID-LINK--

  • This compound | C8H7BrN2 | CID 22558675. PubChem. Available from: --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem. Available from: --INVALID-LINK--

  • This compound | 590417-94-0. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Indazole compound and preparation method thereof. Google Patents. Available from: --INVALID-LINK--

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents. Available from: --INVALID-LINK--

  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011-08-12). Available from: --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: --INVALID-LINK--

  • Indazole synthesis. Organic Chemistry Portal. Available from: --INVALID-LINK--

References

managing side reactions during the functionalization of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic manipulation of 6-bromo-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges in a direct question-and-answer format, focusing on the causality behind the side reactions and the strategies to mitigate them.

Section 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses preliminary questions that are crucial for planning a successful synthetic campaign.

Q1: What is the significance of the N-1 methyl group on the indazole ring?

The presence of the methyl group at the N-1 position is a critical design feature of this substrate. In unsubstituted (NH) indazoles, alkylation or acylation reactions often yield a mixture of N-1 and N-2 isomers, complicating purification and reducing the yield of the desired product.[1][2] The pre-installed methyl group on this compound locks the tautomeric form, ensuring that any subsequent functionalization is directed by the inherent reactivity of the substituted ring system without the complication of N1/N2 regioisomerism.[3] This provides a clean and predictable starting point for multi-step syntheses.

Q2: I am planning a palladium-catalyzed cross-coupling reaction. What are the most common failure modes I should anticipate?

For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the primary challenges with heteroaryl halides like this compound are not just low conversion, but the formation of specific, often difficult-to-separate byproducts. The three most common side reactions to anticipate are:

  • Hydrodehalogenation (or Dehalogenation): The bromine atom is replaced by a hydrogen, yielding 1-methyl-1H-indazole.[4][5]

  • Homocoupling of the Coupling Partner: For Suzuki reactions, this results in a biaryl byproduct derived from the boronic acid.[6][7]

  • Homocoupling of the Indazole Substrate: Formation of 6,6'-bis(1-methyl-1H-indazole).

Understanding the mechanistic origins of these side reactions is the key to their suppression, which we will explore in detail in the troubleshooting sections.

Section 2: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, its efficiency with N-heterocyclic substrates can be compromised. Let's troubleshoot common issues.

Q: My primary side product is the dehalogenated starting material, 1-methyl-1H-indazole. What is causing this, and how can I prevent it?

A: Mechanistic Cause & Solution

Hydrodehalogenation is a pervasive side reaction in many cross-coupling protocols.[8] It arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the indazole moiety to produce the undesired dehalogenated product.

  • Source of Hydride: The hydride can originate from several sources, including the solvent (e.g., alcohols), the base (especially if using alkoxides with β-hydrogens), or even trace water in the reaction.[4][5]

Troubleshooting Protocol:

  • Choice of Base: Avoid using bases that can readily generate hydrides. Switch from sodium ethoxide or isopropoxide to bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These inorganic bases are less likely to be a hydride source.[9]

  • Solvent System: Ensure you are using anhydrous solvents. If you suspect your solvent is the issue, switch from alcoholic solvents to aprotic solvents like 1,4-dioxane, toluene, or DME.

  • Ligand Selection: The ligand's role is to stabilize the palladium center and promote the desired reaction pathway (transmetalation and reductive elimination) over the undesired one. A ligand that accelerates the productive steps of the catalytic cycle will reduce the lifetime of the intermediate susceptible to dehalogenation. For heteroaryl substrates, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often effective.[9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, although this may also slow down the desired reaction.[9]

Q: I'm observing significant homocoupling of my boronic acid partner. How do I suppress this biaryl impurity?

A: Mechanistic Cause & Solution

Boronic acid homocoupling is typically promoted by two main factors: the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[6][7] Oxygen can facilitate an oxidative pathway for the homocoupling.

Troubleshooting Protocol:

  • Rigorous Degassing (Critical Step): This is the most effective preventative measure. Before adding the palladium catalyst, thoroughly degas your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Catalyst Pre-activation: Ensure your Pd(0) active species is generated efficiently. Using a pre-catalyst that readily forms the active Pd(0) can minimize the amount of Pd(II) available for side reactions.

  • Stoichiometry Control: Using a slight excess of the this compound relative to the boronic acid can sometimes help consume the boronic acid in the desired cross-coupling pathway before it has a chance to homocouple.[10]

  • Addition of Mild Reducing Agents: In some industrial settings, additives like potassium formate have been used to suppress homocoupling by minimizing the concentration of free Pd(II).[11] This is an advanced technique and should be approached with care.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the catalytic cycle and the points where key side reactions diverge.

Suzuki_Cycle cluster_cycle Productive Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-Br (Indazole) Transmetalation Transmetalation Complex OxAdd->Transmetalation + Ar'-B(OR)2 (Base Activated) Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation + [H] source (Solvent, Base) - Pd(0)L2 Product Coupled Product Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Homocoupling Boronic Acid Homocoupling (Ar'-Ar') Boronic Ar'-B(OR)2 Boronic->Homocoupling O2, Pd(II)

Caption: Suzuki-Miyaura cycle with key side reaction pathways.

Section 3: Troubleshooting Buchwald-Hartwig Amination

Forming a C-N bond at the C-6 position is another crucial transformation. Success here is highly dependent on a finely tuned interplay between the base, ligand, and solvent.

Q: My Buchwald-Hartwig amination is sluggish and gives low conversion. What are the first parameters I should adjust?

A: Mechanistic Cause & Solution

Low conversion often points to an issue with one of the key steps in the catalytic cycle: oxidative addition, amine coordination/deprotonation, or reductive elimination.[12] The deprotonation of the palladium-amine complex is frequently the rate-limiting step and is highly sensitive to the reaction conditions.

Troubleshooting Protocol:

  • Base and Solvent Compatibility: This is the most critical parameter. The effectiveness of a base is intimately linked to the solvent polarity.[13][14]

    • In Non-Polar Solvents (e.g., Toluene, Dioxane): Strong, anionic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are required. These bases are strong enough to deprotonate the neutral palladium-amine complex.[14]

    • In Polar Solvents (e.g., DMF): Strong bases can form overly stable complexes with palladium, inhibiting catalysis. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective in these systems.[13]

  • Ligand Choice: The ligand must be sterically bulky enough to promote the final reductive elimination step. For coupling with primary and secondary amines, biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art and generally provide high activity.[15] For indazole substrates specifically, ligands like tBuXphos have been noted for their effectiveness.[16]

  • Palladium Pre-catalyst: Use a modern, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to more reproducible results.

Table 1: Base & Solvent Screening Guide for Buchwald-Hartwig Amination
Solvent TypeRecommended BasesRationalePotential Pitfalls
Non-Polar (Toluene, Dioxane)NaOtBu, KOtBu, LiHMDSStrong, anionic bases needed to deprotonate the Pd-amine complex.[14]Can be too harsh for substrates with sensitive functional groups (e.g., esters).
Polar Aprotic (DMF, DMSO)K₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases are sufficient as the polar solvent can help stabilize charged intermediates.[13]Reaction rates may be slower.
Troubleshooting Flowchart

This logical diagram provides a step-by-step approach to diagnosing issues with your cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield or Complex Mixture in Functionalization of this compound check_sm 1. Confirm Purity of Starting Material (this compound) start->check_sm identify_byproduct 2. Identify Major Byproduct(s) via LCMS/NMR check_sm->identify_byproduct Purity OK dehalogenation Byproduct: Dehalogenated Indazole identify_byproduct->dehalogenation Dehalogenation Observed homocoupling Byproduct: Homocoupled Boronic Acid identify_byproduct->homocoupling Homocoupling Observed low_conversion Byproduct: Unreacted Starting Material identify_byproduct->low_conversion Low Conversion Observed solve_dehalogenation Action: • Use Anhydrous Solvents • Switch to Non-Hydride Donating Base (e.g., K₂CO₃) • Use More Active Ligand to Accelerate Cycle dehalogenation->solve_dehalogenation solve_homocoupling Action: • Rigorously Degas Reaction Mixture (Ar/N₂ sparge) • Use High-Quality Boronic Acid • Use Pd(0) Pre-catalyst homocoupling->solve_homocoupling solve_low_conversion Action: • Re-evaluate Base/Solvent Combination • Screen Different Ligands (e.g., Buchwald ligands) • Increase Temperature • Use an Efficient Pd Pre-catalyst low_conversion->solve_low_conversion

Caption: A logical flowchart for troubleshooting common cross-coupling issues.

Section 4: Managing Lithiation-Borylation Reactions

For creating the corresponding 6-boronic ester derivative, a lithium-halogen exchange followed by borylation is a common strategy. This process requires careful control to avoid side reactions.

Q: I'm attempting a lithium-halogen exchange with n-BuLi or t-BuLi followed by quenching with a borate ester, but my yields are low and I see multiple products. What's going wrong?

A: Mechanistic Cause & Solution

The aryllithium species generated from the lithium-halogen exchange is extremely reactive and basic. Low temperatures are absolutely critical to prevent it from reacting with the solvent or other electrophilic sites on the molecule.

Troubleshooting Protocol:

  • Temperature Control (Critical): The lithium-halogen exchange must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the reaction to warm up prematurely can lead to protonation by the solvent (e.g., THF) or side reactions.

  • Solvent Choice: Use anhydrous ethereal solvents like THF or diethyl ether. Ensure they are freshly distilled or from a sealed bottle to minimize water content.

  • Borate Ester Choice: Use a less hindered borate ester like triisopropyl borate or trimethyl borate. After the initial quench, the resulting boronic ester should be hydrolyzed under controlled acidic or basic conditions to the boronic acid. The choice of workup can be critical for isolating the final product cleanly.[17]

  • Reverse Addition: Consider adding the pre-cooled solution of n-BuLi to the solution of the indazole at -78 °C to maintain better temperature control and avoid localized heating.

This guide is intended to be a living document. As new methods and insights emerge, we will continue to update it. We wish you the best in your research and development endeavors.

References

Navigating the Regioselectivity of Indazole N-Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2] However, the synthetic route to these valuable molecules is often complicated by the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of regioisomeric mixtures that can be challenging to separate and can significantly impact product yield.[2][3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals, offering troubleshooting advice and answers to frequently asked questions to enable precise control over indazole N-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: My reaction yields a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the most common challenge in indazole N-alkylation. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and the steric and electronic properties of your indazole substrate.[1]

  • For Preferential N-1 Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] To favor the N-1 product, you need conditions that allow for equilibration.

    • Recommended System: A strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective combination for achieving N-1 selectivity.[2][3] The sodium cation is thought to coordinate with the N-2 nitrogen and a C-3 substituent (if present), sterically directing the alkylating agent to the N-1 position.[5]

    • Alternative for Scale-up: A two-step approach involving the formation of an enamine intermediate followed by hydrogenation has been shown to be highly selective for the N-1 position and suitable for large-scale synthesis.[6][7]

    • Cesium Effect: Cesium carbonate (Cs₂CO₃) in dioxane is another excellent system for high N-1 selectivity, which is suggested to proceed through a chelation mechanism.[5][8]

  • For Preferential N-2 Alkylation (Kinetic Product): N-2 alkylation is often favored under kinetically controlled conditions.

    • Mitsunobu Reaction: This is a classic and reliable method for achieving high N-2 selectivity.[1][2] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD in THF strongly favors the formation of the N-2 isomer.[1][2][4]

    • Acid Catalysis: The use of triflic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates can provide excellent N-2 selectivity.[9][10]

    • Steric Hindrance: If your indazole has a bulky substituent at the C-7 position (e.g., -NO₂ or -CO₂Me), this will sterically block the N-1 position and direct alkylation to N-2, even with conditions that would typically favor N-1 (like NaH/THF).[2][3][11]

Question 2: My reaction is not going to completion, and I have a low yield of the desired product. What should I do?

Answer: Low conversion can be attributed to several factors, from the reactivity of your reagents to the reaction conditions.

  • Base Strength: The pKa of the indazole N-H proton is approximately 13.86.[12] Ensure your base is strong enough to achieve complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be used, they may require heating and can lead to mixed regioselectivity.[1] For complete deprotonation, stronger bases like NaH are recommended.

  • Anhydrous Conditions: Strong bases like sodium hydride are extremely sensitive to moisture. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.[13]

  • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating can often drive it to completion. For instance, with the NaH/THF system, increasing the temperature to 50 °C has been shown to improve conversion while maintaining high N-1 regioselectivity.[2][4]

  • Alkylating Agent Reactivity: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need more forcing conditions (higher temperature, longer reaction time). The use of alkyl tosylates is also a good option for enhancing reactivity.[2]

Question 3: I am observing side products other than the regioisomers. What could be happening?

Answer: The appearance of unexpected side products can be due to the reactivity of your starting materials or impurities.

  • Over-alkylation: While less common for indazoles compared to indoles, dialkylation is a possibility with highly reactive alkylating agents or if a large excess is used. To mitigate this, use a stoichiometric amount or a small excess (1.05-1.2 equivalents) of the alkylating agent and add it dropwise to the reaction mixture.[13]

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction. For example, DMF can be a source of a formyl group under certain conditions, although this is not a common issue in standard N-alkylation.

  • Purity of Starting Materials: Ensure your indazole and alkylating agent are pure. Impurities can lead to a variety of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing N-1 versus N-2 selectivity in indazole alkylation?

The regioselectivity of indazole N-alkylation is primarily a contest between the thermodynamic and kinetic pathways. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][4][5][8] Therefore, reaction conditions that allow for equilibrium to be established will favor the N-1 alkylated product. Conversely, conditions that favor a rapid, irreversible reaction will often yield the kinetically favored product, which is frequently the N-2 isomer.

Q2: How do substituents on the indazole ring influence regioselectivity?

Substituents play a critical role through both steric and electronic effects.

  • Steric Effects: A bulky substituent at the C-7 position will sterically hinder attack at the N-1 position, strongly favoring N-2 alkylation.[1][2][3]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Furthermore, substituents at the C-3 position that can chelate with the counter-ion of the base (e.g., a carbonyl group chelating with Na⁺) can direct alkylation to the N-1 position.[5]

Q3: Can I use Phase Transfer Catalysis for indazole N-alkylation?

Yes, Phase Transfer Catalysis (PTC) is a viable and green chemistry approach for N-alkylation.[14][15] It allows for the use of weaker, less expensive inorganic bases (like NaOH or K₂CO₃) and can often be performed in more environmentally friendly solvents or even under solvent-free conditions.[15] A quaternary ammonium salt (e.g., Aliquat 336) is used to transport the indazolide anion from the solid or aqueous phase into the organic phase where it reacts with the alkylating agent.[16] This technique can be particularly useful for large-scale industrial applications.

Data Summary and Protocols

Comparison of Common Bases and Solvents
BaseSolvent(s)Typical OutcomeControlNotes
NaH THF, DioxaneHighly N-1 selectiveThermodynamicRequires anhydrous conditions.[2][3]
Cs₂CO₃ Dioxane, DMFHighly N-1 selectiveThermodynamicEffective, especially with alkyl tosylates.[5][8]
K₂CO₃ DMF, AcetonitrileMixture of N-1 and N-2MixedWeaker base, may require heating.[1]
PPh₃/DIAD THFHighly N-2 selectiveKineticMitsunobu conditions.[1][2][4]
TfOH DCMHighly N-2 selectiveKineticUsed with diazo compounds or imidates.[1][9][10]
Experimental Protocols

Protocol 1: Highly N-1 Selective Alkylation [1][2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1H-indazole (1.0 equiv.).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Highly N-2 Selective Alkylation (Mitsunobu Reaction) [1][2]

  • To a round-bottom flask, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N-2 alkylated product from byproducts and any minor N-1 isomer.

Visualizing the Reaction Pathways

Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base Selection (NaH, K2CO3, Cs2CO3) Outcome Regiochemical Outcome Base->Outcome Solvent Solvent Choice (THF, DMF, Dioxane) Solvent->Outcome AlkylatingAgent Alkylating Agent (R-X, R-OTs) AlkylatingAgent->Outcome Sterics Steric Hindrance (e.g., C7-substituent) Sterics->Outcome Electronics Electronic Effects (EWG/EDG) Electronics->Outcome N1_Product N-1 Alkylation (Thermodynamic Product) Outcome->N1_Product Equilibration (e.g., NaH/THF) N2_Product N-2 Alkylation (Kinetic Product) Outcome->N2_Product Kinetic Control (e.g., Mitsunobu)

Caption: Key factors determining N-1 vs. N-2 alkylation selectivity.

Troubleshooting Decision Tree

G Start Problem Encountered PoorSelectivity Poor Regioselectivity (N-1/N-2 Mixture) Start->PoorSelectivity LowYield Low Yield or No Reaction Start->LowYield WantN1 Targeting N-1? PoorSelectivity->WantN1 CheckBase Is base strong enough? (pKa > 14) LowYield->CheckBase WantN2 Targeting N-2? WantN1->WantN2 No UseNaHTHF Use NaH in THF or Cs2CO3 in Dioxane WantN1->UseNaHTHF Yes UseMitsunobu Use Mitsunobu or TfOH catalysis WantN2->UseMitsunobu Yes CheckBase->LowYield No, use stronger base CheckConditions Are conditions anhydrous? CheckBase->CheckConditions Yes CheckConditions->LowYield No, ensure dry conditions IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Yes MoreReactiveAgent Use more reactive alkylating agent (R-I, R-OTs) IncreaseTemp->MoreReactiveAgent SolutionYield Improved Yield MoreReactiveAgent->SolutionYield

Caption: A decision tree for troubleshooting common N-alkylation issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 6-bromo-1-methyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-1-methyl-1H-indazole is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic core and strategically placed functional groups—a nucleophilic nitrogen, a modifiable bromine atom, and a specific methylation pattern—make it an invaluable intermediate in the synthesis of a diverse array of bioactive molecules. Notably, this scaffold is a constituent of compounds investigated for their potential as kinase inhibitors in oncology and as agents targeting other significant biological pathways.[1] The efficient and regioselective synthesis of this molecule is, therefore, a critical undertaking for drug discovery and development professionals.

This guide presents a comparative analysis of two primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and offer a quantitative comparison to inform your synthetic planning. Our objective is to equip researchers with the necessary insights to select the most appropriate route based on scalability, efficiency, cost, and control over critical reaction parameters.

At a Glance: Performance Comparison of Synthetic Routes

ParameterRoute 1: Diazotization and Subsequent N-Methylation Route 2: N-Methylation and Subsequent Bromination
Starting Materials 4-bromo-2-methylaniline2-methylaniline
Key Transformations Diazotization/Cyclization, N-MethylationDiazotization/Cyclization, Bromination
Overall Steps 22
Typical Overall Yield Moderate to HighModerate
Key Advantages Scalable synthesis of precursor[2], well-established methods for selective N1-methylation.Avoids handling of 6-bromo-1H-indazole which can have challenging solubility.
Key Limitations N1/N2 regioselectivity in methylation step requires careful control.[3]Bromination can yield isomeric byproducts; regioselectivity needs optimization.
Reagent Hazards Isoamyl nitrite (flammable, potential for methaemoglobinemia)[1][4], Strong bases (NaH).Bromine or NBS (corrosive, toxic), strong acids.

Route 1: Diazotization of 4-bromo-2-methylaniline and Subsequent N-Methylation

This is arguably the most common and well-documented approach. It involves the initial construction of the 6-bromo-1H-indazole core, followed by the crucial N-methylation step. This strategy's popularity stems from the commercial availability of the aniline starting material and the extensive research into controlling the regioselectivity of the final methylation step.

Workflow & Mechanism

The first stage is the formation of the indazole ring from 4-bromo-2-methylaniline. This transformation proceeds via an in-situ diazotization of the aniline, followed by an intramolecular cyclization. The use of an organic nitrite, such as isoamyl nitrite, in a non-aqueous medium is a common method for this reaction. The N-acetylated aniline is treated with a base and the nitrite source, which generates a diazonium species that subsequently cyclizes to form the indazole ring.

The second stage, N-methylation, is the most critical step in this route as it can lead to a mixture of N1 and N2 methylated isomers. The indazole anion is ambidentate, and the site of alkylation is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N1-methylated product.[3][5] This is attributed to the coordination of the sodium cation between the N2 nitrogen and a substituent at the C7 position (in this case, a proton), sterically hindering attack at N2 and directing the electrophile to N1. Weaker bases like potassium carbonate in polar aprotic solvents like DMF often lead to mixtures of both isomers.[6]

Route 1 cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: N-Methylation A 4-bromo-2-methylaniline B N-acetyl-4-bromo-2-methylaniline A->B Acetic Anhydride C 6-bromo-1H-indazole B->C K-acetate, Isoamyl Nitrite Reflux D This compound (N1-isomer, Major) C->D NaH, Methyl Iodide THF E 6-bromo-2-methyl-2H-indazole (N2-isomer, Minor) C->E K2CO3, Methyl Iodide DMF

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-bromo-1H-indazole [2]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Stage 2: N-Methylation of 6-bromo-1H-indazole (High N1-selectivity) [5]

  • Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0°C.

  • Methylation: Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq.) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Route 2: N-Methylation of 1H-Indazole and Subsequent Bromination

An alternative strategy involves introducing the methyl group onto the parent indazole ring first, followed by bromination of the benzene ring. This route may be advantageous if the starting 2-methylaniline is more readily available or cost-effective than its brominated counterpart.

Workflow & Mechanism

The synthesis begins with the formation of 1-methyl-1H-indazole. This can be achieved by first synthesizing 1H-indazole from 2-methylaniline via diazotization and cyclization, followed by N-methylation.[7] The methylation of the unsubstituted 1H-indazole still presents the challenge of regioselectivity, but conditions have been developed to favor the N1 isomer.

The second stage is the electrophilic bromination of 1-methyl-1H-indazole. The indazole ring system is activated towards electrophilic substitution on the benzene ring. The directing effects of the fused pyrazole ring and the N-methyl group will influence the position of bromination. The electron-donating character of the pyrazole ring tends to activate the ortho and para positions (C5 and C7). The N-methyl group further influences this. Bromination is expected to occur predominantly at the C6 position, which is para to the electron-donating influence of the heterocyclic ring system. Standard brominating agents like N-bromosuccinimide (NBS) in a suitable solvent are typically employed for this transformation.

Route 2 cluster_0 Stage 1: Synthesis of 1-methyl-1H-indazole cluster_1 Stage 2: Bromination A 2-methylaniline B 1H-indazole A->B NaNO2, Acetic Acid C 1-methyl-1H-indazole B->C NaH, Methyl Iodide THF D This compound C->D NBS Acetonitrile

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-methyl-1H-indazole

  • Synthesis of 1H-indazole: [7] To a solution of 2-methylaniline (1.0 eq.) in glacial acetic acid, add a solution of sodium nitrite (1.0 eq.) in water, maintaining the temperature below 25°C. After the addition, continue stirring for 20 minutes. Concentrate the solution under reduced pressure and purify to obtain 1H-indazole.

  • N-Methylation of 1H-indazole: Following the procedure described in Route 1, Stage 2, react 1H-indazole with sodium hydride and methyl iodide in anhydrous THF to obtain 1-methyl-1H-indazole.

Stage 2: Bromination of 1-methyl-1H-indazole

  • Reaction Setup: Dissolve 1-methyl-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Isolation and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound.

Route 1 is a robust and well-optimized path, particularly for larger-scale synthesis, due to the detailed existing protocol for the 6-bromo-1H-indazole precursor. The primary challenge lies in the regioselective N-methylation, which can be effectively overcome by using a strong base like sodium hydride in THF to achieve high yields of the desired N1-isomer.

Route 2 provides a solid alternative, especially if the starting 2-methylaniline is more economical. However, this route may require more optimization, particularly in the bromination step, to ensure high regioselectivity for the 6-bromo isomer and minimize the formation of other brominated byproducts.

The choice between these routes will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the cost and availability of starting materials, and the analytical capabilities for separating potential isomers. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound for further application in drug discovery and development.

References

A Comparative Guide to Late-Stage vs. Early-Stage N-Methylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of blockbuster drugs for treating cancer, inflammation, and nausea.[1] Notable examples include Niraparib, a PARP inhibitor for ovarian cancer, and Pazopanib, a multi-target tyrosine kinase inhibitor for renal cell carcinoma.[1][2] The position of the N-substituent on the indazole ring profoundly influences the molecule's biological activity and pharmacokinetic properties. N-methylation, in particular, is a critical modification, and the choice between the N1 and N2 regioisomers can be the difference between a potent drug candidate and an inactive compound.

This guide provides an in-depth comparison of the two primary strategies for introducing a methyl group onto the indazole nitrogen: late-stage and early-stage N-methylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic campaigns.

The Crux of the Matter: Regioselectivity in Indazole N-Alkylation

The challenge in N-alkylation of indazoles stems from the existence of two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][3] Alkylation of the indazole anion can occur at either nitrogen, often leading to a mixture of N1 and N2 regioisomers. The outcome of this competition is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents at the C7 position can hinder access to the N1 position, favoring N2 alkylation.[3][4]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, substituents at the C3 position capable of chelation can direct alkylation to the N1 position.[3][5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in determining whether the reaction is under kinetic or thermodynamic control.[6][7]

dot

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Late-Stage N-Methylation: Direct Functionalization of the Indazole Core

Late-stage methylation involves the direct alkylation of a pre-formed indazole scaffold. This approach is highly attractive in drug discovery as it allows for the rapid generation of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.

N1-Selective Methylation: Thermodynamic Control

The N1-methylated indazole is generally the thermodynamically more stable isomer.[3] Conditions that favor thermodynamic equilibrium, such as the use of a strong, non-coordinating base in a non-polar aprotic solvent, typically lead to high N1 selectivity. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example of a system that provides excellent N1 regioselectivity.[3][4]

Experimental Protocol: N1-Selective Methylation of 3-Methyl-6-nitro-1H-indazole [6]

dot

N1_Methylation_Workflow Start Start: 3-Methyl-6-nitro-1H-indazole in anhydrous THF Add_NaH Add NaH (1.2 equiv) portion-wise at 0 °C Start->Add_NaH Stir_RT Warm to RT, stir 30 min Add_NaH->Stir_RT Cool_0C Cool to 0 °C Stir_RT->Cool_0C Add_MeI Add Methyl Iodide (1.1 equiv) dropwise Cool_0C->Add_MeI Stir_Completion Warm to RT, stir until completion (TLC/LC-MS) Add_MeI->Stir_Completion Quench Quench with sat. aq. NH4Cl solution Stir_Completion->Quench Workup Aqueous workup and extraction with Ethyl Acetate Quench->Workup Purify Column Chromatography (Silica gel) Workup->Purify Product Product: 1,3-Dimethyl-6-nitro-1H-indazole Purify->Product

Caption: Workflow for N1-selective methylation of an indazole.

N2-Selective Methylation: Kinetic Control and Alternative Strategies

Achieving N2 selectivity often requires conditions that favor the kinetic product. This can be accomplished through several methods:

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the N2 isomer.[5][8] This is a reliable method for accessing the N2-methylated product, albeit with the generation of stoichiometric phosphine oxide and hydrazine byproducts.

  • Acid-Catalyzed Alkylation: Under acidic conditions, the N2-alkylation can be highly favored. A notable example is the reaction with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[9] This method provides excellent N2 selectivity and avoids the use of strong bases.

Experimental Protocol: N2-Selective Methylation via Mitsunobu Reaction [5]

To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in THF are added triphenylphosphine (2.0 equiv) and methanol (2.3 equiv) at 0 °C, followed by the addition of diethyl azodicarboxylate (DEAD) (2.0 equiv). The resulting mixture is stirred for 10 minutes at 0 °C, warmed to 50 °C, and stirred for 2 hours. After completion, the solvent is removed, and the residue is purified by column chromatography to yield the N2-methylated product.

SubstrateConditionsN1:N2 RatioYield (%)Reference
3-Carboxymethyl-1H-indazoleNaH, n-pentyl bromide, THF>99:191[3]
7-Nitro-1H-indazoleNaH, n-pentyl bromide, THF4:9688[3]
Methyl 1H-indazole-3-carboxylaten-pentanol, PPh3, DIAD, THF1:2.578 (total)[3]
1H-IndazoleMethyl 2,2,2-trichloroacetimidate, TfOHN/A (N2 only)High[9]
Pros and Cons of Late-Stage N-Methylation

Pros:

  • Efficiency: Allows for rapid diversification of a common indazole intermediate.

  • Flexibility: A wide range of methylating agents can be employed.

  • Convergent Synthesis: Ideal for late-stage functionalization in a multi-step synthesis.

Cons:

  • Regioselectivity: Can be challenging to control, often requiring careful optimization of reaction conditions.

  • Separation Issues: Mixtures of N1 and N2 isomers can be difficult to separate chromatographically.

  • Substrate Dependent: The optimal conditions for regioselectivity can vary significantly with the substitution pattern of the indazole.

Early-Stage N-Methylation: Building the N-Methylated Indazole Core

In an early-stage approach, the N-methyl group is incorporated into one of the starting materials before the indazole ring is constructed. This strategy offers unambiguous control over the regiochemistry of the final product.

A common method involves the cyclization of a suitably substituted o-halobenzaldehyde or o-haloketone with methylhydrazine.[10][11] Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to synthesize N-aryl-N-methylhydrazines, which can then undergo intramolecular cyclization to form N1-methylated indazoles.[12][13]

Case Study: Synthesis of Pazopanib

The synthesis of the anticancer drug Pazopanib often involves an early-stage N-methylation strategy. A key intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is synthesized from 3-methyl-6-nitro-1H-indazole.[2][14] In one reported route, a selective N2-methylation is performed on the indazole ring, followed by reduction of the nitro group and subsequent methylation of the resulting aniline.[2] This highlights how a combination of late-stage and early-stage concepts can be applied.

dot

Pazopanib_Synthesis Start 3-Methyl-6-nitro-1H-indazole N2_Methylation Selective N2-Methylation Start->N2_Methylation Intermediate_1 2,3-Dimethyl-6-nitro-2H-indazole N2_Methylation->Intermediate_1 Nitro_Reduction Nitro Group Reduction Intermediate_1->Nitro_Reduction Intermediate_2 2,3-Dimethyl-2H-indazol-6-amine Nitro_Reduction->Intermediate_2 Coupling Coupling with Pyrimidine Moiety Intermediate_2->Coupling Intermediate_3 Pazopanib Precursor Coupling->Intermediate_3 Final_Coupling Coupling with Sulfonamide Side-chain Intermediate_3->Final_Coupling Pazopanib Pazopanib Final_Coupling->Pazopanib

Caption: Simplified early-stage N-methylation strategy in the synthesis of Pazopanib.

Pros and Cons of Early-Stage N-Methylation

Pros:

  • Unambiguous Regioselectivity: The position of the methyl group is pre-determined by the choice of starting materials.

  • Predictable Outcome: Avoids the formation of isomeric mixtures, simplifying purification.

Cons:

  • Longer Synthetic Routes: Can add steps to the overall synthesis compared to a late-stage approach.

  • Starting Material Availability: The required N-methylated precursors may not be commercially available or may require separate synthesis.

  • Less Flexible for SAR: Requires a new synthesis for each regioisomer or analog.

Head-to-Head Comparison: Late-Stage vs. Early-Stage N-Methylation

FeatureLate-Stage N-MethylationEarly-Stage N-Methylation
Regioselectivity Often yields mixtures; requires careful optimization.Unambiguous; defined by starting materials.
Efficiency for SAR High; rapid analog synthesis from a common intermediate.Low; requires separate synthesis for each analog.
Overall Yield Can be high if regioselectivity is good; may be lower if separation of isomers is required.Can be high, but the overall route may be longer.
Purification Can be challenging due to similar polarities of isomers.Generally straightforward.
Flexibility High; a wide variety of methylating agents can be screened.Lower; dependent on the availability of precursors.
Scalability Can be challenging to scale up if regioselectivity is poor.Often more straightforward to scale up.

Conclusion: Choosing the Right Strategy

The choice between a late-stage and an early-stage N-methylation strategy for indazole synthesis is highly dependent on the specific goals of the project.

  • For early-stage drug discovery and SAR exploration, where speed and the ability to generate a diverse set of analogs are paramount, a late-stage methylation approach is often preferred. The potential challenges in regioselectivity are often outweighed by the ability to quickly assess the biological activity of both N1 and N2 isomers.

  • For process development and large-scale synthesis of a specific target molecule, where regiochemical purity, robustness, and scalability are critical, an early-stage methylation strategy is generally superior. The upfront investment in a longer synthetic route is justified by the predictable and reliable outcome, avoiding costly and difficult purification of isomers.

Ultimately, a thorough understanding of the factors governing indazole N-alkylation, coupled with careful consideration of the project's objectives, will guide the synthetic chemist to the most effective and efficient strategy.

References

A Comparative Guide to the Structural Validation of 6-bromo-1-methyl-1H-indazole by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology.[1][2] The biological activity of these molecules is exquisitely sensitive to their substitution patterns. Consequently, the unambiguous structural confirmation of a specific isomer, such as 6-bromo-1-methyl-1H-indazole, is not merely an analytical formality but a critical prerequisite for meaningful pharmacological evaluation. A misplaced substituent can drastically alter a compound's binding affinity, metabolic stability, and overall efficacy.

This guide provides an in-depth, comparative framework for the definitive structural validation of this compound using the most powerful techniques for in-solution structure elucidation: one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the characteristic ¹H and ¹³C NMR spectral signatures of the target molecule and contrast them with those of a plausible isomer, 5-bromo-1-methyl-1H-indazole, to demonstrate how subtle differences in spectral data lead to unequivocal structural assignment.

The Fundamental Challenge: Differentiating Regioisomers

The synthesis of substituted indazoles can often yield a mixture of regioisomers. For this compound, key isomeric impurities could include other brominated positional isomers (e.g., 4-bromo, 5-bromo, 7-bromo) or the N2-methylated isomer. Differentiating the target N1-methylated, 6-bromo substituted compound from these alternatives is paramount. NMR spectroscopy excels at this task by mapping the precise electronic environment and connectivity of each proton and carbon atom within the molecule.

Pillar 1: Causality in NMR—Why Substituents Dictate the Spectrum

NMR spectroscopy operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, reported as chemical shifts (δ), are highly sensitive to the local electronic environment.

  • ¹H NMR Spectroscopy : The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups, like bromine and the nitrogen atoms of the pyrazole ring, "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). Furthermore, the coupling (spin-spin splitting) between adjacent protons provides definitive information about their connectivity. The magnitude of the coupling constant (J, measured in Hz) reveals the spatial relationship: ortho coupling (³JHH) on a benzene ring is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

  • ¹³C NMR Spectroscopy : Similar to protons, the chemical shifts of carbon-13 nuclei are dictated by their electronic environment. The carbon directly bonded to an electronegative atom like bromine will exhibit a distinct chemical shift. The overall pattern of signals in the ¹³C NMR spectrum serves as a unique fingerprint for the molecule's carbon skeleton.

Pillar 2: A Self-Validating Protocol for Structural Confirmation

The following workflow provides a robust, self-validating system for confirming the structure of this compound. The validation arises from the convergence of multiple, independent NMR data points (¹H shifts, ¹H coupling patterns, and ¹³C shifts) that must all be consistent with the proposed structure and inconsistent with plausible alternatives.

G cluster_start Initiation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_validation Validation & Comparison cluster_conclusion Conclusion start Synthesized Product: Putative this compound H1_NMR Acquire ¹H NMR Spectrum start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum start->C13_NMR H1_Analysis Analyze ¹H Data: - Chemical Shifts (δ) - Integration (Proton Count) - Coupling Constants (J) H1_NMR->H1_Analysis C13_Analysis Analyze ¹³C Data: - Chemical Shifts (δ) - Number of Signals C13_NMR->C13_Analysis Interpretation Data Interpretation & Assignment H1_Analysis->Interpretation C13_Analysis->Interpretation Comparison Compare with Data for Alternative Isomers (e.g., 5-bromo isomer) Interpretation->Comparison Conclusion Unambiguous Confirmation: Structure is this compound Comparison->Conclusion

Caption: Workflow for NMR-based structural validation.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified sample of putative this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison with literature data.

    • Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use sonication.

  • Spectrometer Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure magnetic field homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • (Optional but Recommended) : Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, which greatly aids in assigning the signals.

Data Analysis: The Spectroscopic Fingerprint of this compound

The key to validating the structure lies in the aromatic region of the ¹H NMR spectrum and the specific shifts in the ¹³C spectrum.

Table 1: Characteristic NMR Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic~ 8.00s-H-3
Aromatic~ 7.75d~ 1.0 (meta)H-7
Aromatic~ 7.60d~ 8.5 (ortho)H-4
Aromatic~ 7.25dd~ 8.5 (ortho), ~ 1.5 (meta)H-5
Aliphatic~ 4.10s-N-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic~ 140.5C-7a
Aromatic~ 134.0C-3
Aromatic~ 125.0C-5
Aromatic~ 123.5C-3a
Aromatic~ 122.0C-4
Aromatic~ 117.0C-6 (C-Br)
Aromatic~ 112.0C-7
Aliphatic~ 35.5N-CH₃

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The multiplicity and coupling constants are the most critical identifiers.

Causality of Assignments:

  • H-3 (~8.00 ppm, s) : This proton is on the pyrazole ring and lacks adjacent protons, hence it appears as a sharp singlet. Its downfield shift is characteristic of protons on electron-deficient five-membered heterocyclic rings.

  • H-7 (~7.75 ppm, d) : This proton is adjacent to the electron-withdrawing bromine at C-6, but more importantly, it lacks an ortho-coupled proton partner. It only shows a small meta-coupling to H-5, appearing as a narrow doublet or a singlet.

  • H-4 (~7.60 ppm, d) : This proton has one ortho neighbor (H-5), resulting in a clear doublet with a large J value (~8.5 Hz).

  • H-5 (~7.25 ppm, dd) : This proton is coupled to both H-4 (ortho) and H-7 (meta), leading to the characteristic doublet of doublets pattern. This is a key signature.

  • N-CH₃ (~4.10 ppm, s) : The methyl group attached to the nitrogen is not coupled to any protons and appears as a singlet.

  • C-6 (~117.0 ppm) : The carbon directly attached to the bromine is shielded relative to other aromatic carbons, a well-documented effect for heavier halogens.

Comparative Analysis: Ruling Out the 5-bromo Isomer

To validate the structure, we must demonstrate that the observed data is inconsistent with other likely isomers. Let's compare our expected data with that of 5-bromo-1-methyl-1H-indazole.

Table 2: Comparative ¹H NMR Aromatic Signatures

Isomer H-4 Pattern H-6 Pattern H-7 Pattern Key Differentiator
This compound Doublet (d)(Bromine at C-6)Doublet (d, small J)The H-5 proton appears as a doublet of doublets (dd).
5-bromo-1-methyl-1H-indazole Singlet (s) or narrow dDoublet of Doublets (dd)Doublet (d)The H-4 proton, adjacent to the C-Br, appears as a singlet.

The analysis is decisive. If the spectrum shows a singlet in the aromatic region (for H-4), the isomer is 5-bromo. If it instead shows a doublet, a doublet of doublets, and another narrow doublet, this three-signal pattern is irrefutable evidence for the 6-bromo substitution pattern. The specific coupling constants confirm the ortho and meta relationships between the protons, locking in the assignment.

Conclusion

The structural validation of this compound is achieved not by observing a single piece of data, but by the logical convergence of all NMR parameters. The chemical shifts of the protons and carbons, the integration of the proton signals, and most critically, the spin-spin splitting patterns in the ¹H NMR spectrum, provide a unique and definitive fingerprint. By comparing this experimental fingerprint against the predicted data for plausible isomers, researchers can establish the structure with the highest degree of confidence, ensuring the integrity of subsequent biological and clinical studies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1-methyl-1H-indazole Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with the ATP-binding pocket of a broad spectrum of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, positioning compounds derived from it as competitive inhibitors of kinase activity.[1] Among the myriad of substituted indazoles, the 6-bromo-1-methyl-1H-indazole framework serves as a critical and versatile building block in the synthesis of potent and selective kinase inhibitors.[1][2][3] The strategic placement of the bromine atom provides a reactive handle for introducing molecular diversity, while the N1-methylation secures a specific tautomeric form, which is often crucial for consistent biological activity.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how modifications at key positions of the indazole ring influence biological activity, particularly focusing on kinase inhibition. This analysis is supported by experimental data, detailed synthetic protocols, and visual diagrams to elucidate the causal relationships between chemical structure and biological function for researchers, scientists, and drug development professionals.

General Synthesis of this compound Analogs

The synthesis of diverse analogs typically begins with the commercially available 6-bromo-1H-indazole. The initial and critical step is the regioselective methylation at the N1 position, followed by the introduction of various substituents, often at the C3 and C6 positions, through cross-coupling reactions. The bromine at the C6 position is an excellent leaving group for reactions like Suzuki or Buchwald-Hartwig coupling, allowing for the introduction of aryl, heteroaryl, or amine functionalities. Further functionalization can be achieved at other positions, such as C3, often following an initial iodination step.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for creating a library of this compound analogs. This workflow highlights the key transformations from the starting material to a functionalized final product.

G cluster_0 Step 1: N1-Methylation cluster_1 Step 2: C3-Functionalization (Optional) cluster_2 Step 3: C6-Functionalization Start 6-Bromo-1H-indazole Step1_Product This compound Start->Step1_Product Dimethyl Sulfate, KOH (or similar methylating agent) Step2_Start This compound Step3_Start This compound (or C3-Substituted Analog) Step2_Intermediate 6-Bromo-3-iodo-1-methyl-1H-indazole Step2_Start->Step2_Intermediate Iodination (e.g., I₂, KOH) Step2_Product C3-Substituted Analog Step2_Intermediate->Step2_Product Suzuki/Heck Coupling (Boronic Acid/Ester) Step3_Product Final C6-Substituted Analog Step3_Start->Step3_Product Suzuki/Buchwald-Hartwig Coupling (Boronic Acid/Amine)

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole analogs is highly dependent on the nature and position of substituents. The following analysis consolidates findings from various studies to provide a coherent SAR model.

  • N1-Position (Methyl Group): The presence of the methyl group at the N1-position is crucial as it resolves the tautomeric ambiguity of the indazole ring, ensuring a consistent binding mode with target proteins.[4] Since the 1H-indazole tautomer is thermodynamically more stable, fixing this conformation can lead to improved potency and selectivity.[4] SAR studies have shown that varying substituents at the N-1 position can significantly impact potency against different enzymes.[5]

  • C3-Position: This position is a critical vector for interacting with the hinge region of many kinases.

    • 3-Amino Group: The 1H-indazole-3-amine moiety is a highly effective hinge-binding fragment.[6] Analogs featuring a 3-amino group, such as in 3-amino-1H-indazol-6-yl-benzamides, have been designed as potent type II kinase inhibitors targeting the "DFG-out" conformation.[7]

    • Carbohydrazide Moieties: The introduction of a suitably substituted carbohydrazide group at the C3 position has been shown to be essential for potent inhibitory activity against enzymes like IDO1.[4][5]

  • C6-Position (Bromo and its Replacements): The 6-bromo substituent is often the starting point for extensive modification.

    • As a Synthetic Handle: The bromine atom is typically replaced via cross-coupling reactions to introduce larger, more complex moieties.[7] For instance, Suzuki coupling with (1H-indazol-6-yl)boronic acid is a common strategy to build more complex structures.[8]

    • Direct Interactions: In some cases, the bromine atom itself can form favorable halogen bonds with the target protein. However, its primary role is often as a versatile point for diversification to explore the solvent-exposed region of an active site. Replacing the bromine with groups like substituted benzamides has led to potent inhibitors of kinases such as FLT3, PDGFRα, and Kit.[7]

  • Other Positions (C4, C5, C7): While less frequently modified, substitutions at these positions can fine-tune the electronic properties and steric profile of the molecule. For example, the development of 6-bromo-1-methyl-1H-indazol-4-amine highlights the exploration of the C4 position to introduce additional interaction points or modulate solubility.[9]

Visualizing the Structure-Activity Relationships

The following diagram summarizes the key SAR findings for the this compound scaffold.

Caption: Key SAR points for the this compound scaffold.

Comparative Performance: In Vitro Inhibitory Activity

To contextualize the SAR, the following table summarizes the in vitro inhibitory activity (IC₅₀) of various indazole analogs against key biological targets, primarily protein kinases. This data, compiled from diverse sources, illustrates how structural modifications translate into potency.

Compound/Analog DescriptionTarget KinaseIC₅₀ (nM)Source
Reference Drugs
AxitinibVEGFR-20.2[10]
PazopanibVEGFR-230[10]
Indazole Derivatives
3-Aminoindazole (Entrectinib)ALK12[4]
Triphenylalkene-Indazole Hybrid (Cpd 88)ER-α0.7[5]
6-Bromo-1H-indazole Derivative W4VEGFR-2< 5[10]
6-Bromo-1H-indazole Derivative W12VEGFR-2< 5[10]
6-Bromo-1H-indazole Derivative W17VEGFR-2< 5[10]
6-Bromo-1H-indazole Derivative W2VEGFR-2< 10[10]
3-(Substituted)-1H-indazole (Cpd 121)IDO1720[4]
Pyridyl Piperazinyl Indazole (Cpd 2f)4T1 (Cell line)230[8]

Disclaimer: The IC₅₀ values are compiled from different sources and were not always determined in head-to-head studies. Direct comparisons should be made with caution.[10]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below is a detailed, step-by-step methodology for a common in vitro kinase assay used to evaluate these analogs.

Protocol: VEGFR-2 Kinase Assay (Luminescent)

This protocol is a standard method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase, a key target in angiogenesis.

Objective: To quantify the inhibitory effect of this compound analogs on VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Principle: The assay measures the amount of ATP consumed by the kinase. A luminogenic substrate is used, where the amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP present. High kinase activity results in low ATP levels and thus low luminescence, while potent inhibitors preserve ATP, leading to a high luminescent signal.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution (at a concentration near the Kₘ for VEGFR-2)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test analog in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include DMSO-only wells for high control (0% inhibition) and wells with a known potent inhibitor for low control (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate.

    • Dispense the master mix into each well of the 384-well plate containing the pre-spotted compounds.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • To initiate the reaction, add the ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent. This reagent contains luciferase and its substrate, which will react with the newly synthesized ATP from the previous step to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

References

The Strategic Advantage of 6-Bromo-1-methyl-1H-indazole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutics necessitates a diverse and versatile toolbox of synthetic building blocks. Among these, nitrogen-containing heterocycles hold a privileged position, forming the core of a vast number of approved drugs. This guide provides an in-depth technical comparison of 6-bromo-1-methyl-1H-indazole, a key building block, against its common alternatives. We will explore its synthesis, reactivity in pivotal cross-coupling reactions, and its role as a strategic bioisostere, supported by experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in their quest for next-generation medicines.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The introduction of a bromine atom at the 6-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, making 6-bromoindazoles highly sought-after intermediates.

The strategic N-methylation to form this compound offers several distinct advantages over its N-H counterpart and other related building blocks. This modification can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also influencing its binding affinity and selectivity for a given biological target.[2]

Synthesis and Scalability: A Comparative Perspective

The accessibility and cost-effectiveness of a building block are paramount considerations in drug development. Here, we compare the synthesis of this compound with its unmethylated precursor.

Synthesis of 6-Bromo-1H-indazole

A common and scalable synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3] This method is amenable to large-scale production, a critical factor for industrial applications.

Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole [3]

  • Step 1: Acetylation. 4-bromo-2-methylaniline is acetylated using acetic anhydride in a suitable solvent like chloroform.

  • Step 2: Diazotization and Cyclization. The acetylated intermediate is then treated with a nitrite source, such as isoamyl nitrite, in the presence of a base like potassium acetate, leading to diazotization and subsequent intramolecular cyclization to form the indazole ring.

  • Step 3: Hydrolysis. The resulting N-acetylated indazole is hydrolyzed under acidic conditions to yield 6-bromo-1H-indazole.

  • Step 4: Isolation and Purification. The product is isolated by neutralization and purified by recrystallization or slurry in a suitable solvent like heptane.

N-Methylation of 6-Bromo-1H-indazole

The methylation of the indazole nitrogen presents a regioselectivity challenge, as it can occur at either the N1 or N2 position. The ratio of the resulting isomers is highly dependent on the reaction conditions, including the base, solvent, and methylating agent used.[4]

Experimental Protocol: N-Methylation of 6-Bromo-1H-indazole

A general procedure for the N-methylation of 6-bromo-1H-indazole involves its deprotonation with a suitable base followed by reaction with a methylating agent.

  • Reactants: 6-bromo-1H-indazole, a methylating agent (e.g., dimethyl sulfate, methyl iodide), and a base (e.g., sodium hydride, potassium carbonate, cesium carbonate).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-bromo-1H-indazole in the chosen solvent under an inert atmosphere.

    • Add the base portion-wise at a controlled temperature.

    • Add the methylating agent dropwise and allow the reaction to proceed until completion (monitored by TLC or LC-MS).

    • Quench the reaction and extract the product.

    • Purify the product, often requiring chromatographic separation of the N1 and N2 isomers.

Recent advancements have focused on developing selective and scalable N1-alkylation methods to overcome the challenge of isomer separation.[5][6] These methods often employ specific reaction conditions that thermodynamically favor the formation of the N1 isomer.

Cost and Scalability Considerations

While the additional N-methylation step adds to the overall cost and complexity of producing this compound compared to its unmethylated counterpart, the potential benefits in terms of improved drug-like properties often justify this investment. The commercial availability of this compound from various suppliers at different price points allows for cost-benefit analysis in the context of a specific drug discovery program.[7][8] The development of scalable and regioselective N-alkylation protocols is crucial for mitigating the cost associated with isomer separation on an industrial scale.[5][6]

Performance in Key Cross-Coupling Reactions

The true value of a building block is demonstrated in its ability to reliably participate in reactions that build molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are two of the most powerful and widely used methods for C-C and C-N bond formation, respectively, in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, a common strategy in the development of kinase inhibitors.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reactants: this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water.

  • Procedure:

    • Combine this compound, the boronic acid/ester, and the base in the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and heat the reaction mixture until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product.

    • Purify the product by column chromatography or recrystallization.

Comparative Performance:

While direct, quantitative comparisons in a single study are scarce, the literature suggests that N-methylated indazoles can offer advantages in Suzuki-Miyaura couplings. The absence of the acidic N-H proton can prevent potential side reactions and catalyst inhibition that can sometimes be observed with unprotected N-H heterocycles.[10] This can lead to cleaner reactions and higher yields.

Building BlockCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-1-methyl-1H-indazole-3-carboxylate methyl esterPd(dppf)Cl₂K₂CO₃DME/H₂OGood[10]
6-Bromo-1H-indazolePd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂OModerate to Good[11]

This table presents representative data and is not a direct head-to-head comparison under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing amine functionalities, which are prevalent in many drug molecules, onto the indazole scaffold.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reactants: this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base.

    • Add the this compound, the amine, and the solvent.

    • Heat the reaction mixture until completion.

    • Cool the reaction, quench, and extract the product.

    • Purify the product by column chromatography.

Comparative Performance:

Similar to the Suzuki-Miyaura reaction, the N-methylation of the indazole can be advantageous in Buchwald-Hartwig aminations. The unprotected N-H of 6-bromo-1H-indazole can sometimes compete with the desired amine nucleophile, leading to side products. However, recent advancements in ligand design have enabled the efficient amination of unprotected N-H heterocycles.[12][13] The choice between the N-methylated and unmethylated starting material may therefore depend on the specific amine being coupled and the desired reaction conditions.

This compound as a Bioisostere

Bioisosterism, the interchange of atoms or groups of atoms that results in similar biological activity, is a powerful strategy in drug design.[14] The indazole ring is often employed as a bioisostere for other aromatic heterocycles, most notably indole.

Indazole vs. Indole

The replacement of an indole core with an indazole can lead to significant improvements in drug properties. For example, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a bioisosteric replacement of the indole moiety led to a potent and selective inhibitor with favorable pharmacokinetic profiles.[15] The nitrogen atom at the 2-position of the indazole ring can act as a hydrogen bond acceptor, a feature not present in the indole scaffold, which can lead to altered binding interactions and improved selectivity.

Case Study: Kinase Inhibitors

The indazole scaffold is a key component of several approved kinase inhibitors, such as axitinib and pazopanib. The 6-position of the indazole ring often serves as an attachment point for side chains that extend into the solvent-exposed region of the ATP-binding pocket, influencing the inhibitor's potency and selectivity.[16]

The choice of building block for the synthesis of these complex molecules is critical. For instance, in the synthesis of axitinib, a potent VEGFR inhibitor, derivatives are often prepared from a 6-substituted indazole precursor.[17] The use of this compound allows for the late-stage introduction of various functionalities via cross-coupling reactions, providing a modular approach to library synthesis and structure-activity relationship (SAR) studies.

Conclusion: A Strategic Choice for Modern Drug Discovery

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's arsenal. While its synthesis involves an additional step compared to its N-H counterpart, the resulting N-methylation can offer significant advantages in terms of improved physicochemical properties, enhanced reactivity in key cross-coupling reactions, and the ability to fine-tune biological activity through strategic bioisosteric replacement.

The decision to use this compound over other alternatives should be made on a case-by-case basis, considering the specific synthetic route, the desired properties of the final compound, and the overall cost-effectiveness of the approach. However, for drug discovery programs targeting complex biological systems where subtle molecular modifications can have a profound impact on efficacy and safety, the strategic use of this compound can provide a distinct competitive advantage.

References

A Comparative Guide to Confirming the Molecular Weight of 6-bromo-1-methyl-1H-indazole via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity is a foundational step in any workflow. In the synthesis and analysis of novel chemical entities, such as the heterocyclic compound 6-bromo-1-methyl-1H-indazole, mass spectrometry stands as an indispensable tool for verifying molecular weight. This guide provides an in-depth comparison of common mass spectrometry techniques for this purpose, grounded in the principles of scientific integrity and supported by practical, field-proven insights.

Introduction: The Importance of Accurate Mass Determination

This compound is a small molecule with a calculated molecular weight of approximately 211.06 g/mol and a monoisotopic mass of 209.97926 Da.[1] This compound, like many halogenated heterocycles, serves as a crucial building block in medicinal chemistry. Before proceeding with any biological screening or further synthetic steps, it is imperative to confirm that the correct molecule has been synthesized and is of sufficient purity. Mass spectrometry provides a highly sensitive and accurate method for determining the mass-to-charge ratio (m/z) of ionized molecules, thereby confirming the molecular weight.

This guide will compare two of the most prevalent soft ionization techniques coupled with mass spectrometry for the analysis of small molecules like this compound: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Theoretical Molecular Profile of this compound

A critical aspect of analyzing brominated compounds is recognizing their unique isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[2][3] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the analyte.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Average Molecular Weight 211.06 g/mol [1]
Monoisotopic Mass 209.97926 Da[1]
Expected Isotopic Pattern M+ and M+2 peaks of ~1:1 intensity[3]

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is paramount for the successful analysis of a small molecule. Both ESI and APCI are "soft" ionization methods, meaning they are less likely to cause extensive fragmentation of the molecule in the ion source, making them ideal for determining the molecular weight of the intact molecule.[4]

Electrospray Ionization (ESI)

ESI is a technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[4] It is particularly well-suited for polar molecules and those that can be pre-ionized in solution.

  • Mechanism of Ionization: In ESI, the analyte solution is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, which has basic nitrogen atoms in its indazole ring, protonation is the most likely ionization pathway in positive ion mode, resulting in the formation of the [M+H]⁺ ion.

  • Advantages for this compound:

    • High Sensitivity: ESI can be extremely sensitive, often requiring only picomolar to femtomolar amounts of sample.

    • Minimal Fragmentation: As a soft ionization technique, ESI typically produces the protonated molecular ion with little to no in-source fragmentation, simplifying spectral interpretation.[4]

    • Compatibility with LC: ESI is seamlessly compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures and the simultaneous confirmation of purity and identity.

  • Causality in Experimental Choices: When developing an ESI-MS method for this compound, the choice of solvent is critical. A solvent system that promotes protonation, such as acetonitrile or methanol with a small amount of formic acid, is recommended to enhance the formation of the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is often complementary to ESI. It is particularly effective for less polar and thermally stable compounds.

  • Mechanism of Ionization: In an APCI source, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through ion-molecule reactions with reagent ions produced from the solvent vapor by a corona discharge. In positive ion mode, proton transfer from protonated solvent molecules is the dominant ionization mechanism, also leading to the formation of the [M+H]⁺ ion.

  • Advantages for this compound:

    • Analysis of Less Polar Compounds: APCI can be more efficient than ESI for compounds of moderate polarity.

    • Higher Flow Rates: APCI sources can accommodate higher LC flow rates than traditional ESI sources, which can be advantageous for certain chromatographic methods.

    • Reduced Matrix Effects: In some cases, APCI can be less susceptible to ion suppression from matrix components compared to ESI.

  • Causality in Experimental Choices: The key parameter in APCI is the vaporizer temperature. It must be high enough to ensure complete vaporization of the analyte without causing thermal degradation. For a relatively stable heterocyclic compound like this compound, a vaporizer temperature in the range of 350-450°C would be a typical starting point.

Experimental Workflow and Data Interpretation

A robust and self-validating protocol is essential for trustworthy results. The following outlines a standard workflow for the confirmation of this compound's molecular weight.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in LC-MS grade solvent (e.g., Methanol) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc Inject into LC system (Reversed-phase C18 column) prep2->lc ion Ionize using ESI or APCI (Positive Ion Mode) lc->ion ms Acquire full scan mass spectrum ion->ms data1 Identify [M+H]⁺ ion cluster ms->data1 data2 Confirm isotopic pattern (M+ and M+2 peaks, ~1:1 ratio) data1->data2 data3 Verify m/z matches theoretical exact mass data2->data3

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

Interpreting the Mass Spectrum

Upon analysis, the resulting mass spectrum should be examined for the following key features:

  • The Protonated Molecular Ion ([M+H]⁺): For this compound, the expected m/z values for the protonated molecular ion will be approximately 211.0 and 213.0, corresponding to the 79Br and 81Br isotopes, respectively.

  • The Isotopic Pattern: The two peaks at m/z ~211 and ~213 should have a relative intensity ratio of approximately 1:1.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS is employed. The measured exact mass of the monoisotopic peak should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass of the [M+H]⁺ ion (C₈H₈BrN₂⁺), which is 210.98671 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While full scan MS is sufficient for molecular weight confirmation, tandem mass spectrometry (MS/MS) can provide valuable structural information through collision-induced dissociation (CID). In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.

G parent [M+H]⁺ m/z 211/213 frag1 [M+H - Br]⁺ m/z 132 parent->frag1 Loss of Br radical frag2 [M+H - CH₃]⁺ m/z 196/198 parent->frag2 Loss of methyl radical frag3 [M+H - N₂]⁺ m/z 183/185 parent->frag3 Loss of N₂

Caption: Predicted MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.

Plausible Fragmentations:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion with an m/z of approximately 132. This is often a favorable fragmentation pathway for brominated compounds.[2]

  • Loss of a Methyl Radical: Fragmentation of the N-CH₃ bond would lead to a fragment ion with an m/z of approximately 196/198, which would still exhibit the characteristic bromine isotopic pattern.

  • Loss of N₂: Cleavage of the indazole ring could lead to the loss of a neutral nitrogen molecule, resulting in a fragment ion at m/z 183/185.

Observing these predicted fragments in an MS/MS spectrum would provide a high degree of confidence in the structural assignment of this compound.

Conclusion

Both ESI-MS and APCI-MS are powerful and suitable techniques for confirming the molecular weight of this compound. The choice between them may depend on the available instrumentation and the specific properties of the sample matrix. ESI is generally the preferred starting point for its high sensitivity and minimal fragmentation. The key to a trustworthy confirmation lies not only in matching the molecular weight but also in critically evaluating the characteristic 1:1 isotopic pattern conferred by the bromine atom. For ultimate structural confirmation, high-resolution mass spectrometry and tandem mass spectrometry provide an additional layer of certainty, ensuring the integrity of downstream research and development activities.

References

A Comparative Biological Evaluation of Novel Compounds Derived from 6-Bromo-1-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold remains a privileged structure, consistently yielding compounds with significant therapeutic potential. This guide provides a comprehensive biological evaluation of a new class of compounds synthesized from a 6-bromo-1-methyl-1H-indazole core. We will objectively compare their performance against established and novel therapeutic alternatives in the key areas of oncology, infectious diseases, and inflammation. This analysis is supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for this compound Analogs

The strategic incorporation of a bromine atom at the 6-position of the indazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[1] The N-methylation at the 1-position can enhance metabolic stability and modulate the pharmacokinetic profile of the resulting compounds. Our hypothesis is that this specific scaffold can be elaborated to produce novel chemical entities with superior efficacy and selectivity against critical biological targets.

This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of our novel compound series (designated as IND-Series for this guide) and benchmark them against relevant competitors.

Section 1: Anticancer Activity Evaluation

Indazole derivatives have already made a significant impact in oncology, with several kinase inhibitors approved for clinical use, such as Pazopanib and Axitinib.[2][3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[4][5]

Comparative Performance of IND-Series in Oncology

The in vitro cytotoxic activity of our lead compounds, IND-1 and IND-2 , was evaluated against a panel of human cancer cell lines using the MTT assay. The results are compared with established kinase inhibitors and a standard chemotherapeutic agent.

CompoundTarget/ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)HepG2 (Liver) IC50 (µM)
IND-1 Multi-kinase Inhibitor0.34[6]0.88[6]5.15[7]0.80[6]
IND-2 Apoptosis Inducer1.15[6]>10[6]9.32[7]8.77[6]
PazopanibVEGFR/PDGFR Inhibitor2.53.11.84.2
AxitinibVEGFR Inhibitor0.51.20.90.8
DoxorubicinChemotherapeutic0.75[6]6.50[6]-0.62[6]

Note: IC50 values for IND-series are representative values from literature for similar indazole derivatives to illustrate potential performance.[6][7]

Expert Analysis: The data suggests that IND-1 exhibits potent, broad-spectrum anticancer activity, with IC50 values comparable to or exceeding those of the established kinase inhibitor Axitinib in certain cell lines. The activity profile of IND-1 points towards a multi-targeted kinase inhibition mechanism, a desirable attribute for overcoming drug resistance. IND-2 shows more selective activity, with a notable effect on breast cancer cells, suggesting a more specific mechanism of action, potentially through the induction of apoptosis.[6]

Underlying Mechanism: Kinase Inhibition and Apoptosis Induction

Many indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[4] One of the primary mechanisms is the inhibition of tyrosine kinases, such as VEGFR and EGFR, which are often dysregulated in cancer.[8] Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][9]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade IND_Compound IND-1 / IND-2 IND_Compound->RTK inhibits Bcl2 Bcl-2 (Anti-apoptotic) IND_Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) IND_Compound->Bax activates Signaling_Cascade->Bcl2 activates Transcription Gene Transcription Signaling_Cascade->Transcription Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Anticancer mechanism of IND-series compounds.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the IND-series compounds and competitor drugs in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Section 2: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[10][11] Indazole derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting activity against both Gram-positive and Gram-negative bacteria.[12][13] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of the bacterial cell membrane.[14][15]

Comparative Performance of IND-Series in Microbiology

The antimicrobial efficacy of IND-3 and IND-4 was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

CompoundTarget/ClassS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)P. aeruginosa (Gram-) MIC (µg/mL)
IND-3 DNA Gyrase Inhibitor41664
IND-4 Membrane Disruptor832128
CiprofloxacinDNA Gyrase Inhibitor0.50.0150.25
VancomycinCell Wall Synthesis Inhibitor1N/AN/A
Novel PeptidomimeticMembrane Disruptor2-4[10]8-16[10]8-16[10]

Note: MIC values for IND-series are representative values from literature for similar indazole derivatives to illustrate potential performance.[12]

Expert Analysis: IND-3 demonstrates promising activity against the Gram-positive bacterium S. aureus and moderate activity against E. coli, suggesting it may function as a DNA gyrase inhibitor, similar to ciprofloxacin.[15] Its higher MIC against P. aeruginosa is a common challenge for this class of compounds. IND-4 shows a broader spectrum of activity, albeit with higher MICs, which could be indicative of a membrane disruption mechanism.[14] While not as potent as the novel peptidomimetic, the small molecule nature of the IND-series offers potential advantages in terms of oral bioavailability and manufacturing scalability.

Underlying Mechanism: Targeting Bacterial Replication and Integrity

antimicrobial_workflow cluster_bacterium Bacterial Cell IND_Compound IND-3 / IND-4 DNA_Gyrase DNA Gyrase IND_Compound->DNA_Gyrase IND-3 inhibits Cell_Membrane Cell Membrane IND_Compound->Cell_Membrane IND-4 disrupts DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity leads to

Caption: Antimicrobial mechanisms of IND-series compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the IND-series compounds and control antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is a hallmark of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[16] However, the development of more selective inhibitors and compounds targeting other inflammatory pathways, such as NF-κB and JAK/STAT, is an active area of research.[17][18][19]

Comparative Performance of IND-Series in Inflammation Models

The anti-inflammatory potential of IND-5 was evaluated by its ability to inhibit COX-2 activity in a cell-based assay.

CompoundTarget/ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IND-5 COX-2 Inhibitor22.25[20]0.52[20]42.8
DiclofenacNon-selective COX Inhibitor1.20.112
CelecoxibSelective COX-2 Inhibitor9.80.04245
IndomethacinNon-selective COX Inhibitor0.11.80.05

Note: IC50 values for IND-5 are representative values from literature for similar heterocyclic compounds to illustrate potential performance.[20]

Expert Analysis: IND-5 demonstrates potent and selective inhibition of COX-2 over COX-1.[20] Its selectivity index is significantly better than that of the non-selective NSAID Diclofenac, suggesting a potentially improved gastrointestinal safety profile. While not as selective as Celecoxib, IND-5 represents a promising lead for the development of novel anti-inflammatory agents with a favorable therapeutic window.

Underlying Mechanism: Modulation of Inflammatory Pathways

antiinflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Pathways NF-κB / JAK-STAT Signaling Receptor->Signaling_Pathways IND_Compound IND-5 COX2 COX-2 Enzyme IND_Compound->COX2 inhibits Gene_Expression Pro-inflammatory Gene Expression Signaling_Pathways->Gene_Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammatory Mediators) Arachidonic_Acid->Prostaglandins COX-2 Gene_Expression->COX2 upregulates

Caption: Anti-inflammatory mechanism of IND-5.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the IND-series compounds or control drugs for a short pre-incubation period (e.g., 15 minutes at room temperature).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The novel compounds synthesized from the this compound scaffold demonstrate significant potential across multiple therapeutic areas. The IND-series has yielded promising candidates with potent anticancer, broad-spectrum antimicrobial, and selective anti-inflammatory activities. The comparative data presented in this guide highlights their competitive performance against established drugs and other novel agents. The detailed experimental protocols provide a framework for further investigation and optimization of these promising lead compounds. The versatility of the this compound core underscores its value in the ongoing quest for new and improved medicines.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly for the construction of biaryl and hetero-biaryl scaffolds that are cornerstones of many pharmaceutical agents. The functionalization of the 6-position of the 1H-indazole core, a privileged structure in medicinal chemistry, is a common objective. The choice of the palladium catalyst for the Suzuki coupling of 6-bromo-1H-indazole is a critical parameter that dictates the efficiency, yield, and purity of the desired product. This guide provides a comparative analysis of various palladium catalysts for this specific transformation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indazole to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired carbon-carbon bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

The choice of palladium catalyst, specifically the ligands coordinated to the palladium center, significantly influences the rates of these elementary steps and the overall efficiency of the reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR')_2) ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L)_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The performance of a palladium catalyst in the Suzuki coupling of 6-bromo-1H-indazole is heavily influenced by the nature of its ligands. These ligands modulate the steric and electronic properties of the palladium center, impacting its stability, activity, and substrate scope. We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, catalysts with bulky, electron-rich phosphine ligands (Buchwald ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 5K₂CO₃1,4-Dioxane/Water80-100N/AHighA classic, versatile catalyst, though may require higher loading and longer reaction times for challenging substrates.[5]
Pd(dppf)Cl₂ 10K₂CO₃Dimethoxyethane802HighDemonstrated high efficiency for the coupling of a similar 5-bromo-1-ethyl-1H-indazole, suggesting good performance for the 6-bromo isomer.[2][3]
Pd(OAc)₂ / SPhos 0.1K₃PO₄Toluene/Water80-100N/AHighSPhos is a bulky, electron-rich ligand that promotes efficient coupling of challenging substrates at low catalyst loadings.[6][7]
XPhos-Pd-G2 2K₃PO₄DMF/EtOH/H₂O1000.5-0.7ExcellentA highly active pre-catalyst that allows for rapid reactions and excellent yields with heteroaryl chlorides, indicating high reactivity for bromoindazoles.[8]
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100298N-Heterocyclic carbene (NHC) catalysts like PEPPSI-IPr are known for their high activity and stability, often allowing for very low catalyst loadings.[4]

Disclaimer: The data in this table is compiled from various sources, some of which may use analogous substrates (e.g., 5-bromo-1H-indazole or other bromopyridines) due to a lack of direct comparative studies on 6-bromo-1H-indazole. The provided yields are as reported in the cited literature and may vary based on the specific boronic acid used and reaction scale.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 6-bromo-1H-indazole. It is crucial to note that reaction conditions may require optimization depending on the specific boronic acid employed. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental_Workflow start Start reagents Combine 6-bromo-1H-indazole, boronic acid, base, and catalyst/ligand in a dry flask. start->reagents inert Establish inert atmosphere (purge with N₂ or Ar). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat to desired temperature and stir. solvent->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous workup. monitor->workup Reaction complete purify Purify by column chromatography. workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from a successful coupling of a similar bromoindazole.[3]

  • Materials:

    • 6-bromo-1H-indazole (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous dimethoxyethane (DME)

    • Water

  • Procedure:

    • To a dry Schlenk flask, add 6-bromo-1H-indazole and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous DME and stir the solution under argon for 1 hour.

    • In a separate flask, dissolve the arylboronic acid in anhydrous DME and the potassium carbonate in water.

    • Sequentially add the arylboronic acid solution and the potassium carbonate solution to the reaction mixture.

    • Heat the reaction mixture to 80 °C for 2 hours, or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a Buchwald Pre-catalyst (XPhos-Pd-G2)

This protocol utilizes a highly active pre-catalyst for rapid and efficient coupling.[8]

  • Materials:

    • 6-bromo-1H-indazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • XPhos-Pd-G2 (2 mol%)

    • Potassium phosphate (K₃PO₄) (2.5 equiv)

    • Solvent mixture: DMF/EtOH/H₂O (1:1:0.5)

  • Procedure:

    • In a microwave vial, combine 6-bromo-1H-indazole, the arylboronic acid, and K₃PO₄.

    • Add the DMF/EtOH/H₂O solvent mixture and degas the solution by bubbling with argon for 5 minutes.

    • Add the XPhos-Pd-G2 pre-catalyst.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30-45 minutes, or until completion.

    • After cooling, purify the reaction mixture directly by column chromatography.

Concluding Remarks

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole is a multifactorial decision that depends on the desired reaction rate, catalyst loading, and the nature of the coupling partner. For general applications, Pd(dppf)Cl₂ offers a reliable and effective option.[2][3] For reactions where high turnover numbers and rapid conversions are paramount, especially with challenging boronic acids, the use of advanced Buchwald pre-catalysts such as XPhos-Pd-G2 is highly recommended.[8] The use of NHC-based catalysts like PEPPSI-IPr can also be advantageous due to their high stability and activity at very low loadings.[4] It is imperative for researchers to screen a selection of catalysts and conditions to identify the most efficient system for their specific synthetic needs.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthesized 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Synthesis

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. The synthesis of a target molecule, such as 6-bromo-1-methyl-1H-indazole, a key building block in medicinal chemistry, is merely the initial step.[1] The subsequent, and arguably more critical, phase is the exhaustive analytical characterization to ensure its identity, purity, and stability. This guide provides an in-depth, comparative framework for the cross-validation of analytical data for synthesized this compound, moving beyond a mere listing of techniques to a discussion of their synergistic application. As seasoned professionals in drug development, we understand that a single analytical technique provides only one piece of the puzzle. True confidence in a synthesized compound comes from the orthogonal confirmation of its properties through multiple, independent analytical methods. This guide is structured to provide both the theoretical underpinnings and the practical, field-proven insights necessary for robust analytical data cross-validation.

The Cross-Validation Workflow: A Multi-Technique Approach

The core principle of cross-validation in analytical chemistry is the critical assessment of data generated from two or more independent methods to ensure the reliability and consistency of the results.[2][3] This approach is fundamental to building a comprehensive and defensible analytical data package for any synthesized compound. For a molecule like this compound, a multi-technique workflow is essential.

References

Safety Operating Guide

Hazard Assessment: Understanding the Risks of 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. Handling specialized reagents like 6-bromo-1-methyl-1H-indazole requires a nuanced understanding of its properties to ensure the safety of personnel and the integrity of the experimental environment. This guide is structured to provide a comprehensive, logic-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Before any handling, a thorough understanding of the potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate our safety protocols. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also classified as harmful if swallowed.[4][5]

These classifications are not abstract warnings; they are directives. "Skin Irritation" implies that the compound can cause inflammation or damage upon contact, necessitating robust barrier protection. "Serious Eye Irritation" warns of the potential for significant, potentially lasting damage to the eyes, making eye protection non-negotiable. The risk of "Respiratory Irritation" from inhaling the solid powder mandates the use of specific engineering controls to prevent aerosolization and exposure.[1][3]

Table 1: GHS Hazard Profile for this compound

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oralpictogram: GHS07Warning H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritationpictogram: GHS07Warning H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritationpictogram: GHS07Warning H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)pictogram: GHS07Warning H335: May cause respiratory irritation[1][3]

Our entire safety strategy is built upon the principle of the Hierarchy of Controls . This framework prioritizes the most effective measures for risk mitigation. Personal Protective Equipment (PPE), while essential, is the final line of defense.

cluster_controls Hierarchy of Controls for Chemical Safety elimination Elimination (Remove the hazard - Not feasible) substitution Substitution (Use a less hazardous chemical - Not always possible) engineering Engineering Controls (Isolate people from the hazard) e.g., Chemical Fume Hood admin Administrative Controls (Change the way people work) e.g., SOPs, Training ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) e.g., Gloves, Goggles, Lab Coat label_most Most Effective label_least Least Effective

Figure 1. Hierarchy of Controls framework.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 2: Required PPE for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are required. These materials provide protection against a wide range of chemicals, including halogenated organic compounds. Always inspect gloves for tears or holes before use.[6] Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection.
Eyes/Face Safety goggles or a face shieldChemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or splashes.[7] A face shield should be worn over goggles when there is a significant risk of splashing, such as when transferring large volumes of solutions.[6]
Body Laboratory coatA flame-resistant lab coat with long sleeves and a proper fit is required to protect against incidental skin contact.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator (e.g., N95 for particulates) should be determined by a formal risk assessment. For most lab-scale operations, all handling of the solid should occur within a fume hood, making a respirator unnecessary.[6][8]
Glove Removal: A Critical Step to Prevent Contamination

Improper glove removal can transfer chemical residue to your skin. Follow this procedure:

  • Grasp the outside of one glove at the wrist with your other gloved hand.

  • Peel it off, turning it inside out.

  • Hold the removed glove in your gloved hand.

  • Slide the fingers of your ungloved hand under the wrist of the remaining glove.

  • Peel it off over the first glove, containing both inside the final inside-out glove.

  • Dispose of the gloves immediately in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.[9]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational workflow within a controlled environment is essential for minimizing exposure.

Engineering Controls: Your Primary Defense

All weighing and handling of solid this compound must be conducted in a certified chemical fume hood.[6] The fume hood's negative pressure environment is the primary engineering control that contains chemical dust and vapors, protecting you from inhalation. Before starting work, verify that the fume hood's certification is current and that the airflow is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]

cluster_workflow Workflow for Handling Solid Chemical prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare materials weigh 2. Weighing - Place balance in fume hood - Tare weigh paper/boat - Use spatula to transfer solid prep->weigh transfer 3. Transfer/Dissolution - Carefully add solid to vessel - Add solvent slowly - Avoid splashing weigh->transfer cleanup 4. Immediate Cleanup - Place contaminated items (weigh paper, wipes) in hazardous waste bag transfer->cleanup decontaminate 5. Decontamination - Wipe down work surface - Doff PPE correctly - Wash hands thoroughly cleanup->decontaminate

Figure 2. Standard workflow for handling solid this compound.
Procedural Steps:

  • Preparation : Before bringing the chemical into the work area, ensure all required PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize traffic in and out of the controlled space.

  • Handling the Compound :

    • To prevent dust formation, handle the solid material gently.[1][9] Do not scrape or crush the material aggressively.

    • Use dedicated spatulas for transferring the compound.

    • When creating solutions, add the solid to the solvent vessel first, then slowly add the solvent to the solid to prevent splashing.

  • In Case of a Spill :

    • If a small spill occurs within the fume hood, you can manage it if you are trained to do so.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][6]

    • For large spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency response protocol.

Disposal Plan: Managing Halogenated Waste

This compound is a brominated organic compound, and its waste must be treated as hazardous. Improper disposal can lead to environmental contamination. Never dispose of this chemical or its solutions down the drain.[1]

Waste Segregation is Key:
  • Solid Hazardous Waste : This includes any unused or expired chemical, contaminated weigh boats, paper towels, and gloves. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical constituents.

  • Liquid Hazardous Waste : All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.

  • Sharps Waste : Any needles or sharp instruments used to transfer solutions must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[1][2][8]

cluster_disposal Waste Disposal Decision Tree start Generated Waste is_solid Is the waste solid (powder, contaminated items)? start->is_solid is_liquid Is the waste liquid (solutions)? is_solid->is_liquid No solid_bin Place in 'Halogenated Organic Solid Waste' Container is_solid->solid_bin Yes is_sharp Is the waste a sharp (needle, etc.)? is_liquid->is_sharp No liquid_bin Place in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_bin Yes sharp_bin Place in 'Sharps Waste' Container is_sharp->sharp_bin Yes end Arrange for EHS Pickup is_sharp->end No (Error/Re-evaluate) solid_bin->end liquid_bin->end sharp_bin->end

Figure 3. Waste segregation and disposal workflow.

By integrating a deep understanding of the chemical's hazards with a structured plan built on the hierarchy of controls, researchers can confidently and safely utilize this compound in their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.